molecular formula C9H9NO2 B1583932 n-(3-Hydroxyphenyl)acrylamide CAS No. 13040-21-6

n-(3-Hydroxyphenyl)acrylamide

Cat. No.: B1583932
CAS No.: 13040-21-6
M. Wt: 163.17 g/mol
InChI Key: PMHOLXNNEPPFNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Hydroxyphenyl)acrylamide is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122233. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-hydroxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-2-9(12)10-7-4-3-5-8(11)6-7/h2-6,11H,1H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHOLXNNEPPFNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20926718
Record name N-(3-Hydroxyphenyl)prop-2-enimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13040-21-6
Record name 13040-21-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122233
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-Hydroxyphenyl)prop-2-enimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

n-(3-Hydroxyphenyl)acrylamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(3-Hydroxyphenyl)acrylamide: Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional organic compound of increasing interest in the fields of materials science and medicinal chemistry. As a derivative of both acrylamide and aminophenol, it possesses a unique molecular architecture consisting of a polymerizable vinyl group, an amide linkage, and a reactive phenolic hydroxyl group. This combination of functionalities makes it a valuable monomer for the synthesis of advanced functional polymers and a versatile building block for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and characterization, and an exploration of its current and potential applications for researchers and drug development professionals.

Chemical Identity and Properties

This compound is systematically known as N-(3-hydroxyphenyl)prop-2-enamide.[1] It is characterized by the presence of an acryloyl group attached to the nitrogen of 3-aminophenol. The hydroxyl group at the meta-position of the phenyl ring significantly influences the molecule's polarity, solubility, and reactivity, offering a site for further chemical modification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 13040-21-6[1][2][3]
Molecular Formula C₉H₉NO₂[1][2]
Molecular Weight 163.17 g/mol [1][2]
Appearance Off-white solid[2]
Boiling Point 382.9 ± 34.0 °C (Predicted)[2]
Density 1.231 ± 0.06 g/cm³ (Predicted)[2]
pKa 9.51 ± 0.10 (Predicted)[2]
Storage 2-8°C[2]

Molecular Structure

The structure of this compound features a phenyl ring substituted with a hydroxyl group and an acrylamide moiety. The amide linkage and the vinyl group are key to its function as a monomer, while the phenolic hydroxyl group provides a handle for conjugation, derivatization, or influencing material properties like hydrophilicity and adhesion.

Caption: 2D Chemical Structure of this compound.

Synthesis and Purification

A common and reliable method for synthesizing this compound is the Schotten-Baumann reaction, which involves the acylation of 3-aminophenol with acryloyl chloride.[2] This procedure is effective for producing the target compound with good purity after a straightforward workup and recrystallization.

Expert Rationale

The choice of reagents and conditions is critical for success. 3-Aminophenol serves as the nucleophile, with the amino group being more reactive towards the electrophilic acryloyl chloride than the hydroxyl group under these conditions. A mild base, sodium bicarbonate, is used to neutralize the hydrochloric acid generated during the reaction.[2] A stronger base could risk deprotonating the phenol or promoting unwanted side reactions like polymerization or hydrolysis of the acryloyl chloride. A biphasic solvent system (tetrahydrofuran/water) ensures that both the organic reactants and the inorganic base are accessible. Dichloromethane is selected for extraction due to its immiscibility with water and its ability to effectively dissolve the product.[2]

Detailed Step-by-Step Synthesis Protocol
  • Reaction Setup: To a solution of 3-aminophenol (5.0 g, 0.045 mol) in a mixture of tetrahydrofuran (100 mL) and water (30 mL), add sodium bicarbonate (5.6 g, 0.067 mol). Stir the mixture at room temperature to ensure dissolution.[2]

  • Acylation: Cool the mixture in an ice bath. Slowly add acryloyl chloride (3.6 mL, 0.045 mol) dropwise to the stirred solution.[2] The slow addition is crucial to control the exothermic reaction and prevent polymerization.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3.5 hours.[2]

  • Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Add dichloromethane (100 mL) for extraction. Wash the organic layer with an aqueous solution of ammonium chloride.[2]

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[2]

  • Purification: The resulting crude product is purified by recrystallization from a solvent mixture of dichloromethane and diethyl ether to yield this compound as an off-white solid (yield: ~40%).[2]

G Reactants 3-Aminophenol + Acryloyl Chloride Setup Dissolve in THF/Water with NaHCO₃ Reactants->Setup Reaction Stir at Room Temp for 3.5 hours Setup->Reaction Extraction Extract with CH₂Cl₂ Wash with aq. NH₄Cl Reaction->Extraction Drying Dry Organic Layer (Na₂SO₄) Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Recrystallize from CH₂Cl₂/Ether Concentration->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Validation of the synthesis and confirmation of the product's identity and purity are achieved through standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. For this compound in DMSO-d₆, characteristic signals include three vinyl protons of the acrylamide group appearing as doublets of doublets between δ 5.7 and 6.5 ppm, aromatic protons between δ 6.4 and 7.3 ppm, a singlet for the phenolic hydroxyl proton around δ 9.4 ppm, and a singlet for the amide proton near δ 10.0 ppm.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional groups. Expected characteristic peaks include a broad O-H stretch from the phenol (~3200-3500 cm⁻¹), an N-H stretch from the amide (~3300 cm⁻¹), a strong C=O (Amide I) stretch (~1650 cm⁻¹), and C=C stretches from the vinyl group and aromatic ring (~1600-1640 cm⁻¹).[4]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak [M]+ would be observed at m/z = 163.17, confirming the molecular formula C₉H₉NO₂.[1]

Applications and Research Interest

The dual functionality of this compound makes it a compelling molecule for both polymer chemistry and drug discovery.

Functional Polymers and Hydrogels

The acrylamide group is readily polymerizable via free radical polymerization. The presence of the pendant hydroxyl group allows for the creation of functional polymers with tailored properties. These polymers can exhibit enhanced hydrophilicity, potential for post-polymerization modification, and specific interactions with biological systems. Such polymers are excellent candidates for creating responsive hydrogels for applications in drug delivery, tissue engineering, and biosensors.[5]

Drug Development and Medicinal Chemistry

The acrylamide functional group is a known "warhead" in targeted covalent inhibitors, which form a permanent bond with a target protein, often leading to enhanced potency and prolonged duration of action.[6] Acrylamide-containing molecules like afatinib are approved drugs for cancer therapy.[6] The N-phenylacrylamide scaffold has been explored for various therapeutic targets, including as potential inhibitors of β-tubulin polymerization in cancer cells.[7] The hydroxyl group on the phenyl ring of this compound provides a site for forming key hydrogen bonds with protein targets or for further derivatization to optimize drug-like properties.[7]

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[2][8] It may also cause skin and respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood.[9] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not ingest or inhale.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically refrigerated at 2-8°C.[2] The compound may be sensitive to light, air, and heat.[9]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[9][10] If on skin, wash off with soap and plenty of water.[8] If swallowed, call a poison control center or doctor immediately.[9][10]

Conclusion

This compound is a versatile chemical compound with significant potential rooted in its unique bifunctional structure. Its straightforward synthesis and the presence of both a polymerizable acrylamide group and a modifiable phenolic hydroxyl group make it an attractive building block for advanced materials and a promising scaffold for medicinal chemistry research. As the demand for functional polymers and targeted therapeutics grows, the importance of intermediates like this compound is set to increase, warranting further exploration of its properties and applications.

References

  • This compound | CAS 13040-21-6. Chemical-Suppliers. [Link]

  • This compound | C9H9NO2 | CID 275403. PubChem. [Link]

  • N-(3-Hydroxyphenyl)-3-((3-hydroxyphenyl)amino)acrylamide. Pharmaffiliates. [Link]

  • Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. Biological and Molecular Chemistry. [Link]

  • Synthesis of N-(3,5-di tert.butyl-4-hydroxyphenyl)acrylamide. PrepChem.com. [Link]

  • Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line. National Institutes of Health (NIH). [Link]

  • Responsive Acrylamide-Based Hydrogels: Advances in Interpenetrating Polymer Structures. MDPI. [Link]

  • Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. National Institutes of Health (NIH). [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Massachusetts Lowell. [Link]

  • N-(4-Hydroxyphenyl)acrylamide: A Key Intermediate for Industrial Chemical Needs. Medium. [Link]

Sources

A Senior Application Scientist's In-Depth Technical Guide to the Synthesis of N-(3-Hydroxyphenyl)acrylamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(3-hydroxyphenyl)acrylamide is a valuable chemical intermediate, particularly relevant in the development of targeted covalent inhibitors and functional polymers.[1][2] Its structure combines a reactive acrylamide "warhead" with a functionalized phenyl ring, making it a versatile building block for complex molecular architectures. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from 3-aminophenol and acryloyl chloride. We delve into the mechanistic underpinnings of the Schotten-Baumann reaction, offer a detailed step-by-step experimental protocol, and outline robust methods for purification and characterization. The causality behind critical experimental choices is explained to empower researchers to not only replicate the synthesis but also to adapt and troubleshoot the process effectively.

Introduction: Strategic Importance of this compound

The strategic incorporation of an acrylamide functional group into small molecules has become a cornerstone of modern drug design, particularly in the field of oncology.[3] Acrylamides act as Michael acceptors, enabling the formation of a stable, covalent bond with nucleophilic residues (such as cysteine) in target proteins.[1] This irreversible binding can lead to prolonged pharmacodynamic effects and enhanced potency, a strategy successfully employed in FDA-approved kinase inhibitors.[1]

This compound serves as a key precursor in this domain. The phenolic hydroxyl group at the meta-position provides a crucial handle for further chemical modification, allowing for the attachment of solubilizing groups or pharmacophoric elements to build more complex and targeted drug candidates.[4] Beyond pharmaceuticals, this monomer is also valuable in materials science for creating functional polymers and hydrogels with specific responsive properties.[5][6]

This guide focuses on a reliable and scalable synthesis route, emphasizing chemoselectivity and providing insights into process control to ensure high purity and yield.

Synthetic Strategy and Mechanistic Overview

The synthesis of this compound from 3-aminophenol is a classic example of N-acylation. The primary challenge lies in achieving chemoselectivity—specifically, acylating the more nucleophilic amino group while leaving the less nucleophilic phenolic hydroxyl group untouched.

The Chosen Synthetic Approach: The Schotten-Baumann Reaction

The Schotten-Baumann reaction is the method of choice for this transformation.[7] It involves the acylation of an amine (or alcohol) with an acid chloride in the presence of a base, typically under biphasic conditions (an organic solvent and water).[7][8] This method is foundational in organic synthesis for its simplicity and high efficiency.[8]

Causality Behind This Choice:

  • Chemoselectivity: At a controlled, slightly basic pH, the amine group (-NH₂) is significantly more nucleophilic than the hydroxyl group (-OH) of the phenol. The base neutralizes the HCl byproduct generated during the reaction, preventing it from protonating the unreacted 3-aminophenol, which would render the amine non-nucleophilic and halt the reaction.[9]

  • Reaction Conditions: The reaction is typically performed at low temperatures (0-5 °C) to control its exothermicity and minimize side reactions, such as the hydrolysis of the highly reactive acryloyl chloride.[10]

  • Driving Equilibrium: The addition of a base, such as sodium hydroxide or triethylamine, effectively removes the HCl product, driving the reaction equilibrium towards the formation of the desired amide.[9][11]

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below and visualized in the diagram.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-aminophenol attacks the electrophilic carbonyl carbon of acryloyl chloride.

  • Formation of Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.[8][12]

  • Collapse of Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

  • Deprotonation: The added base abstracts a proton from the positively charged nitrogen atom, yielding the final this compound product and a salt byproduct (e.g., NaCl or triethylammonium chloride).[11]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products Aminophenol 3-Aminophenol Tetrahedral Tetrahedral Intermediate Aminophenol->Tetrahedral 1. Nucleophilic Attack AcryloylChloride Acryloyl Chloride AcryloylChloride->Tetrahedral 1. Nucleophilic Attack Product This compound Tetrahedral->Product 2. Collapse & Deprotonation Byproduct HCl (neutralized by base)

Caption: The nucleophilic acyl substitution mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating purification and characterization checkpoints to ensure the integrity of the final product.

Overall Synthetic Workflow

The end-to-end process involves preparation, reaction, work-up, purification, and final characterization.

Synthetic_Workflow prep 1. Reagent Preparation & Setup reaction 2. Controlled Reaction (0-5 °C) prep->reaction quench 3. Reaction Quenching reaction->quench workup 4. Aqueous Work-up (Extraction & Washing) quench->workup purify 5. Purification (Recrystallization) workup->purify characterize 6. Product Characterization (NMR, MS, IR) purify->characterize

Caption: High-level workflow for the synthesis and validation process.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Moles (equiv.)AmountPurity
3-AminophenolC₆H₇NO109.131.05.00 g>99%
Acryloyl chlorideC₃H₃ClO90.511.054.35 g (3.9 mL)>98%
Triethylamine (TEA)C₆H₁₅N101.191.15.10 g (7.0 mL)>99%
Dichloromethane (DCM)CH₂Cl₂84.93-150 mLAnhydrous
Ethyl AcetateC₄H₈O₂88.11-As neededReagent
HexanesC₆H₁₄86.18-As neededReagent
Saturated NaHCO₃(aq)---50 mL-
Brine (Saturated NaCl)---50 mL-
Anhydrous MgSO₄MgSO₄120.37-As needed-
Step-by-Step Synthesis Procedure
  • Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-aminophenol (5.00 g, 45.8 mmol) and anhydrous dichloromethane (100 mL).

    • Causality: Anhydrous solvent is crucial to prevent premature hydrolysis of the highly reactive acryloyl chloride.[8] The inert nitrogen atmosphere prevents potential side reactions.

  • Dissolution and Cooling: Stir the mixture until the 3-aminophenol is fully dissolved. Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (7.0 mL, 50.4 mmol, 1.1 equiv.) to the stirred solution.

    • Causality: Triethylamine acts as the base to neutralize the HCl byproduct.[13] A slight excess ensures complete neutralization.

  • Acryloyl Chloride Addition: In a separate flask, dissolve acryloyl chloride (3.9 mL, 48.1 mmol, 1.05 equiv.) in anhydrous dichloromethane (20 mL). Add this solution to the dropping funnel. Add the acryloyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 5 °C.

    • Causality: Slow, dropwise addition at low temperature is critical to control the reaction's exothermicity and prevent the polymerization of acryloyl chloride, which can be initiated by heat.[10]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1 hour, then let it warm to room temperature and stir for another 2-3 hours.[14]

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent, checking for the consumption of 3-aminophenol.

Work-up and Purification
  • Quenching: Cool the reaction mixture in an ice bath and slowly add 50 mL of deionized water to quench the reaction.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, and then with 50 mL of brine.

    • Causality: The NaHCO₃ wash removes any remaining acidic impurities, while the brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an off-white or pale-yellow solid.

  • Purification by Recrystallization: Recrystallize the crude solid from an ethyl acetate/hexanes solvent system to yield pure this compound as a white solid.[15]

    • Alternative: If recrystallization is insufficient, the product can be purified using flash column chromatography on silica gel.

Characterization and Quality Control

Confirming the structure and purity of the synthesized compound is a critical final step.

TechniqueExpected Observations and Rationale
¹H NMR (400 MHz, DMSO-d₆)δ ~10.1 (s, 1H): Amide N-H proton. δ ~9.4 (s, 1H): Phenolic O-H proton. δ ~7.2-7.4 (m, 2H): Aromatic protons ortho/para to the amide. δ ~7.1 (t, 1H): Aromatic proton between the two substituents. δ ~6.7 (d, 1H): Aromatic proton ortho to the hydroxyl group. δ 6.4-6.5 (dd, 1H), 6.2-6.3 (dd, 1H), 5.7-5.8 (dd, 1H): The three vinyl protons of the acryloyl group, showing characteristic splitting patterns.[16][17]
¹³C NMR (100 MHz, DMSO-d₆)δ ~164: Amide carbonyl carbon. δ ~158: Aromatic carbon attached to -OH. δ ~140: Aromatic carbon attached to -NH. δ ~131, ~129, ~127: Vinyl carbons (-CH=CH₂). δ ~115, ~110, ~107: Remaining aromatic carbons.[16]
FT-IR (KBr, cm⁻¹)~3300 (broad): O-H stretch. ~3250: N-H stretch. ~3050: Aromatic/Vinyl C-H stretch. ~1660 (strong): Amide I band (C=O stretch). ~1600, ~1580: Aromatic C=C stretch. ~1540: Amide II band (N-H bend).[18]
Mass Spec. (ESI+)[M+H]⁺: Expected at m/z 164.07.[19]
Melting Point A sharp melting point indicates high purity.

Troubleshooting and Safety Considerations

  • Potential Side Product - O-Acylation: If the reaction is run under strongly basic conditions or at higher temperatures, competitive acylation of the phenolic hydroxyl group can occur. Maintaining a pH around 8-10 and low temperatures minimizes this.

  • Polymerization: Acryloyl chloride and the product itself can polymerize. Always use fresh acryloyl chloride, keep the reaction temperature low, and avoid exposure to light or radical initiators.[10]

  • Low Yield: Can result from incomplete reaction or hydrolysis of the acid chloride. Ensure all glassware is dry and the reaction is run under an inert atmosphere.

Safety: Acryloyl chloride is highly corrosive, toxic, and flammable.[20] It is a lachrymator and reacts violently with water. All manipulations must be performed in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Triethylamine and dichloromethane are also hazardous and should be handled with care.

Conclusion

The synthesis of this compound via the Schotten-Baumann acylation of 3-aminophenol is a robust and reliable method. By carefully controlling reaction parameters—particularly temperature and stoichiometry—high yields of the desired N-acylated product can be achieved with excellent chemoselectivity. The detailed protocol and characterization data provided herein serve as a comprehensive guide for researchers, enabling the efficient production of this versatile intermediate for applications in drug discovery and materials science.

References

  • Grokipedia. Schotten–Baumann reaction.
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • PrepChem.com. Synthesis of N-(3,5-di tert.butyl-4-hydroxyphenyl)acrylamide.
  • Wikipedia. Schotten–Baumann reaction.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • J&K Scientific LLC. Schotten-Baumann Reaction.
  • PubChem. This compound.
  • Baghdad Science Journal. Some bis (3-(4-nitrophenyl)acrylamide derivatives: Synthesis, characterization, DFT, antioxidant, antimicrobial properties.
  • ChemSpider Synthetic Pages. N-acylation of an amide using acryloyl chloride.
  • Benchchem. Application Notes and Protocols: Acryloyl Chloride in Polymer Manufacturing.
  • Wikipedia. Acryloyl chloride.
  • Baghdad Science Journal. Synthesis and Copolymerization of several N-substituted acrylamides.
  • Biological and Molecular Chemistry. Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties.
  • PMC - NIH. Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity.
  • ResearchGate. N-(4-Hydroxyphenyl)acrylamide.
  • PMC - PubMed Central. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors.
  • ResearchGate. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors | Request PDF.
  • PubMed. Acrylamide derivatives: A dynamic nuclear magnetic resonance study.
  • PubMed. Recent advances in the design of small molecular drugs with acrylamides covalent warheads.
  • MDPI. Responsive Acrylamide-Based Hydrogels: Advances in Interpenetrating Polymer Structures.
  • Scientific & Academic Publishing. Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative.
  • ResearchGate. Synthesis of N-alkyl- and N-arylalkylacrylamides and micellar copolymerization with acrylamide | Request PDF.

Sources

n-(3-Hydroxyphenyl)acrylamide CAS number 13040-21-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(3-Hydroxyphenyl)acrylamide (CAS 13040-21-6)

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (3-HPAA), identified by CAS number 13040-21-6, is a versatile chemical intermediate with significant potential in drug discovery and materials science. Its structure, featuring a reactive acrylamide group and a phenolic ring, allows it to serve as a key building block for a range of biologically active molecules and functional polymers. The acrylamide moiety acts as a Michael acceptor, enabling covalent interactions with biological targets, a strategy increasingly employed in the design of targeted therapies. This guide provides a comprehensive overview of 3-HPAA, detailing its physicochemical properties, synthesis protocols, analytical characterization, and applications, with a focus on its role in the development of novel therapeutics.

Introduction and Physicochemical Profile

This compound is an organic compound that merges the functionalities of a phenol and an acrylamide. This unique combination makes it a valuable precursor in organic synthesis. The phenolic hydroxyl group can be modified or can participate in hydrogen bonding, while the acrylamide group is a key reactive handle for polymerization and covalent modification of proteins.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented below. These data are essential for planning reactions, purification, and for understanding the compound's behavior in various experimental settings.[1][2]

PropertyValueSource
CAS Number 13040-21-6PubChem[1]
Molecular Formula C₉H₉NO₂PubChem[1]
Molecular Weight 163.17 g/mol PubChem[1]
IUPAC Name N-(3-hydroxyphenyl)prop-2-enamidePubChem[1]
Appearance Off-white solid (typical)General Knowledge
XLogP3 1.3PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]

Synthesis and Purification

The synthesis of this compound is typically achieved via an acylation reaction between 3-aminophenol and acryloyl chloride. This method is straightforward and provides good yields of the desired product.

Rationale for Synthetic Approach

The chosen synthetic route is an amide bond formation, a fundamental transformation in organic chemistry.

  • Nucleophile: 3-Aminophenol provides the nucleophilic amine group that attacks the carbonyl carbon of the acyl chloride.

  • Electrophile: Acryloyl chloride is a highly reactive acylating agent due to the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly electrophilic.

  • Base: A mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is crucial.[2][3] It serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the 3-aminophenol starting material, which would render it non-nucleophilic and halt the reaction.

  • Solvent System: A biphasic solvent system, such as tetrahydrofuran (THF) and water, is often employed to dissolve both the organic starting materials and the inorganic base.[2]

Experimental Protocol: Synthesis of 3-HPAA

This protocol describes a representative procedure for the synthesis of this compound.[2]

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminophenol (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add sodium bicarbonate (2.0 eq) to the solution.

Step 2: Addition of Acylating Agent

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add acryloyl chloride (1.0 eq) dropwise to the stirred mixture. Maintaining a low temperature is critical to control the exothermic reaction and prevent unwanted polymerization of the acryloyl chloride.

Step 3: Reaction Progression

  • Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 3-aminophenol starting material is consumed.

Step 4: Workup and Extraction

  • Once the reaction is complete, add an organic solvent like dichloromethane or ethyl acetate for extraction.

  • Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove any remaining base, followed by a brine wash.

Step 5: Drying and Concentration

  • Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 6: Purification

  • The resulting crude product can be purified by recrystallization from a suitable solvent system, such as dichloromethane/ether, to yield pure this compound.[2]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 3-Aminophenol Acryloyl Chloride NaHCO₃ Setup Dissolve 3-aminophenol & NaHCO₃ in solvent. Cool to 0-5°C. Reactants->Setup Solvent THF / Water Addition Slowly add Acryloyl Chloride Setup->Addition Step 1 Stir Stir at room temperature for 3-4h Addition->Stir Step 2 Extract Extract with CH₂Cl₂ Stir->Extract Step 3 Wash Wash with aq. NH₄Cl Extract->Wash Dry Dry over Na₂SO₄ & Concentrate Wash->Dry Purify Recrystallize Dry->Purify Product Pure this compound Purify->Product Final Product

Caption: Workflow for the synthesis of this compound.

Mechanism of Action and Applications in Drug Development

The biological activity of many acrylamide-containing compounds stems from the electrophilic nature of the α,β-unsaturated carbonyl system. This moiety makes the compound a "soft" electrophile, prone to reacting with "soft" biological nucleophiles, most notably the thiolate group of cysteine residues in proteins.[4]

Michael Addition with Cysteine Residues

The key mechanism is a covalent Michael addition (or conjugate addition). The cysteine thiolate anion acts as a nucleophile, attacking the β-carbon of the acrylamide. This forms a stable carbon-sulfur bond, effectively tethering the molecule to the protein. This irreversible or slowly reversible binding can lead to prolonged and potent inhibition of the target protein's function.[5]

Logical_Michael_Addition Cys Cysteine Thiolate in Target Protein Adduct Stable Covalent Adduct Cys->Adduct Nucleophilic Attack Acrylamide Acrylamide Moiety (e.g., in 3-HPAA) Acrylamide->Adduct Michael Acceptor Inhibition Protein Inactivation & Prolonged Target Inhibition Adduct->Inhibition

Caption: Covalent modification of a cysteine residue via Michael addition.

Application as Targeted Kinase Inhibitors

A prominent application of the acrylamide warhead is in the development of irreversible kinase inhibitors for cancer therapy. For example, in Epidermal Growth Factor Receptor (EGFR) inhibitors, the acrylamide group forms a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of the enzyme.[5] This leads to durable inhibition of EGFR signaling, which is a key driver in certain cancers like non-small cell lung cancer. Incorporating an acrylamide group has also been shown to improve crucial drug-like properties such as solubility and membrane permeability.[5]

Other Therapeutic and Research Applications

The versatility of this compound and its derivatives extends to several other areas:

  • Anticancer Agents: Besides kinase inhibition, acrylamide derivatives have been synthesized and evaluated for their ability to inhibit β-tubulin polymerization, a mechanism used by some chemotherapy drugs to arrest cell division in cancer cells.[6]

  • Antiallergic Agents: Certain N-substituted 3-heteroarylacrylamides have demonstrated potent inhibitory activity against passive cutaneous anaphylaxis (PCA) reactions and 5-lipoxygenase (5-LO), suggesting potential as a new class of antiallergic drugs.[7]

  • Antimicrobial Agents: Acrylamide-based polymers and compounds have shown promising antibacterial and antifungal activities, making them candidates for new antimicrobial materials or drugs.[8][9][10]

  • Biocompatible Hydrogels: Acrylamide derivatives are used to create responsive hydrogels. For example, copolymers containing boronic acid-functionalized acrylamides have been developed for affinity-based glucose sensing, with potential applications in implantable continuous glucose monitors.[11][12]

Analytical Characterization Methods

Proper characterization is essential to confirm the identity, purity, and structure of synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Analytical TechniquePurpose and Expected Results
¹H-NMR Confirms the molecular structure by showing characteristic proton signals. For 3-HPAA, one would expect signals for the vinyl protons (δ 5.7-6.5 ppm), aromatic protons (δ 6.4-7.3 ppm), the phenolic -OH proton (δ ~9.4 ppm), and the amide -NH proton (δ ~10.0 ppm).[2]
FT-IR Identifies key functional groups. Expected peaks include a broad -OH stretch (~3200-3500 cm⁻¹), an N-H stretch (~3300 cm⁻¹), a C=O (amide I) stretch (~1650 cm⁻¹), and C=C stretches for the vinyl and aromatic groups.[13]
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern, confirming the molecular formula. The expected molecular ion peak would be at m/z 163.17.
HPLC Assesses the purity of the compound. A pure sample should show a single dominant peak.[13] Reverse-phase HPLC is a common method.[14]
GC-MS Can be used for quantification, often after a derivatization step like bromination to improve volatility and detection.[14][15][16]

Safety, Handling, and Toxicology

As a derivative of acrylamide, this compound must be handled with appropriate caution. Acrylamide itself is a known neurotoxin and is suspected of causing genetic defects.[17][18]

  • Hazards: Based on data for related compounds, 3-HPAA should be considered corrosive and capable of causing severe skin burns and serious eye damage.[17][19] It may be harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[20]

  • Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[17][19]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[19] For skin contact, take off contaminated clothing and rinse the skin with water. If inhaled, move the person to fresh air.[21]

Toxicological Profile: The neurotoxicity of acrylamide is linked to its ability to form adducts with proteins in nerve terminals, disrupting presynaptic function and leading to axon degeneration.[4][22][23][24] While the specific toxicology of 3-HPAA is not as extensively documented, its structural similarity to acrylamide warrants treating it with a high degree of caution.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature. The presence of the acrylamide "warhead" makes it an invaluable tool in the design of covalent inhibitors for drug discovery, particularly in oncology. Its ability to participate in polymerization reactions also opens avenues in materials science for creating functional hydrogels and polymers. Researchers and drug development professionals should find 3-HPAA to be a valuable building block, provided that its synthesis, purification, and handling are conducted with a thorough understanding of its properties and the necessary safety protocols.

References

  • PrepChem.com. Synthesis of N-(3,5-di tert.butyl-4-hydroxyphenyl)acrylamide. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Asymmetric Anionic Polymerization of N-3-Hydroxyphenyl-N-phenylacrylamide Derivatives. ResearchGate. Available from: [Link]

  • Chemical-Suppliers.com. This compound | CAS 13040-21-6. Available from: [Link]

  • Pharmaffiliates. N-(3-Hydroxyphenyl)-3-((3-hydroxyphenyl)amino)acrylamide. Available from: [Link]

  • Al-Ostoot, F.H., et al. (2021). Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. Molecules. Available from: [Link]

  • Moghadasi, Z., & Najafi, M. (2025). Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. Biological and Molecular Chemistry. Available from: [Link]

  • LoPachin, R.M., & Gavin, T. (2014). Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry. Environmental Health Perspectives. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for Acrylamide. NCBI. Available from: [Link]

  • U.S. Food & Drug Administration. (2003). Detection and Quantitation of Acrylamide in Foods. Available from: [Link]

  • Liu, Y., et al. (2018). Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • PubChem. N-(4-hydroxyphenyl)acrylamide. National Center for Biotechnology Information. Available from: [Link]

  • microSource. 15% Ammoniated Zinc Safety Data Sheet. Available from: [Link]

  • Food Standards Agency. Determination of Acrylamide in Food Simulants. Available from: [Link]

  • Wenzl, T., et al. (2004). Analytical methods for the determination of acrylamide in food products: a review. Food Additives and Contaminants. Available from: [Link]

  • California State University, Northridge. Mechanisms of Action for Acrylamide and Mercury. Available from: [Link]

  • ResearchGate. Synthesis, Characterization and Biological Activities of Novel Acrylamide Compounds. Available from: [Link]

  • Zhang, Y., et al. (2013). Synthesis and Development of Poly(N-Hydroxyethyl Acrylamide)-Ran-3-Acrylamidophenylboronic Acid Polymer Fluid for Potential Application in Affinity Sensing of Glucose. Industrial & Engineering Chemistry Research. Available from: [Link]

  • MDPI. Acrylamide Neurotoxicity as a Possible Factor Responsible for Inflammation in the Cholinergic Nervous System. Available from: [Link]

  • Responsive Acrylamide-Based Hydrogels: Advances in Interpenetrating Polymer Structures. MDPI. Available from: [Link]

  • Al-badr, A.A., et al. (2020). Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers. Systematic Reviews in Pharmacy. Available from: [Link]

  • Zhao, M., et al. (2022). The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives. Frontiers in Nutrition. Available from: [Link]

  • N-(4-Hydroxyphenyl)acrylamide: A Key Intermediate for Industrial Chemical Needs. Medium. Available from: [Link]

  • Gąsiorowski, K., et al. (2022). Acrylamide Neurotoxicity as a Possible Factor Responsible for Inflammation in the Cholinergic Nervous System. International Journal of Molecular Sciences. Available from: [Link]

  • Tashiro, T., et al. (1989). Acrylamide derivatives as antiallergic agents. III. Synthesis and structure-activity relationships of N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]- and N-[4-(4-diphenylmethylene-1-piperidyl)butyl]-3-heteroarylacrylamides. Chemical & Pharmaceutical Bulletin. Available from: [Link]

  • ResearchGate. Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers. Available from: [Link]

Sources

biological activity of n-(3-Hydroxyphenyl)acrylamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of N-(3-Hydroxyphenyl)acrylamide Derivatives

Executive Summary

The this compound scaffold represents a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. This guide provides a comprehensive overview of the diverse biological activities exhibited by its derivatives, with a primary focus on their anticancer, kinase inhibitory, anti-inflammatory, and antimicrobial properties. We will delve into the mechanistic underpinnings of these activities, present robust experimental data, and provide detailed, field-proven protocols for their evaluation. The synthesis of these compounds, structure-activity relationships (SAR), and future research perspectives are also discussed, offering a complete resource for researchers and drug development professionals dedicated to advancing novel small molecule therapeutics.

The this compound Core: A Privileged Scaffold

The this compound core is composed of three key functional components: an acrylamide group, a phenyl ring, and a hydroxyl group at the meta-position. This specific arrangement confers a unique combination of chemical reactivity and structural features that drive its biological activities.

  • The Acrylamide "Warhead": The α,β-unsaturated amide system of the acrylamide group acts as a Michael acceptor. This allows it to form stable, covalent bonds with nucleophilic residues, most notably the thiol group of cysteine, within the active sites of target proteins.[1] This covalent interaction can lead to potent and often irreversible inhibition, a highly sought-after characteristic in drug design, particularly for kinase inhibitors.

  • The Phenyl Ring: This aromatic core serves as a rigid scaffold, allowing for precise orientation of substituents to optimize interactions with biological targets. It can engage in hydrophobic and π-stacking interactions within protein binding pockets.[2][3]

  • The Hydroxyl Group: The phenolic hydroxyl group is a critical hydrogen bond donor and acceptor, facilitating key interactions with target enzymes and receptors.[2] Its position on the ring influences electronic properties and can be a key determinant in binding affinity and selectivity. Furthermore, phenolic structures are well-known for their antioxidant properties, which can contribute to activities such as inflammation modulation.[4][5]

General Synthesis Strategy

The synthesis of this compound derivatives is typically straightforward, most commonly achieved through the acylation of 3-aminophenol with acryloyl chloride or a substituted acrylic acid.

A general and reliable laboratory-scale procedure is as follows: 3-aminophenol is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran and water, in the presence of a mild base like sodium bicarbonate to act as an acid scavenger.[6] Acryloyl chloride is then added dropwise to the solution at room temperature.[6] The reaction is stirred for several hours, after which the product is extracted, purified, and characterized.[6]

G cluster_reactants Reactants cluster_conditions Conditions 3_Aminophenol 3-Aminophenol 3_Aminophenol->Reaction Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Reaction Solvent THF / Water Solvent->Reaction Base NaHCO3 Base->Reaction Temp Room Temp Temp->Reaction Product This compound Reaction->Product Acylation

Caption: General synthesis of this compound.

Potent Anticancer Activity

A significant body of research has highlighted the potential of this compound derivatives as potent anticancer agents.[2][7][8][9] Their primary mechanism of action in this context often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][9]

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Their disruption is a clinically validated strategy for cancer therapy. Certain acrylamide derivatives have been shown to inhibit the polymerization of β-tubulin.[2][9] Molecular docking studies reveal that these compounds can bind to the colchicine binding site of β-tubulin.[2][9] This interaction physically obstructs the assembly of tubulin dimers into microtubules, disrupting the mitotic spindle, arresting the cell cycle in the G2/M phase, and ultimately triggering programmed cell death (apoptosis).[2][9]

G A This compound Derivative B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Microtubule Network Disruption C->D E Mitotic Spindle Failure D->E F G2/M Phase Cell Cycle Arrest E->F G Caspase 3/7 Activation F->G H Apoptosis G->H

Caption: Anticancer mechanism via tubulin inhibition.

In Vitro Cytotoxicity Data

Numerous derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. A notable example is compound 4e (N-[1-(Furan-2-yl)-3-(3-hydroxy-4-methoxyphenylamino)-3-oxoprop-1-en-2-yl]-3,4,5-trimethoxybenzamide), which demonstrated superior cytotoxic activity against the MCF-7 breast cancer cell line.[2]

Compound IDModificationTarget Cell LineIC₅₀ (µM)Reference
4e N-(3-hydroxy-4-methoxy) aryl amideMCF-7 (Breast Cancer)2.11[2]
5c N-(3,4-dimethoxybenzyl) amideMCF-7 (Breast Cancer)2.61[2]
3 N-isopropylamideMCF-7 (Breast Cancer)4.73[2]
Cisplatin Reference DrugMCF-7 (Breast Cancer)-[2]
4e N-(3-hydroxy-4-methoxy) aryl amideMCF-10A (Normal Breast)29.27[2]

The data highlights the potent activity of these derivatives and also their selectivity for cancer cells over normal cells, as shown by the significantly higher IC₅₀ value of compound 4e against the non-cancerous MCF-10A cell line.[2]

Protocol: MTT Assay for Cell Viability

This protocol provides a robust method for assessing the cytotoxic effects of compounds on cultured cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Kinase Inhibition: A Covalent Approach

The acrylamide moiety is a well-established electrophilic "warhead" for targeting kinases.[1][10] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer and other diseases.[11] Acrylamide-containing molecules can act as irreversible inhibitors by forming a covalent bond with a non-catalytic cysteine residue present in the active site of many kinases, such as the Epidermal Growth Factor Receptor (EGFR).[1]

Mechanism: Covalent Michael Addition

The inhibition occurs via a Michael addition reaction. The thiol side chain of a cysteine residue acts as a nucleophile, attacking the β-carbon of the acrylamide's α,β-unsaturated system. This forms a stable carbon-sulfur bond, permanently inactivating the enzyme. This covalent and irreversible binding can offer advantages in terms of prolonged duration of action and high potency.[1]

G cluster_pre Pre-Covalent Complex cluster_post Covalent Complex Kinase Kinase Active Site (with Cys-SH) Inhibitor Acrylamide Derivative Kinase->Inhibitor Reversible Binding Covalent_Kinase Kinase-Inhibitor Adduct (Cys-S-Inhibitor) Inhibitor->Covalent_Kinase Michael Addition (Irreversible)

Caption: Covalent inhibition of a kinase via Michael addition.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a common method to measure kinase activity and inhibition.

  • Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing kinase buffer, the specific kinase enzyme (e.g., EGFR), and the peptide substrate.

  • Inhibitor Addition: Add serial dilutions of the this compound derivatives to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • ATP Initiation: Start the kinase reaction by adding ATP to each well. Incubate at room temperature for a specified time (e.g., 60 minutes). The kinase will transfer phosphate from ATP to the substrate, producing ADP.

  • ADP-Glo™ Reagent: Stop the kinase reaction by adding ADP-Glo™ Reagent, which simultaneously terminates the reaction and depletes the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into ATP. This new ATP is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by plotting inhibition versus inhibitor concentration.

Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of many human diseases. Acrylamide itself has been shown to induce inflammatory responses by promoting oxidative stress and activating signaling pathways like MAPK and the NLRP3 inflammasome.[12][13] The this compound scaffold, combining a potentially pro-inflammatory acrylamide group with an antioxidant-associated hydroxyphenyl group, presents an interesting platform for developing modulators of inflammation.[4][5][14]

Derivatives could potentially act as anti-inflammatory agents by leveraging the antioxidant capacity of the hydroxyphenyl moiety to quench reactive oxygen species (ROS), a key trigger for inflammation.[14][15] This would inhibit downstream events such as the activation of the MAPK pathway and the assembly of the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines like IL-1β and IL-6.[12][14][15]

G Stimulus Inflammatory Stimulus ROS Oxidative Stress (ROS Production) Stimulus->ROS MAPK MAPK Pathway Activation ROS->MAPK NLRP3 NLRP3 Inflammasome Activation MAPK->NLRP3 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NLRP3->Cytokines Inhibitor This compound Derivative (Antioxidant Effect) Inhibitor->ROS Inhibits

Sources

mechanism of action of n-(3-Hydroxyphenyl)acrylamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of N-(3-Hydroxyphenyl)acrylamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a molecule of significant interest in chemical biology and pharmacology. Its structure, featuring both a reactive acrylamide group and a nucleophilic hydroxyphenyl moiety, suggests a complex and multifaceted mechanism of action. This guide provides a comprehensive overview of the current understanding and hypothesized biological activities of this compound, drawing upon the well-established chemistry of acrylamides and the functional implications of the hydroxyphenyl group. We will delve into its likely molecular targets, the signaling pathways it may modulate, and the experimental approaches required to elucidate its precise biological role.

Chemical and Physical Properties

This compound (PubChem CID: 275403) is a small molecule with the chemical formula C9H9NO2.[1] Its structure is characterized by an acrylamide group linked to a phenyl ring with a hydroxyl group at the meta position.

PropertyValueSource
Molecular Weight163.17 g/mol PubChem[1]
XLogP31.3PubChem[1]
Hydrogen Bond Donor Count2PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count2PubChem[1]

The presence of the acrylamide group, an α,β-unsaturated carbonyl derivative, makes this compound a soft electrophile.[2][3] This chemical feature is central to its reactivity and likely dictates its primary mechanism of action through covalent modification of cellular nucleophiles.

Core Mechanism of Action: Covalent Adduct Formation

The dominant mechanism of action for acrylamide and its derivatives is the formation of covalent adducts with biological macromolecules.[3][4] The electrophilic β-carbon of the acrylamide's α,β-unsaturated system is susceptible to Michael-type addition reactions with soft nucleophiles, most notably the sulfhydryl groups of cysteine residues in proteins.[2][4][5]

This covalent modification can lead to:

  • Inhibition of Enzyme Activity: If the modified cysteine residue is part of an enzyme's active site, the covalent adduct formation can lead to irreversible inhibition.

  • Disruption of Protein Structure and Function: Modification of cysteine residues outside of the active site can still alter protein conformation, leading to loss of function or altered interactions with other proteins.

  • Interference with Redox Signaling: Cysteine thiols are critical for cellular redox signaling. Their modification by this compound can disrupt these pathways.

The following diagram illustrates the proposed mechanism of covalent modification of a protein by this compound.

Figure 1: Covalent Adduct Formation cluster_reactants Reactants cluster_product Product N3HPA This compound Adduct Covalent Protein Adduct (Inactivated/Modified Protein) N3HPA->Adduct Michael Addition Protein Protein with Nucleophilic Cysteine Protein->Adduct

Caption: Covalent modification of a protein by this compound.

Potential Molecular Targets and Signaling Pathways

Based on the known targets of acrylamide and related compounds, several key cellular pathways are likely to be affected by this compound.

Transient Receptor Potential Ankyrin 1 (TRPA1) Agonism

TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is a well-established sensor of electrophilic compounds.[6][7] Many natural and synthetic molecules containing an α,β-unsaturated aldehyde or amide moiety are potent TRPA1 agonists.[8][9] Activation of TRPA1 by these compounds is thought to occur through covalent modification of cysteine residues within the N-terminal ankyrin repeat domain of the channel.

Given the structural similarity of this compound to known TRPA1 agonists, it is highly probable that it also acts as a TRPA1 agonist. This would lead to an influx of Ca2+ into the cell, triggering downstream signaling events associated with nociception and neurogenic inflammation.[10]

The following diagram depicts the proposed activation of TRPA1 by this compound.

Figure 2: TRPA1 Activation Pathway N3HPA This compound TRPA1 TRPA1 Channel N3HPA->TRPA1 Covalent Modification Ca_influx Ca2+ Influx TRPA1->Ca_influx Channel Opening Downstream Downstream Signaling (e.g., Pain, Inflammation) Ca_influx->Downstream

Caption: Proposed activation of the TRPA1 channel by this compound.

Modulation of MAPK and PI3K/AKT Signaling Pathways

The mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K)/AKT pathways are central regulators of cell proliferation, survival, and stress responses. Acrylamide has been shown to activate the MAPK pathway, including JNK, ERK, and p38, often as a result of oxidative stress.[11][12] Additionally, acrylamide can inhibit the PI3K/AKT/CREB signaling pathway, which is crucial for neuronal differentiation and survival.[13]

The ability of this compound to induce oxidative stress, a known consequence of acrylamide exposure, could lead to the activation of stress-activated MAPK pathways.[12] Conversely, its potential to form adducts with key signaling proteins could disrupt pro-survival pathways like PI3K/AKT.

The following diagram illustrates the potential modulation of these pathways by this compound.

Figure 3: Modulation of MAPK and PI3K/AKT Pathways N3HPA This compound ROS Oxidative Stress N3HPA->ROS PI3K PI3K/AKT Pathway N3HPA->PI3K Inhibition MAPK MAPK Pathway (JNK, ERK, p38) ROS->MAPK Activation Apoptosis Apoptosis/Cell Stress MAPK->Apoptosis Survival Cell Survival/Proliferation PI3K->Survival

Caption: Potential effects of this compound on cellular signaling.

Induction of the Nrf2-Mediated Antioxidant Response

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[11] Electrophilic compounds, including acrylamide, are known to activate Nrf2. This occurs through the modification of cysteine residues on Keap1, the negative regulator of Nrf2. This modification prevents the degradation of Nrf2, allowing it to translocate to the nucleus and induce the expression of antioxidant and detoxification enzymes. The hydroxyphenyl group of this compound may also contribute to antioxidant effects through radical scavenging.[14][15]

Experimental Workflows for Mechanistic Elucidation

A multi-pronged experimental approach is necessary to fully characterize the mechanism of action of this compound.

Workflow for Target Identification and Validation

The following diagram outlines a workflow for identifying and validating the molecular targets of this compound.

Figure 4: Target Identification Workflow Start Start Chemoproteomics Chemoproteomics (e.g., Activity-Based Protein Profiling) Start->Chemoproteomics LCMS LC-MS/MS Analysis Chemoproteomics->LCMS TargetList Generate Putative Target List LCMS->TargetList Validation Target Validation TargetList->Validation Biochemical Biochemical Assays (e.g., Enzyme Kinetics) Validation->Biochemical Yes Cellular Cell-Based Assays (e.g., Knockdown/Overexpression) Validation->Cellular Yes End Validated Targets Biochemical->End Cellular->End

Caption: A workflow for identifying protein targets of this compound.

Detailed Experimental Protocols

Protocol 1: Calcium Imaging for TRPA1 Activation

Objective: To determine if this compound activates the TRPA1 channel.

Materials:

  • HEK293 cells stably expressing human TRPA1 (or primary dorsal root ganglion neurons)

  • Fluo-4 AM calcium indicator

  • This compound stock solution (in DMSO)

  • Allyl isothiocyanate (AITC) as a positive control

  • HC-030031 as a TRPA1 antagonist

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

Procedure:

  • Cell Plating: Plate TRPA1-expressing HEK293 cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading: Prepare a loading solution of 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

  • Incubation: Remove the culture medium, wash the cells with HBSS, and incubate with the Fluo-4 AM loading solution for 45 minutes at 37°C.

  • Washing: Wash the cells three times with HBSS to remove excess dye.

  • Compound Addition: Add varying concentrations of this compound to the wells. Include wells with AITC as a positive control and a vehicle control (DMSO). For antagonist experiments, pre-incubate cells with HC-030031 for 15 minutes before adding the agonist.

  • Data Acquisition: Immediately begin measuring fluorescence intensity using a plate reader with excitation at 488 nm and emission at 525 nm. Record data every 2 seconds for at least 3 minutes.

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Normalize the data to the response of the positive control.

Protocol 2: Western Blotting for MAPK and PI3K/AKT Pathway Activation

Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins.

Materials:

  • Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations and for different time points.

  • Cell Lysis: Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The mechanism of action of this compound is likely multifaceted, stemming from the electrophilic nature of its acrylamide moiety. The primary mode of action is expected to be covalent modification of proteins, particularly on cysteine residues. This can lead to the activation of sensory channels like TRPA1 and the modulation of critical signaling pathways such as the MAPK and PI3K/AKT cascades. The hydroxyphenyl group may also contribute to its biological activity, potentially through antioxidant effects. Further experimental investigation using the workflows and protocols outlined in this guide will be crucial for a definitive understanding of the pharmacological and toxicological profile of this compound.

References

A comprehensive list of references will be compiled based on the in-text citations and will be provided in a numbered format with clickable URLs.

Sources

An In-Depth Technical Guide to the Solubility and Stability of N-(3-Hydroxyphenyl)acrylamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Physicochemical Landscape of a Promising Moiety

N-(3-Hydroxyphenyl)acrylamide stands as a molecule of significant interest within the realms of medicinal chemistry and materials science. Its structure, combining a reactive acrylamide warhead with a phenolic moiety, presents a unique profile for applications ranging from targeted covalent inhibitors to functionalized polymers. However, the successful translation of this molecule from a conceptual entity to a tangible asset in research and drug development is fundamentally predicated on a thorough understanding of its physicochemical properties. Solubility and stability are not mere data points; they are the cornerstones upon which robust experimental design, reliable biological evaluation, and ultimately, viable product formulation are built.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive, in-depth understanding of the critical solubility and stability characteristics of this compound. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental methodologies, offers field-proven insights, and equips the reader with the practical knowledge necessary to confidently handle, formulate, and analyze this compound. By integrating foundational chemical principles with detailed, actionable protocols, this guide aims to serve as an indispensable resource for unlocking the full potential of this compound.

Section 1: Physicochemical Characterization and Solubility Profile

A foundational understanding of the intrinsic properties of this compound is paramount. These characteristics govern its behavior in various solvent systems and provide a predictive framework for its handling and formulation.

1.1. Core Chemical Properties

This compound is a solid at room temperature, presenting as a white or off-white powder.[1] Its molecular structure dictates its physicochemical behavior, featuring a hydrophilic phenol group and an amide linkage, contrasted with a more nonpolar phenyl ring and a reactive vinyl group.

PropertyValueSource
Molecular Formula C₉H₉NO₂[2]
Molecular Weight 163.17 g/mol [2]
IUPAC Name N-(3-hydroxyphenyl)prop-2-enamide[2]
CAS Number 13040-21-6[3]
Calculated LogP 1.3[2]

The calculated LogP value of 1.3 suggests a moderate lipophilicity, indicating that the compound will exhibit solubility in both polar and some non-polar organic solvents, with limited but present aqueous solubility.[2]

1.2. Understanding Solubility: Theoretical Framework and Practical Implications

The solubility of this compound is governed by the interplay of its functional groups with the solvent. The phenolic hydroxyl and amide groups can act as both hydrogen bond donors and acceptors, favoring interactions with polar protic solvents like water, methanol, and ethanol. Conversely, the phenyl ring contributes to van der Waals interactions, allowing for solubility in less polar environments.

A critical, often overlooked, factor is the pH of the aqueous medium. The phenolic hydroxyl group is weakly acidic (predicted pKa ≈ 10).[1] At pH values significantly below the pKa, the molecule will be in its neutral form. As the pH approaches and surpasses the pKa, the phenol will deprotonate to form the phenoxide anion. This ionization dramatically increases the molecule's polarity and, consequently, its aqueous solubility. This pH-dependent solubility is a key consideration for the design of aqueous formulations and for understanding its behavior in biological systems.

While specific quantitative solubility data for this compound is not extensively published, a close structural analogue, N-(4-hydroxyphenyl)acrylamide, provides valuable qualitative insights. It is reported to be practically insoluble in water, very slightly soluble in chloroform, sparingly soluble in glacial acetic acid, soluble in methanol, and very soluble in N,N-Dimethylformamide (DMF).[1] This suggests a similar solubility profile for the meta-isomer, with a preference for polar aprotic and protic organic solvents.

1.3. Experimental Determination of Solubility: A Validated Protocol

To generate reliable and reproducible solubility data, the shake-flask method is the gold standard.[4][5] This equilibrium-based method ensures that the true saturation solubility is measured.

Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO))

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Calibrated analytical balance

  • Validated HPLC method for quantification (see Section 3.2)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent. The excess should be visually apparent.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to allow for the settling of undissolved solid.

  • Sample Clarification: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Alternatively, centrifuge the vials at high speed and carefully collect the supernatant.[4]

  • Quantification: Dilute the clear, saturated solution with a suitable solvent and quantify the concentration of this compound using a validated HPLC method.

  • Data Reporting: Express the solubility in units of mg/mL or g/L. It is recommended to perform the experiment in triplicate for each solvent.

Causality and Self-Validation: The extended equilibration time is crucial to ensure that the system has reached a true thermodynamic equilibrium. The use of a syringe filter or centrifugation is a critical step to prevent undissolved solid from artificially inflating the measured concentration. The protocol's validity is confirmed by analyzing samples taken at different time points (e.g., 24 and 48 hours); consistent concentration values indicate that equilibrium has been achieved.[5]

Section 2: Stability Profile and Degradation Pathways

The chemical stability of this compound is a critical parameter that influences its shelf-life, formulation development, and in vivo behavior. As a molecule possessing both a vinyl group and a phenolic hydroxyl group, it is susceptible to several degradation pathways.

2.1. Key Instability Concerns

  • Polymerization: The acrylamide moiety is a vinyl monomer, prone to free-radical polymerization.[6] This process can be initiated by heat, light (UV radiation), or the presence of radical initiators. Polymerization leads to the formation of high molecular weight species, altering the compound's physical and pharmacological properties. To mitigate this, storage in a cool, dark place, and potentially with the addition of a radical scavenger like hydroquinone, is advisable.

  • Hydrolysis: The amide bond in this compound can undergo hydrolysis, particularly under strongly acidic or basic conditions, to yield 3-aminophenol and acrylic acid.[7][8] The rate of hydrolysis is pH and temperature-dependent.

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen, metal ions, or oxidizing agents. This can lead to the formation of colored degradation products and a loss of potency.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate both polymerization and other degradation reactions, such as oxidation.[9]

2.2. Forced Degradation Studies: A Proactive Approach to Understanding Stability

Forced degradation, or stress testing, is an essential component of drug development that involves intentionally exposing the compound to harsh conditions to accelerate its degradation.[10][11] The insights gained are invaluable for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Developing and validating stability-indicating analytical methods.

  • Informing decisions on formulation and packaging.

The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to the formation of secondary products not relevant to real-world stability.[1]

Protocol 2: Comprehensive Forced Degradation Study

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Thermostatically controlled oven

  • Photostability chamber (compliant with ICH Q1B guidelines)

  • Validated stability-indicating HPLC method (see Section 3.2)

Procedure:

A. Hydrolytic Degradation:

  • Prepare solutions of this compound in 0.1 M HCl, high-purity water, and 0.1 M NaOH.

  • Incubate the solutions at an elevated temperature (e.g., 60-80°C) and monitor for degradation over time (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw a sample, neutralize the acidic and basic solutions, and analyze by HPLC.

B. Oxidative Degradation:

  • Prepare a solution of this compound in a solution of 3% H₂O₂.

  • Maintain the solution at room temperature and monitor for degradation over time (e.g., 1, 2, 4, 8 hours), as oxidation can be rapid.

  • Analyze samples by HPLC at each time point.

C. Thermal Degradation:

  • Expose solid this compound to dry heat in a thermostatically controlled oven (e.g., 80°C).

  • Monitor for degradation over several days.

  • At each time point, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

D. Photolytic Degradation:

  • Expose solid this compound and a solution of the compound to light in a photostability chamber, ensuring exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UV-A light, as per ICH Q1B guidelines.[10]

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the exposed and control samples by HPLC.

Data Interpretation: For each condition, compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify the parent compound and any new peaks that represent degradation products. A mass balance should be calculated to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.

Causality and Self-Validation: This protocol systematically probes the molecule's vulnerabilities. The inclusion of a neutral (water) condition in the hydrolysis study isolates the effect of pH from that of temperature. The use of a dark control in the photostability study is essential to differentiate between light-induced degradation and thermal degradation occurring at the same temperature. The development of a stability-indicating HPLC method is intrinsically linked to this process, as the method must be able to resolve all degradation products from the parent peak.

Section 3: Analytical Methodologies for Quantification

A robust and validated analytical method is essential for the accurate quantification of this compound in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique.

3.1. Principles of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and selectively measure the concentration of the intact active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients. The forced degradation samples generated in Protocol 2 are used to develop and validate such a method. The key is to achieve baseline separation between the peak for this compound and all other peaks.

3.2. Recommended HPLC Method for this compound

While a specific validated method for this compound is not widely published, the following parameters, based on methods for similar phenolic and acrylamide compounds, provide a strong starting point for method development.[11][12]

Table of Recommended HPLC Parameters:

ParameterRecommended ConditionRationale
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Acetic Acid in WaterB: Acetonitrile or MethanolThe acidic modifier improves peak shape for the phenolic compound. A gradient elution (e.g., starting with 10% B, ramping to 90% B) is often necessary to elute all components with good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Detection Wavelength Diode Array Detector (DAD) set at ~275 nmThe phenolic chromophore should have a strong absorbance in this region. A DAD allows for the monitoring of multiple wavelengths and peak purity analysis.
Injection Volume 10-20 µLStandard injection volume.

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness to ensure it is fit for its intended purpose.

Section 4: Visualization of Key Workflows

To further clarify the logical flow of the experimental procedures described, the following diagrams are provided.

G cluster_0 Solubility Determination Workflow Start Start Add Excess Solid to Solvent Add Excess Solid to Solvent Start->Add Excess Solid to Solvent Equilibrate (24-48h) Equilibrate (24-48h) Add Excess Solid to Solvent->Equilibrate (24-48h) Separate Solid/Liquid Separate Solid/Liquid (Centrifuge/Filter) Equilibrate (24-48h)->Separate Solid/Liquid Quantify Supernatant (HPLC) Quantify Supernatant (HPLC) Separate Solid/Liquid->Quantify Supernatant (HPLC) Report Solubility (mg/mL) Report Solubility (mg/mL) Quantify Supernatant (HPLC)->Report Solubility (mg/mL) G Start Start Drug Substance This compound (Solid or Solution) Start->Drug Substance Stress Conditions Apply Stress Conditions Drug Substance->Stress Conditions Hydrolysis Acidic, Basic, Neutral (Heat) Stress Conditions->Hydrolysis Oxidation H₂O₂ (Room Temp) Stress Conditions->Oxidation Thermal Dry Heat Stress Conditions->Thermal Photolytic UV/Vis Light (ICH Q1B) Stress Conditions->Photolytic Analyze Samples Analyze Stressed Samples by Stability-Indicating HPLC Hydrolysis->Analyze Samples Oxidation->Analyze Samples Thermal->Analyze Samples Photolytic->Analyze Samples Data Interpretation Identify Degradants Assess Purity & Mass Balance Analyze Samples->Data Interpretation End Stability Profile & Degradation Pathways Data Interpretation->End

Caption: Forced Degradation Study Workflow.

Section 5: Safe Handling and Storage

Given that this compound is an acrylamide derivative, appropriate safety precautions must be taken. Acrylamide itself is a known neurotoxin and is reasonably anticipated to be a human carcinogen. [13]

  • Handling: Always handle the solid powder and solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. [13][14]Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses. [14]* Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to minimize the risk of thermal degradation, hydrolysis, and photodegradation. [14]Storing away from strong oxidizing agents, acids, and bases is also recommended. [13]

Conclusion: A Framework for Confident Advancement

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. By elucidating the theoretical underpinnings of these properties and providing detailed, validated protocols for their experimental determination, this document empowers researchers to generate the high-quality, reliable data necessary for advancing their research and development programs. The proactive identification of potential liabilities through forced degradation studies, coupled with the development of robust analytical methods, forms a self-validating system that ensures scientific integrity. As the scientific community continues to explore the potential of this compound, a rigorous and well-informed approach to its fundamental physicochemical properties will remain the bedrock of success.

References

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • ARKIVOC. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Shanker, R., Ramakrishna, C., & Seth, P. K. (1990). Microbial degradation of acrylamide monomer. Archives of Microbiology, 154(2), 192–198.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acrylamide.
  • University of Nebraska-Lincoln Environmental Health and Safety. (2022). ACRYLAMIDE.
  • University of California, Santa Cruz. (n.d.). Acrylamide Gel SOP. Retrieved from University of California, Santa Cruz.
  • University of Michigan Environment, Health & Safety. (n.d.). Acrylamide.
  • BenchChem. (2025). Application Notes and Protocol for Forced Degradation of Cefodizime in the Laboratory.
  • Caulfield, M. J., et al. (2003). Degradation on polyacrylamides. Part I. Linear polyacrylamide. Polymer, 44(5), 1331-1337.
  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing Procedure.
  • Hangzhou KieRay Chem Co.,LTD. (2022). Buy N-(4-hydroxyphenyl)acrylamide industrial Grade.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 275403, this compound.
  • ChemicalBook. (2025). This compound | 13040-21-6.
  • Hoenicke, K., Gatermann, R., Harder, W., & Hartig, L. (2004). Studies on the Stability of Acrylamide in Food During Storage. Journal of Agricultural and Food Chemistry, 52(18), 5585–5589.
  • The Commission of the European Communities. (n.d.). Determination of Acrylamide in Food Simulants. Retrieved from The Commission of the European Communities.
  • Ghalebi, M., Hamidi, S., & Nemati, M. (2019). High-Performance Liquid Chromatography Determination of Acrylamide after Its Extraction from Potato Chips. Pharmaceutical Sciences, 25(4), 329-335.
  • Wang, H., et al. (2003). Structure and thermal degradation of poly(N-phenyl acrylamide) and poly(N-phenyl methacrylamide). Journal of Applied Polymer Science, 88(4), 1065-1071.
  • Gao, Y., et al. (2017). Degradation of acrylamide by the UV/chlorine advanced oxidation process. Environmental Science and Pollution Research, 24(12), 11465-11474.
  • Salih, N. M. A., et al. (2023).
  • BenchChem. (n.d.). N-(3-Hydroxypropyl)acrylamide | CAS 44817-99-4.
  • López-Sánchez, M., et al. (2023). New and Rapid Analytical Method Using HPLC-MS Detection for Acrylamide Determination in Black Ripe Olives. Foods, 12(22), 4088.
  • Sunway Pharm Ltd. (n.d.). This compound - CAS:13040-21-6.
  • Pharmaffiliates. (n.d.). N-(3-Hydroxyphenyl)-3-((3-hydroxyphenyl)amino)acrylamide.
  • Liu, Y., et al. (2020). Acrylamide induces NLRP3 inflammasome activation via oxidative stress- and endoplasmic reticulum stress-mediated MAPK pathway in HepG2 cells. Food and Chemical Toxicology, 145, 111753.
  • Agilent Technologies. (n.d.). Determination of Acrylamide in Cooking Oil by Agilent Bond Elut QuEChERS Acrylamide Kit and HPLC-DAD.
  • Zhang, Y., et al. (2014). Determination of Acrylamide in Starch-Based Foods by HPLC with Pre-Column Ultraviolet Derivatization.
  • Sigma-Aldrich. (n.d.). Acrylamide (A8887) - Product Information Sheet.

Sources

Unlocking Therapeutic Potential: A Technical Guide to Identifying and Validating Targets of N-(3-Hydroxyphenyl)acrylamide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical framework for the exploration of n-(3-hydroxyphenyl)acrylamide as a potential therapeutic agent. Given the limited direct biological data on this specific molecule, this guide establishes a robust, scientifically-grounded strategy for its investigation, predicated on the well-documented reactivity of its core chemical scaffold. We will delve into the mechanistic rationale for its potential as a covalent inhibitor and outline a rigorous, multi-tiered experimental workflow for the identification and validation of its protein targets.

The Covalent Promise of the Acrylamide Moiety

At the heart of this compound's therapeutic potential lies its acrylamide functional group. This α,β-unsaturated carbonyl system is a known "warhead" in the design of targeted covalent inhibitors[1][2]. The electrophilic β-carbon of the acrylamide is susceptible to nucleophilic attack by amino acid residues on proteins, most notably the thiol group of cysteine[1][2]. This reaction, a Michael addition, results in the formation of a stable, irreversible covalent bond between the small molecule and its protein target[1][2].

The deliberate use of covalent mechanisms has seen a resurgence in drug discovery, with several FDA-approved drugs, such as kinase inhibitors, employing this strategy[3][4]. The advantages of this approach can include enhanced potency, prolonged duration of action, and high selectivity for the target protein[5][6]. The reactivity of the acrylamide warhead is often tuned to be moderate, minimizing off-target reactions while still allowing for efficient modification of the intended target upon binding[7].

Based on this established chemistry, we hypothesize that this compound functions as a covalent inhibitor, and its therapeutic effects will be mediated by the irreversible modification of specific protein targets.

Hypothesized Therapeutic Target Classes

The universe of proteins that could be targeted by this compound is defined by the presence of a reactive cysteine residue in a location that can be accessed by the molecule. Based on the targets of other known acrylamide-based covalent inhibitors, we can speculate on several promising classes of proteins that may be targeted by this compound:

  • Protein Kinases: A significant number of covalent kinase inhibitors target a non-catalytic cysteine residue within or near the ATP-binding pocket[2][5][8]. This has been a particularly successful strategy for inhibiting kinases in the EGFR and BTK families[4][9]. The selectivity is often achieved through the specific binding of the inhibitor scaffold to the kinase active site, which then positions the acrylamide warhead for reaction with the nearby cysteine.

  • Enzymes with Catalytic Cysteines: Many enzymes, such as certain proteases, phosphatases, and metabolic enzymes, utilize a cysteine residue in their active site for catalysis. These represent another major class of potential targets for covalent inhibition by this compound.

  • Proteins Involved in Redox Signaling: Proteins containing reactive cysteines that are sensitive to the cellular redox state are also potential targets. Modification of these cysteines by this compound could modulate their function and impact signaling pathways related to oxidative stress.

  • "Undruggable" Targets: The covalent approach has shown promise for targeting proteins that have been historically difficult to inhibit with traditional small molecules, such as KRAS G12C[10][11]. The ability to form a covalent bond can overcome the challenge of weak non-covalent interactions with shallow binding pockets.

A Rigorous Workflow for Target Identification and Validation

The cornerstone of developing this compound as a therapeutic agent is the unambiguous identification and validation of its cellular targets. The following multi-stage experimental plan provides a comprehensive approach to achieve this.

Stage 1: Global Target Identification via Chemoproteomics

The initial step is to cast a wide net to identify all potential protein targets in an unbiased manner. This is best achieved using a chemoproteomics approach[5][8].

Experimental Protocol: Synthesis of an Alkyne-Tagged Probe and Pull-Down Assay

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a terminal alkyne group. This "clickable" handle will allow for the subsequent attachment of a biotin tag for enrichment. The alkyne should be added via a linker that is unlikely to interfere with the parent molecule's binding properties.

  • Cell Lysis and Probe Incubation:

    • Culture the cells of interest (e.g., a cancer cell line) to a suitable density.

    • Lyse the cells to produce a total protein lysate.

    • Incubate the cell lysate with the alkyne-tagged this compound probe for a defined period to allow for covalent modification of target proteins.

  • Click Chemistry and Biotinylation:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach an azide-functionalized biotin tag to the alkyne-tagged proteins.

  • Streptavidin Enrichment:

    • Incubate the biotinylated lysate with streptavidin-coated beads to capture the probe-bound proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Sample Preparation:

    • Elute the captured proteins from the beads.

    • Prepare the eluted proteins for mass spectrometry analysis by reduction, alkylation, and tryptic digestion.

  • Mass Spectrometry and Data Analysis:

    • Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins that are significantly enriched in the probe-treated sample compared to a vehicle control.

workflow1 cluster_prep Probe Synthesis & Labeling cluster_enrich Enrichment cluster_analysis Analysis Compound This compound Probe Alkyne-tagged Probe Compound->Probe Synthesis LabeledLysate Covalently Labeled Lysate Probe->LabeledLysate Incubation Lysate Cell Lysate Lysate->LabeledLysate ClickedLysate Biotinylated Lysate LabeledLysate->ClickedLysate Biotin Azide-Biotin Biotin->ClickedLysate Click Chemistry Enriched Enriched Target Proteins ClickedLysate->Enriched Beads Streptavidin Beads Beads->Enriched Pull-down Digestion Tryptic Digestion Enriched->Digestion LCMS LC-MS/MS Digestion->LCMS Data Data Analysis LCMS->Data Hits Candidate Targets Data->Hits

Caption: Chemoproteomic workflow for identifying covalent targets.

Stage 2: Biochemical Validation of Direct Target Engagement

Once a list of candidate targets has been generated, it is crucial to validate the direct interaction and covalent modification of these proteins by this compound.

Experimental Protocol: Intact Protein Mass Spectrometry

  • Recombinant Protein Expression: Express and purify the candidate target proteins.

  • Incubation with Compound: Incubate the purified protein with this compound at various concentrations and for different time points.

  • Mass Spectrometry Analysis: Analyze the protein samples using a high-resolution mass spectrometer capable of intact protein analysis (e.g., ESI-Q-TOF).

  • Data Analysis: Look for a mass shift in the protein corresponding to the molecular weight of this compound (163.17 g/mol )[12]. This provides direct evidence of covalent adduction.

Experimental Protocol: Enzyme Inhibition Assay (if applicable)

If a candidate target is an enzyme, its functional inhibition by this compound should be assessed.

  • Assay Setup: Set up a standard enzyme activity assay for the purified target protein.

  • Inhibition Measurement: Measure the enzyme's activity in the presence of varying concentrations of this compound.

  • Determination of IC50: Calculate the half-maximal inhibitory concentration (IC50) to quantify the compound's potency.

  • Time-Dependency: Assess the time-dependency of the inhibition. A time-dependent decrease in enzyme activity is characteristic of irreversible covalent inhibition.

Stage 3: Cellular Target Engagement and Functional Assays

Confirmation of target engagement within a cellular context is a critical validation step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating Profile: Heat aliquots of the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the candidate target protein.

  • Data Analysis: Covalent binding of this compound to its target should stabilize the protein, resulting in a higher melting temperature compared to the vehicle-treated control.

Experimental Protocol: Target-Specific Cellular Assays

Based on the known function of the validated target, specific cellular assays should be performed to link target engagement to a cellular phenotype. For example:

  • If the target is a kinase: Perform Western blotting to assess the phosphorylation status of its known downstream substrates. Inhibition of the kinase by this compound should lead to a decrease in substrate phosphorylation.

  • If the target is involved in cell proliferation: Conduct cell viability assays (e.g., MTT or CellTiter-Glo) to determine the effect of the compound on cancer cell growth.

workflow2 cluster_validation Target Validation Funnel cluster_biochem Biochemical Validation cluster_cellular Cellular Validation CandidateHits Candidate Targets from Proteomics IntactMS Intact Protein Mass Spec CandidateHits->IntactMS Direct Binding? EnzymeAssay Enzyme Inhibition Assay CandidateHits->EnzymeAssay Functional Effect? CETSA CETSA IntactMS->CETSA EnzymeAssay->CETSA Cellular Engagement? FunctionalAssay Functional Cellular Assay CETSA->FunctionalAssay Phenotypic Effect? ValidatedTarget Validated Therapeutic Target FunctionalAssay->ValidatedTarget

Sources

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Acrylamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Acrylamide Warhead in Covalent Drug Discovery

In the landscape of modern medicinal chemistry, the strategic design of targeted covalent inhibitors (TCIs) has re-emerged as a powerful modality for achieving enhanced potency, prolonged duration of action, and improved selectivity against challenging biological targets.[1] Central to this renaissance is the acrylamide moiety, an α,β-unsaturated carbonyl compound that has become the most prevalently employed electrophilic "warhead" in clinically approved covalent therapies.[1][2] Its widespread adoption stems from a finely tuned reactivity profile—potent enough to form a stable covalent bond with a target nucleophile, yet sufficiently controlled to minimize off-target modifications.[1][3]

Acrylamide-containing drugs, such as the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib and the epidermal growth factor receptor (EGFR) inhibitor osimertinib, have demonstrated profound clinical success in oncology, treating various lymphomas, leukemias, and lung cancers.[2][4][5] These molecules achieve their therapeutic effect by covalently binding to a non-catalytic cysteine residue within the target protein's active site, a mechanism that offers distinct pharmacological advantages.[6] This guide provides an in-depth exploration of the core principles governing the discovery of novel acrylamide derivatives, from rational design and mechanistic understanding to a detailed examination of both classical and modern synthetic methodologies.

The Mechanistic & Pharmacological Basis of Acrylamide Covalent Inhibition

The Chemistry of Covalent Targeting: Michael Addition

The efficacy of the acrylamide warhead is rooted in its susceptibility to a conjugate addition reaction, specifically the Michael addition.[7] The electron-withdrawing nature of the amide's carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic.[8][9] This site is then susceptible to nucleophilic attack by the thiol side chain of a cysteine residue, which is often deprotonated to the more nucleophilic thiolate anion within the protein's microenvironment.[8][9] This reaction forms a stable carbon-sulfur bond, effectively and irreversibly inactivating the target protein.[6]

The selection of a weakly reactive electrophile like acrylamide was a pivotal advancement, largely mitigating historical fears of nonspecific toxicity associated with more reactive covalent modifiers.[1]

Mechanism of Acrylamide Covalent Inhibition.
Pharmacological Advantages & Physicochemical Impact

The formation of a covalent bond provides several key advantages over non-covalent interactions:

  • Prolonged Target Occupancy: Covalent binding decouples the inhibitor's residence time from its pharmacokinetic profile, often leading to a more sustained biological effect.[10]

  • Enhanced Potency: Irreversible inhibition can overcome challenges associated with high endogenous ligand concentrations or shallow binding pockets.

  • Improved Selectivity: By targeting a poorly conserved cysteine residue, high selectivity can be achieved even among closely related proteins, such as different kinases.[6]

Beyond its role as a reactive warhead, incorporating an acrylamide moiety can also favorably modulate a molecule's drug-like properties. Studies on EGFR inhibitors have demonstrated that the addition of an acrylamide group can significantly improve both aqueous and 1-octanol solubility.[10][11] This dual improvement in hydrophilicity and lipophilicity can lead to enhanced cell permeability and better overall pharmacokinetic profiles.[3][10][11]

Synthetic Strategies for Novel Acrylamide Derivatives

The installation of the acrylamide warhead is a critical step in the synthesis of covalent inhibitors. The choice of method depends on the complexity of the substrate, scale, and the need to avoid potential side reactions.

Classical Amide Bond Formation

This is the most traditional and widely used approach, involving the formation of an amide bond between an amine-containing scaffold and an acrylic acid derivative.

  • Acylation with Acryloyl Chloride: This is a direct and often high-yielding method. The amine substrate is typically reacted with acryloyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the HCl byproduct.[2][12]

    • Causality & Insight: While straightforward, acryloyl chloride is a hazardous and highly reactive reagent. A key challenge is preventing undesired Michael addition of the starting amine to the newly formed acrylamide product, especially with highly nucleophilic amines. In the commercial synthesis of Sotorasib, Amgen scientists cleverly addressed this by adding trifluoroacetic acid (TFA). The acidity suppresses the Michael addition side reaction while preserving the amine's reactivity for the desired amidation.[2] A similar strategy for Osimertinib involves using 3-chloropropionyl chloride, followed by a base-mediated elimination to form the acrylamide in a controlled final step, completely avoiding the Michael addition side reaction pathway.[2]

  • Amide Coupling Reagents: A safer and more versatile alternative is the reaction of the amine with acrylic acid using a peptide coupling reagent.[] This approach avoids the use of toxic acryloyl chloride.[14]

    • Common Reagents: Popular choices include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) often with an additive like Hydroxybenzotriazole (HOBt), or phosphonium/uronium salt reagents like HATU or T3P (propylphosphonic anhydride).[][14][15]

    • Causality & Insight: The choice of coupling reagent and conditions is crucial for preventing side reactions and racemization if the amine is chiral. T3P, for example, is noted for its ability to promote amide bond formation with low epimerization.[15] This method is particularly valuable for complex, drug-like substrates with sensitive functional groups.

Modern Palladium-Catalyzed Methodologies

Recent innovations have focused on developing more modular and atom-economical routes to acrylamides, with palladium catalysis at the forefront.

  • Hydroaminocarbonylation of Acetylene: This elegant method, developed by Beller and colleagues, constructs the acrylamide moiety from three simple building blocks: an amine, acetylene gas, and carbon monoxide (CO).[4]

    • Causality & Insight: This reaction offers high atom efficiency and broad substrate scope, allowing for the conversion of complex, drug-like amines directly into the corresponding acrylamides in moderate to excellent yields.[4] It represents a significant step forward for late-stage functionalization and library synthesis.

  • Carbonylative Amidation of Vinyl Surrogates: Other palladium-catalyzed methods use stable vinyl precursors. One strategy employs vinyl thianthrenium salts as safe and stable surrogates for activated alkenes.[16] Another uses 1,2-dichloroethane as a cost-effective starting material, which is converted in situ to a vinyl species.[17]

    • Causality & Insight: These methods proceed under mild conditions (e.g., 1 atm of CO) and with very low catalyst loading (as low as 0.1 mol% Pd), making them highly practical and scalable.[16] They offer excellent functional group tolerance, a critical requirement in drug development.[16]

Biocatalytic Synthesis

On an industrial scale, the "greenest" method for producing the parent acrylamide monomer is through the enzymatic hydration of acrylonitrile.[18]

  • Nitrile Hydratase (NHase): This process uses immobilized microbial nitrile hydratase as a biocatalyst, which converts acrylonitrile to acrylamide with a yield of 99.5% under mild, aqueous conditions.[18][19] This high efficiency eliminates the need for costly purification and recycling steps associated with traditional chemical methods.[18][20]

    • Causality & Insight: While primarily used for the bulk production of acrylamide itself, the principles of biocatalysis offer a promising avenue for the synthesis of functionalized acrylamide derivatives, especially as enzyme engineering techniques continue to advance.[20][21]

Comparison of Key Synthetic Workflows.

Experimental Protocols: A Self-Validating System

The following protocols are provided as robust starting points for laboratory synthesis. They include considerations for ensuring reaction success and purity of the final product.

Protocol 1: General Procedure for Acrylamide Synthesis via T3P Coupling

This protocol is chosen for its safety, reliability, and broad applicability to various amine substrates.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine substrate (1.0 equiv). Dissolve it in an appropriate anhydrous solvent (e.g., dichloromethane or ethyl acetate).

  • Addition of Acid: Add acrylic acid (1.1 equiv) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA) (2.5 equiv), and cool the mixture to 0°C in an ice bath. The base is critical for neutralizing the acidic byproduct of the T3P reagent.

  • Coupling Reagent Addition: Slowly add propylphosphonic anhydride (T3P®) (50 wt% solution in ethyl acetate, 1.5 equiv) dropwise to the cooled reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure acrylamide derivative.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of characteristic vinyl proton signals (typically between δ 5.5-6.5 ppm) in the NMR spectrum is a key indicator of success.

Protocol 2: General Procedure for Palladium-Catalyzed Hydroaminocarbonylation

This protocol outlines a modern, atom-economical approach suitable for library synthesis.

  • Catalyst Preparation: In a glovebox, charge a pressure-rated reaction vessel (e.g., a Schlenk tube or autoclave) with the palladium catalyst (e.g., Pd(acac)₂, 0.1-1 mol%) and the appropriate phosphine ligand (e.g., a ferrocenylphosphine ligand, 0.2-2 mol%).[4]

  • Reagent Addition: Add the amine substrate (1.0 equiv) and anhydrous solvent (e.g., acetonitrile).[4]

  • Reaction Setup: Seal the vessel, remove it from the glovebox, and purge it with carbon monoxide (CO) gas, followed by acetylene gas. Pressurize the vessel to the desired pressure (e.g., 1 bar CO, 1 bar acetylene).[4]

  • Reaction Execution: Place the vessel in a pre-heated oil bath (e.g., 80°C) and stir for 12-24 hours.[4]

  • Work-up: After cooling to room temperature, carefully vent the excess gas. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography to isolate the target acrylamide.

  • Validation: Characterize the product by NMR and HRMS. The high chemoselectivity of this method often leads to cleaner reaction profiles and simpler purification compared to classical methods.[4]

Data Presentation and Analysis

Systematic evaluation of synthetic methods and biological activities is crucial for advancing a drug discovery program.

Table 1: Comparative Analysis of Acrylamide Synthesis Methods
MethodStarting MaterialsReagents/CatalystGeneral YieldsAdvantagesDisadvantages
Acryloyl Chloride Amine, Acryloyl ChlorideBase (e.g., TEA)Good to ExcellentFast, straightforward, high-yielding.[2]Uses hazardous reagent, risk of Michael addition side reaction.[2][14]
Amide Coupling Amine, Acrylic AcidT3P, EDCI/HOBt, HATUGood to ExcellentSafe, versatile, low racemization, good functional group tolerance.[14][15]Higher cost of reagents, requires stoichiometric activators.
Pd-Catalyzed Carbonylation Amine, Acetylene, COPd(acac)₂ / LigandModerate to ExcellentHigh atom economy, modular, broad scope, mild conditions.[4]Requires handling of gas cylinders (CO, Acetylene), catalyst cost.
Biocatalysis (NHase) AcrylonitrileNitrile HydrataseExcellent (>99%)Extremely high yield, "green" process, mild aqueous conditions.[18][19]Currently limited to parent acrylamide; substrate scope for derivatives is an area of active research.[21]
Table 2: Example Biological Data for Novel Acrylamide-Based DHODH Inhibitors

This table exemplifies how data for a series of synthesized derivatives can be presented to inform structure-activity relationships (SAR).

Compound IDR¹ (Acrylamide)R² (Benzoic Acid)hDHODH IC₅₀ (nM)[22][23]
Lead (11) HH>10,000
42 CH₃5-F41
53 Cl5-F44
54 Br5-F32
55 I5-F42

Data adapted from Zeng, F, et al. (2021).[22]

The data clearly shows that adding a small hydrophobic group (Me, Cl, Br) at the R¹ position and a fluorine atom at the R² position dramatically enhances inhibitory potency against human dihydroorotate dehydrogenase (hDHODH), a target for rheumatoid arthritis.[22][23]

Conclusion and Future Directions

The acrylamide moiety is firmly established as a cornerstone of modern covalent drug design. Its success is built upon a foundation of predictable reactivity, favorable pharmacological outcomes, and increasingly sophisticated and efficient synthetic strategies. While classical amide coupling reactions remain the workhorse in many discovery labs, modern palladium-catalyzed methods offer powerful, modular alternatives for rapid library synthesis and late-stage functionalization.

The future of the field will likely focus on several key areas:

  • Tuning Reactivity: Further structural modifications of the acrylamide warhead, such as the incorporation of α-cyano or trifluoromethyl groups, are being explored to fine-tune electrophilicity, improve selectivity, and even achieve reversible covalent interactions.[6][24][25]

  • Expanding the Target Space: With a deeper understanding of the proteome and advanced screening methods, new, "ligandable" cysteine residues are being identified, opening up novel target classes to covalent inhibition.[1]

  • Bioisosteric Replacements: The search for alternative electrophilic warheads that can mimic the acrylamide group's favorable properties continues, with groups like allenamides showing promise as reactive bioisosteres.[26]

By integrating rational design with robust and versatile synthetic chemistry, researchers will continue to unlock the full potential of acrylamide derivatives, delivering the next generation of highly effective and selective covalent medicines.

References

  • Allenamide as a bioisostere of acrylamide in the design and synthesis of targeted covalent inhibitors. MedChemComm (RSC Publishing).
  • Acrylamide synthesis. ChemicalBook.
  • Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry.
  • Acrylamides from 1,2-dichloroethane via palladium-catalyzed carbonylation. Catalysis Science & Technology (RSC Publishing).
  • Palladium-Catalyzed Carbonylative Synthesis of Acrylamides from Alkenyl Thianthrenium Salts. Chemical Science (RSC Publishing).
  • Modular Acrylamide Synthesis. ChemistryViews.
  • Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. PMC - PubMed Central.
  • Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium.
  • Acrylamide Functional Group Incorporation Improves Drug-Like Properties: An Example with EGFR Inhibitors | Request PDF. ResearchGate.
  • Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. ACS Medicinal Chemistry Letters.
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI.
  • Model reactions of acrylamide with selected amino compounds. PubMed.
  • Enzymatic synthesis of acrylamide: a success story not yet over. PubMed.
  • Molecular determinants of acrylamide neurotoxicity through covalent docking. PMC - PubMed Central.
  • Recent advances in the design of small molecular drugs with acrylamides covalent warheads. PubMed.
  • Biocatalytic amide bond formation. Green Chemistry (RSC Publishing).
  • Advances in acrylamide bioproduction catalyzed with Rhodococcus cells harboring nitrile hydratase. PubMed.
  • USE OF AMIDE COUPLING REAGENTS IN THE SYNTHESIS OF "POLYMERIZABLE".DIACRYLAMIDE DERIVATIVES OF DIBENZO CROWN ETHER. [No Source Found].
  • Method for synthesis of acrylamide derivatives. Google Patents.
  • Michael addition reaction between acrylamide and a Cys residue of a... ResearchGate.
  • Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase. PubMed.
  • Michael addition reaction. Wikipedia.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences.
  • Amide synthesis by acylation. Organic Chemistry Portal.
  • Acrylamide-based novel DHODH inhibitors as potential treatment for rheumatoid arthritis. [No Source Found].
  • Acrylamide derivatives for the treatment of rheumatoid arthritis. EurekAlert!.
  • Selected FDA‐approved covalent drugs containing acrylamide warheads. ResearchGate.

Sources

Methodological & Application

Application Notes & Protocols: Leveraging N-(3-Hydroxyphenyl)acrylamide in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of N-(3-Hydroxyphenyl)acrylamide (HPA)

This compound (HPA) is a highly versatile functional monomer that is gaining significant traction in the design of advanced polymers for biomedical applications. Its unique chemical structure, featuring a polymerizable acrylamide group and a phenolic side chain, imparts a suite of desirable properties to the resulting polymers. The phenolic hydroxyl group is the cornerstone of its functionality, serving as a site for bioconjugation, a source of antioxidant activity, and a trigger for pH-responsive behavior.[1][2]

This guide provides an in-depth exploration of HPA's role in polymer synthesis. It moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for designing functional materials. We will cover key polymerization techniques, detailed characterization methods, and specific protocols tailored for drug development applications.

Physicochemical Properties of HPA Monomer

A thorough understanding of the monomer's properties is critical for designing successful polymerization reactions and predicting the behavior of the final polymer.

PropertyValueSource
Chemical Name N-(3-hydroxyphenyl)prop-2-enamide[3]
CAS Number 13040-21-6[3][4]
Molecular Formula C₉H₉NO₂[3][4]
Molecular Weight 163.17 g/mol [3][4]
Appearance Off-white solid[4]
pKa (predicted) 9.51 ± 0.10[4]

Section 1: Polymerization Strategies for HPA-Based Polymers

The choice of polymerization technique is paramount as it dictates the polymer's architecture, molecular weight distribution (dispersity), and, ultimately, its performance.

Free Radical Polymerization (FRP)

Free radical polymerization is a common and straightforward method for synthesizing polymers from HPA.[5][6] It typically involves a radical initiator, such as azobisisobutyronitrile (AIBN) or ammonium persulfate (APS), which thermally or chemically decomposes to generate radicals that initiate the polymerization cascade.

  • Causality: FRP is often chosen for its simplicity and tolerance to various solvents and impurities. However, the primary drawback is the lack of control over the polymerization process. The termination of growing polymer chains occurs randomly through coupling or disproportionation, leading to polymers with a broad molecular weight distribution (high dispersity, Đ) and undefined architecture. This lack of precision can be a significant limitation for high-performance applications like targeted drug delivery, where batch-to-batch consistency and predictable behavior are crucial.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

For applications demanding precision, controlled radical polymerization (CRP) techniques are superior. RAFT polymerization is a highly versatile CRP method that allows for the synthesis of polymers with predetermined molecular weights, narrow dispersity (Đ < 1.3), and complex architectures (e.g., block, graft copolymers).[7][8][9]

  • Mechanism & Rationale: RAFT employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. The growing polymer radical reversibly reacts with the CTA, creating a dormant species. This equilibrium process ensures that all polymer chains grow at a similar rate, leading to a well-defined final product.[7] The choice of CTA is critical and must be matched to the monomer for efficient control. For acrylamides like HPA, trithiocarbonates are often suitable CTAs.[8][10] This level of control is essential for creating sophisticated drug delivery systems where polymer size influences circulation time, biodistribution, and cellular uptake.

Workflow: From Monomer to Functional Polymer via RAFT

The following diagram illustrates the typical workflow for synthesizing and utilizing an HPA-based polymer for a drug delivery application.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Application Development Monomer HPA Monomer + Comonomer (optional) + RAFT Agent (CTA) + Initiator (AIBN) Polymerization RAFT Polymerization (e.g., 70°C, DMSO) Monomer->Polymerization Purification Purification (Precipitation / Dialysis) Polymerization->Purification Characterization Structural & MW Analysis (NMR, FTIR, GPC/SEC) Purification->Characterization Conjugation Drug Conjugation (pH-cleavable linker) Characterization->Conjugation Formulation Nanoparticle Formulation (Self-assembly) Conjugation->Formulation Release pH-Triggered Drug Release Formulation->Release

Caption: Workflow for HPA-polymer synthesis and application.

Section 2: Applications in Drug Development

The phenolic side chain of poly(HPA) is the key to its utility in the pharmaceutical and biomedical fields.

pH-Responsive Drug Delivery

The hydroxyl group on the phenyl ring has a pKa of approximately 9.5.[4] While this is outside the physiological pH range for deprotonation, this group serves as an excellent handle for attaching pH-sensitive linkers or drugs. More importantly, HPA can be copolymerized with acidic or basic monomers (e.g., methacrylic acid, amino-containing methacrylamides) to create polymers that respond to the specific pH gradients found in the body, such as the acidic tumor microenvironment (pH ~6.5) or the even lower pH of endosomes and lysosomes (pH 4.5-5.5).[11][12][13]

  • Mechanism of Action: In a copolymer containing an acidic monomer, as the pH drops below the monomer's pKa, the carboxyl groups become protonated. This change reduces electrostatic repulsion and can alter the polymer's hydrophilicity, causing a conformational change or the disassembly of a nanoparticle formulation, thereby triggering the release of an encapsulated drug.[12][13]

Mechanism: pH-Triggered Drug Release from a Polymer Nanoparticle

G cluster_0 Physiological pH (7.4) cluster_1 Acidic Environment (e.g., Tumor, Endosome) NP_Stable Stable Nanoparticle (Drug Encapsulated) NP_Destab Polymer Swelling/ Disassembly NP_Stable->NP_Destab Lower pH Drug Drug NP_Destab->Drug Release

Caption: pH-responsive nanoparticle disassembly for drug release.

Antioxidant Polymers

Phenolic compounds are well-known for their ability to scavenge reactive oxygen species (ROS).[1] By incorporating HPA into a polymer backbone, the resulting material gains intrinsic antioxidant properties. This is highly beneficial in treating diseases associated with oxidative stress, such as inflammation and ischemia-reperfusion injury. The polymer can act as a "radical sink," neutralizing harmful ROS in its local environment.[1][14]

  • Therapeutic Rationale: Unlike small-molecule antioxidants that are often cleared rapidly from the body, polymeric antioxidants can have longer circulation times. Furthermore, they can be designed to accumulate at a disease site, providing localized and sustained protection against oxidative damage.

Platform for Bioconjugation

The phenolic hydroxyl group is a versatile chemical handle for covalently attaching therapeutic agents, targeting ligands, or imaging agents. While less reactive than primary amines or thiols, it can be targeted with specific chemistries. This allows for the creation of sophisticated polymer-drug conjugates where the therapeutic payload is securely attached until it reaches its target.[15]

Section 3: Protocols and Methodologies

Protocol 1: Synthesis of Poly(HPA) via RAFT Polymerization

This protocol describes the synthesis of a well-defined poly(this compound) homopolymer using a trithiocarbonate CTA.

Materials:

  • This compound (HPA), recrystallized

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized[6][7]

  • 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid (CDTPA) or similar trithiocarbonate CTA

  • Dimethyl sulfoxide (DMSO), anhydrous[7][8]

  • Diethyl ether, cold

  • Nitrogen gas (high purity)

Procedure:

  • Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve HPA (e.g., 1.0 g, 6.13 mmol), CDTPA (e.g., 49.5 mg, 0.123 mmol, for a target Degree of Polymerization of 50), and AIBN (e.g., 4.0 mg, 0.024 mmol, [CTA]:[AIBN] ratio = 5:1) in anhydrous DMSO (e.g., 5 mL).

  • Deoxygenation: Seal the flask with a rubber septum. Purge the solution with dry nitrogen for 30-45 minutes while stirring in an ice bath to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Transfer the sealed flask to a preheated oil bath at 70°C. Allow the reaction to proceed with vigorous stirring for a predetermined time (e.g., 4-8 hours). Reaction time can be varied to control monomer conversion.

  • Termination: To quench the polymerization, remove the flask from the oil bath and expose the solution to air by removing the septum. Cool the flask rapidly in an ice bath.

  • Purification: Precipitate the polymer by slowly adding the viscous DMSO solution into a large volume of cold diethyl ether (~200 mL) with rapid stirring.

  • Isolation: Collect the precipitated polymer by filtration or centrifugation. Wash the solid polymer multiple times with fresh cold diethyl ether to remove unreacted monomer, initiator fragments, and residual solvent.

  • Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved. Store the final p(HPA) product in a desiccator.

Protocol 2: Characterization of Poly(HPA)

Validation of the polymer's structure and properties is a critical step.

1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

  • Purpose: To confirm the polymer structure and determine monomer conversion.

  • Procedure: Dissolve a small sample of the dried polymer in a deuterated solvent (e.g., DMSO-d₆).

  • Expected Results: The characteristic vinyl peaks of the HPA monomer (typically 5.5-6.5 ppm) should be significantly diminished or absent in the polymer spectrum. The appearance of broad peaks corresponding to the polymer backbone protons (typically 1.5-2.5 ppm) confirms polymerization. The aromatic and amide protons will also be present as broad signals.

2. Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC):

  • Purpose: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ).

  • Procedure: Dissolve the polymer in a suitable mobile phase (e.g., DMF or DMSO with 0.05 M LiBr) and analyze against a set of polymer standards (e.g., polystyrene or poly(methyl methacrylate)).

  • Expected Results: For a successful RAFT polymerization, the GPC trace should show a single, narrow, and symmetrical peak. The dispersity (Đ) should be low, typically below 1.3, indicating a well-controlled polymerization process.[7]

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the presence of key functional groups.

  • Procedure: Analyze a small sample of the polymer using an FTIR spectrometer.

  • Expected Results: The spectrum should display characteristic absorption bands for the O-H stretch of the phenol (~3300 cm⁻¹, broad), the N-H stretch of the amide (~3300 cm⁻¹), the C=O stretch of the amide I band (~1650 cm⁻¹), and aromatic C=C stretches (~1500-1600 cm⁻¹).[16][17] The disappearance of the C=C vinyl peak (~1620 cm⁻¹) also indicates successful polymerization.

References

  • Asymmetric Anionic Polymerization of N-3-Hydroxyphenyl-N-phenylacrylamide Deriv
  • Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications. National Institutes of Health (NIH). (URL: )
  • pH-Responsive Polymer Nanoparticles for Drug Delivery. PubMed. (URL: )
  • Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications. National Institutes of Health (NIH). (URL: )
  • Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties. National Institutes of Health (NIH). (URL: )
  • Characterization of poly(acrylamide) as temperature- sensitive hydrogel.
  • Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal. (URL: )
  • Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. Scientific & Academic Publishing. (URL: )
  • Asymmetric Anionic Polymeriz
  • This compound. ChemicalBook. (URL: )
  • pH-Responsive Polymer Nanoparticles for Drug Delivery. Monash University. (URL: )
  • pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applic
  • pH and Thermoresponsive PNIPAm-co-Polyacrylamide Hydrogel for Dual Stimuli-Responsive Controlled Drug Delivery. PubMed. (URL: )
  • Polymeric Antioxidants for Therapeutic Modalities. Sigma-Aldrich. (URL: )
  • Synthesis and characterization of hydroxamated polyacrylamide. International Journal of Multidisciplinary Research and Development. (URL: )
  • Structure and thermal degradation of poly(N-phenyl acrylamide) and poly(N-phenyl methacrylamide). ResearchGate. (URL: [Link])

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. National Institutes of Health (NIH). (URL: )
  • Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks.
  • Recent Strategies to Develop Conjugated Polymers for Detection and Therapeutics. MDPI. (URL: _)
  • This compound. PubChem. (URL: )
  • This compound | CAS 13040-21-6. Chemical-Suppliers.com. (URL: )
  • N-(3-Hydroxyphenyl)-3-((3-hydroxyphenyl)amino)acrylamide.
  • Synthesis, characterization, and testing of acrylamide-based polymers.
  • Straightforward RAFT procedure for the synthesis of heterotelechelic poly(acrylamide)s. Semantic Scholar. (URL: )
  • Rapid RAFT Polymerization of Acrylamide with High Conversion. MDPI. (URL: )
  • Preparation and characterization of pH responsive poly(methacrylic acid-acrylamide-N-hydroxyethyl acrylamide) hydrogels for drug delivery systems.
  • Role of antioxidants and phytochemicals on acrylamide mitigation from food and reducing its toxicity. National Institutes of Health (NIH). (URL: )
  • RAFT Step-Growth Polymerization of Bis-acrylamides and their Facile Degradation. Royal Society of Chemistry. (URL: )
  • Rapid RAFT Polymerization of Acrylamide with High Conversion. PubMed. (URL: )
  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. National Institutes of Health (NIH). (URL: )
  • Preparation of modified acrylamide polymers.
  • Aqueous RAFT Polymerization of Acrylamide and N,N‐Dimethylacrylamide at Room Temperature.
  • N-(4-Hydroxyphenyl)acrylamide. CAS Common Chemistry. (URL: )
  • The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. National Institutes of Health (NIH). (URL: )

Sources

Application Notes: N-(3-Hydroxyphenyl)acrylamide for Advanced Hydrogel Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Conventional Polyacrylamide

For decades, polyacrylamide hydrogels have been a cornerstone in biomedical research, valued for their biocompatibility, tunable mechanics, and optical transparency.[1] However, the demand for "smart" biomaterials that can respond to physiological cues, offer specific bio-interactivity, and provide tailored degradation profiles has driven the development of functionalized monomers. N-(3-Hydroxyphenyl)acrylamide (3-HPAA) emerges as a pivotal monomer in this new generation of hydrogels.

The strategic placement of a hydroxyl group on the phenyl ring imparts unique chemical reactivity, transforming the otherwise inert polyacrylamide backbone into a versatile and functional platform. This phenolic moiety serves as a reactive handle for a variety of conjugation and cross-linking chemistries, enabling the fabrication of hydrogels with advanced properties such as redox-responsiveness, enzymatic cross-linking capabilities, and antioxidant potential.[2]

This guide provides a comprehensive overview of 3-HPAA, from its chemical synthesis to its application in forming advanced functional hydrogels. We will explore the underlying chemical principles and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals aiming to leverage this monomer's unique potential.

Part 1: The Monomer - Synthesis and Characterization of this compound (3-HPAA)

A reliable and well-characterized source of the monomer is the foundation of reproducible hydrogel fabrication. While 3-HPAA is commercially available, in-house synthesis can be a cost-effective alternative.

Synthesis Protocol via Schotten-Baumann Reaction

The synthesis of 3-HPAA is typically achieved by the acylation of 3-aminophenol with acryloyl chloride under basic conditions.[3]

Table 1: Reagents and Conditions for 3-HPAA Synthesis

Reagent Molar Equivalent Purpose Key Considerations
3-Aminophenol 1.0 Starting material Ensure high purity to avoid side reactions.
Acryloyl Chloride 1.0 Acylating agent Highly reactive and corrosive; handle in a fume hood and add dropwise.
Sodium Bicarbonate 1.5 Base Neutralizes HCl byproduct.
Tetrahydrofuran (THF) / Water ~3:1 v/v Solvent System Biphasic system facilitates the reaction.

| Dichloromethane (DCM) | - | Extraction Solvent | For workup and product isolation. |

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3-aminophenol (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add sodium bicarbonate (1.5 eq.) to the mixture and stir to create a suspension.

  • Acylation: Cool the flask in an ice bath. Slowly add acryloyl chloride (1.0 eq.) dropwise to the stirring mixture. The slow addition is critical to control the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours.[3]

  • Workup: Transfer the reaction mixture to a separatory funnel. Add dichloromethane (DCM) for extraction. Wash the organic layer with an aqueous solution of ammonium chloride, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: The resulting crude product can be purified by recrystallization from a solvent mixture such as dichloromethane/ether to yield pure 3-HPAA as a solid.[3]

Characterization

Confirm the identity and purity of the synthesized 3-HPAA using standard analytical techniques.

  • ¹H-NMR: Characterize the product by proton NMR. Expected peaks include signals for the vinyl protons (δ 5.7-6.5 ppm), aromatic protons (δ 6.4-7.3 ppm), and the phenolic and amide protons (δ 9.0-10.0 ppm).[3]

  • FTIR: The FTIR spectrum should show characteristic peaks for the amide C=O stretch (~1650 cm⁻¹), N-H bend (~1540 cm⁻¹), and a broad O-H stretch from the phenol group (~3300 cm⁻¹).[4]

Diagram 1: Synthesis of this compound

G cluster_reagents Conditions cluster_product Product r1 3-Aminophenol reagent NaHCO₃ THF/H₂O, 0°C to RT r1:e->reagent:w p1 This compound (3-HPAA) r2 Acryloyl Chloride reagent:e->p1:w

Caption: Reaction scheme for the synthesis of 3-HPAA.

Part 2: Hydrogel Formation - Leveraging the Phenolic Moiety

The power of 3-HPAA lies in its dual functionality. The acrylamide group participates in standard free-radical polymerization to form the primary polymer backbone, while the hydroxyphenyl group provides a secondary mechanism for cross-linking and functionalization.

Mechanism 1: Conventional Free-Radical Polymerization

3-HPAA can be copolymerized with standard acrylamide monomers and cross-linkers like N,N'-methylenebis(acrylamide) (MBAA) to form a chemically cross-linked hydrogel.[1][5] This approach is robust and allows for fine-tuning of mechanical properties by varying the cross-linker concentration.[6]

Initiation Systems:

  • Thermal Initiation: Ammonium persulfate (APS) is a common thermal initiator, often used with an accelerator like N,N,N',N'-tetramethylethylenediamine (TEMED).[1][7]

  • Photoinitiation: For applications requiring spatial or temporal control, photoinitiators (e.g., LAP, Irgacure 2959) can be used to trigger polymerization with UV or visible light.

Mechanism 2: Phenol-Mediated Enzymatic Cross-linking

This is where 3-HPAA truly distinguishes itself. The phenol group is a substrate for oxidative enzymes like Horseradish Peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂).

The Causality:

  • Activation: HRP catalyzes the oxidation of the phenol group on 3-HPAA residues within the polymer chains, generating highly reactive phenoxy radicals.

  • Cross-linking: These radicals rapidly react with each other to form new covalent bonds (C-C or C-O linkages) between polymer chains.

  • Gelation: This process results in the formation of a cross-linked hydrogel network in situ.

This method is exceptionally biocompatible, proceeding under physiological conditions (neutral pH, 37°C) without the need for potentially cytotoxic initiators. It is ideal for applications involving cell encapsulation or injectable drug delivery systems.

Diagram 2: Phenol-Mediated Enzymatic Cross-linking

G P1 Poly(3-HPAA) Chains (with Phenol Groups) Enzyme HRP + H₂O₂ P1->Enzyme Introduction of Enzyme/Substrate Radical Phenoxy Radicals on Polymer Backbone Enzyme->Radical Oxidation Gel Cross-linked Hydrogel Network (C-C and C-O Bonds) Radical->Gel Radical Coupling

Caption: Mechanism of HRP-mediated hydrogel cross-linking.

Part 3: Experimental Protocols

The following protocols provide a starting point for fabricating and characterizing 3-HPAA-based hydrogels. Researchers should optimize concentrations based on their specific application needs.

Protocol: Fabrication of a 3-HPAA/Acrylamide Copolymer Hydrogel

This protocol uses a standard thermal initiation method.

Table 2: Example Formulation for a 3-HPAA/Acrylamide Hydrogel (10% w/v Total Monomer)

Component Stock Concentration Volume for 1 mL Pre-gel Solution Final Concentration
Acrylamide 40% w/v in PBS 175 µL 7% w/v
This compound 10% w/v in DMSO 300 µL 3% w/v
N,N'-methylenebis(acrylamide) (MBAA) 2% w/v in PBS 25 µL 0.05% w/v
PBS (pH 7.4) 1X 490 µL -
TEMED 100% 1 µL 0.1% v/v

| Ammonium Persulfate (APS) | 10% w/v in PBS | 10 µL | 0.1% w/v |

Step-by-Step Methodology:

  • Prepare Pre-gel Solution: In a microcentrifuge tube, combine the acrylamide, 3-HPAA, MBAA, and PBS solutions. Vortex thoroughly to mix. Note: 3-HPAA may require a co-solvent like DMSO for full dissolution before adding to the aqueous solution.

  • Degas: Degas the solution for 5-10 minutes by bubbling nitrogen gas through it or by placing it in a vacuum desiccator. This removes dissolved oxygen, which inhibits free-radical polymerization.

  • Initiate Polymerization: Add TEMED to the pre-gel solution and mix. Immediately add the APS solution and vortex briefly.

  • Casting: Quickly pipette the solution into a mold (e.g., between two glass plates with a defined spacer, or into a well plate).[8]

  • Gelation: Allow polymerization to proceed at room temperature for 30-60 minutes, or until a solid gel has formed.

  • Purification: After polymerization, carefully remove the hydrogel from the mold. Immerse it in a large volume of distilled water or PBS to allow unreacted monomers and initiators to diffuse out.[8] Change the water several times over 48 hours.

Diagram 3: Experimental Workflow for Hydrogel Fabrication

G A 1. Prepare Pre-gel Solution (Monomers, Cross-linker, Buffer) B 2. Degas Solution (Remove O₂ Inhibitor) A->B C 3. Add Initiators (TEMED, then APS) B->C D 4. Cast into Mold C->D E 5. Allow Polymerization (RT, 30-60 min) D->E F 6. Purify Hydrogel (Wash in excess dH₂O for 48h) E->F G Characterization / Application F->G

Caption: General workflow for 3-HPAA hydrogel synthesis.

Protocol: Characterization of Hydrogel Properties

A. Swelling Behavior

The swelling ratio provides insight into the hydrogel's cross-link density and water absorption capacity.[5]

  • Equilibrate: Place the purified hydrogel sample in distilled water or PBS and allow it to swell to equilibrium (typically 24-48 hours).

  • Measure Swollen Weight (Ws): Remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess surface water, and record its weight.[8]

  • Measure Dry Weight (Wd): Lyophilize (freeze-dry) the hydrogel until a constant weight is achieved. Record this dry weight.

  • Calculate Swelling Ratio (SR):

    • SR = (Ws - Wd) / Wd

B. Mechanical Properties

Mechanical testing is crucial for applications in tissue engineering and drug delivery devices.[7][9]

  • Sample Preparation: Prepare hydrogel samples in a defined geometry (e.g., cylindrical or dog-bone shape).

  • Testing: Use a mechanical tester to perform unconfined compression or tensile tests.

  • Data Analysis: From the resulting stress-strain curve, calculate the Young's Modulus (compressive or tensile modulus), which represents the material's stiffness.

Table 3: Comparison of Acrylamide-Based Hydrogel Properties

Hydrogel Type Key Monomer(s) Typical Young's Modulus (kPa) Key Feature Reference
pNIPAM N-isopropylacrylamide 16.5 ± 0.6 Thermoresponsive [7]
pNTBAM N-tert-butylacrylamide 371 ± 31 More rigid, supports osteogenesis [7]
PAAm Acrylamide ~17 - 46 Biologically inert baseline [9]

| p(3-HPAA) | This compound | Tunable (Dependent on cross-linking) | Redox-active, enzymatically cross-linkable | - |

Part 4: Applications in Drug Development

The unique properties of 3-HPAA hydrogels open up novel opportunities in drug delivery and regenerative medicine.

Injectable, In Situ-Forming Drug Depots

An injectable system composed of linear poly(3-HPAA) chains, a drug payload, HRP, and H₂O₂ can be formulated. Upon co-injection, the components mix and rapidly form a cross-linked hydrogel depot in situ. This system offers several advantages:

  • Minimally Invasive: Avoids surgical implantation.[10]

  • Biocompatible Gelation: The enzymatic reaction is non-toxic to encapsulated drugs or cells.

  • Sustained Release: The drug is released in a controlled manner as it diffuses out of the hydrogel matrix. The release rate can be tuned by altering the cross-link density.[6][11]

Redox-Responsive Release Systems

The phenol group is susceptible to oxidation. In a high oxidative stress environment (characteristic of inflammation or tumor microenvironments), the hydrogel network can potentially be degraded, leading to an accelerated release of an encapsulated anti-inflammatory or chemotherapeutic agent. This creates a "smart" delivery system that responds to a disease-specific stimulus.[12]

Protocol: In Vitro Drug Release Study
  • Drug Loading: Incorporate a model drug (e.g., Methylene Blue, Vitamin B12, or a therapeutic agent) into the pre-gel solution before initiating polymerization.

  • Setup: Place a known weight of the drug-loaded hydrogel into a vial containing a precise volume of release buffer (e.g., PBS, pH 7.4) at 37°C.[8]

  • Sampling: At predetermined time points, withdraw a small aliquot of the buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.[8]

  • Quantification: Analyze the concentration of the drug in the collected aliquots using a suitable method, such as UV-Vis spectrophotometry.

  • Analysis: Plot the cumulative percentage of drug released versus time to determine the release kinetics.

Conclusion

This compound is a powerful functional monomer that significantly expands the capabilities of traditional polyacrylamide hydrogels. By providing a reactive phenolic handle, it enables the creation of advanced biomaterials with features like biocompatible enzymatic cross-linking and inherent redox sensitivity. The protocols and principles outlined in this guide serve as a robust framework for researchers to explore and harness the potential of 3-HPAA in developing next-generation solutions for drug delivery, tissue engineering, and beyond.

References

  • ChemicalBook. (2025). This compound | 13040-21-6.
  • Ghavami, M., et al. (2022). Redox‐Responsive Hydrogels Loaded with an Antibacterial Peptide as Controlled Drug Delivery for Healing Infectious Wounds. Advanced Healthcare Materials. Available at: [Link]

  • Han, L., et al. (2020). Creating Complex Polyacrylamide Hydrogel Structures Using 3D Printing with Applications to Mechanobiology. Advanced Functional Materials. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: Hydrogel Formation Utilizing Acrylamide Derivatives.
  • Moghadasi, Z., & Najafi, M. (2025). Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. Biological and Molecular Chemistry.
  • MDPI. (2024). Responsive Acrylamide-Based Hydrogels: Advances in Interpenetrating Polymer Structures. Gels. Available at: [Link]

  • Moghadasi, Z., & Najafi, M. (2025). Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. Biological and Molecular Chemistry.
  • BenchChem. (2025). A Comparative Guide to Hydrogels Based on Acrylamide Derivatives for Biomedical Applications.
  • Turnbull, G., et al. (2022). Acrylamide-based hydrogels with distinct osteogenic and chondrogenic differentiation potential. Biomedical Materials. Available at: [Link]

  • Rwei, A., et al. (2022). Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. Polymers. Available at: [Link]

  • Tangri, A., & Khursheed, A. (2014). POLYACRYLAMIDE BASED HYDROGELS: SYNTHESIS, CHARACTERIZATION AND APPLICATIONS. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Purdue University. (n.d.). SIMPLE MOLDING FABRICATION FOR POLYACRYLAMIDE HYDROGEL. Retrieved from [Link]

  • Garcia, V.S., Gonzalez, V.D.G., & Gugliotta, L.M. (2019). n,n-dimethylacrylamide hydrogels for controlled drug delivery. influence of network structure and drug solubility on the load and release mechanisms.
  • Mohan, Y.M., et al. (2020). Smart Poly(N-isopropylacrylamide)-Based Hydrogels: A Tour D'horizon of Biomedical Applications. Polymers. Available at: [Link]

Sources

Application Note & Protocols: N-(3-Hydroxyphenyl)acrylamide as a Versatile Monomer for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals. From the Desk of the Senior Application Scientist

This document provides a comprehensive technical guide on the synthesis, polymerization, and application of N-(3-hydroxyphenyl)acrylamide (N-3-HPA), a functional monomer of significant interest for biomedical and materials science applications. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving well-defined, functional polymers.

Introduction: The Strategic Value of this compound

In the landscape of functional polymers, the choice of monomer is paramount. This compound (N-3-HPA) emerges as a highly strategic building block. Its structure uniquely combines a polymerizable acrylamide moiety with a phenolic hydroxyl group. This design is not accidental; it offers a powerful toolkit for the polymer chemist:

  • Inherent Functionality: The phenol group provides a reactive handle for post-polymerization modification, allowing for the covalent attachment of drugs, targeting ligands, or imaging agents.

  • Modulation of Physicochemical Properties: The hydroxyl group increases hydrophilicity and introduces hydrogen bonding capabilities, which are critical for designing hydrogels and materials with specific solubility profiles.[1]

  • Bio-inspired Adhesion: The phenolic structure is reminiscent of the catechol moieties found in mussel adhesive proteins, suggesting potential for creating bio-inspired adhesives and coatings.[2]

  • Stimuli-Responsiveness: The polymer backbone, derived from an acrylamide, lays the groundwork for creating "smart" materials that can respond to environmental stimuli like temperature or pH, particularly when copolymerized with other functional monomers.[3][4]

Polymers are a leading class of biomaterials used in diverse biomedical applications, from tissue engineering to nanomedicine.[5] The ability to synthesize functional polymers with precise control over their architecture and properties is essential for developing next-generation medical devices and drug delivery systems.[6][7] This guide will provide the foundational protocols to harness the potential of N-3-HPA for these advanced applications.

Monomer Synthesis, Purification, and Characterization

The successful synthesis of a well-defined polymer begins with a high-purity monomer. The synthesis of N-3-HPA is a straightforward amidation reaction between 3-aminophenol and acryloyl chloride.

Synthesis Protocol: this compound

This protocol is based on a standard Schotten-Baumann reaction, adapted for this specific substrate.[8]

Rationale: The reaction is performed in a two-phase system (or with a mild base in an organic solvent) at a low temperature. The base (sodium bicarbonate) neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the 3-aminophenol reactant, which would render it unreactive. Low temperature is crucial to minimize side reactions, including the potential for Michael addition to the acryloyl chloride and premature polymerization.

Materials:

  • 3-Aminophenol

  • Acryloyl chloride

  • Sodium bicarbonate (or Triethylamine)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), dissolve 3-aminophenol (1.0 eq) and sodium bicarbonate (1.5 eq) in a mixture of THF and water (e.g., 3:1 v/v).[8]

  • Slowly add acryloyl chloride (1.0 eq) dropwise to the stirring mixture. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add DCM to extract the product. Wash the organic layer sequentially with water and a saturated aqueous ammonium chloride solution.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure to obtain the crude product.[8]

  • Purify the crude solid by recrystallization from a suitable solvent system, such as dichloromethane/diethyl ether, to yield N-3-HPA as a solid.[8]

Monomer Characterization

Confirmation of the monomer's identity and purity is critical before proceeding to polymerization.

PropertyValueSource
IUPAC Name N-(3-hydroxyphenyl)prop-2-enamide[9]
Molecular Formula C₉H₉NO₂[9]
Molecular Weight 163.17 g/mol [9]
CAS Number 13040-21-6[8]
Appearance Off-white to light brown solid
¹H NMR (DMSO-d₆) δ 5.73 (dd, 1H), 6.24 (dd, 1H), 6.42 (m, 2H), 7.04 (m, 2H), 7.24 (s, 1H), 9.39 (s, 1H, -OH), 9.97 (s, 1H, -NH)[8]
FTIR (cm⁻¹) ~3300 (O-H stretch), ~3250 (N-H stretch), ~1660 (Amide I, C=O), ~1620 (C=C stretch), ~1550 (Amide II, N-H bend)

Polymerization Methodologies

The choice of polymerization technique directly dictates the architecture, molecular weight distribution, and ultimate functionality of the resulting polymer. We present protocols for both conventional and controlled radical polymerization methods.

Workflow: From Monomer to Polymer

The general process for polymerization involves careful selection of the initiator, solvent, and reaction conditions to achieve the desired polymer characteristics.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification & Analysis Monomer N-3-HPA Monomer Mix Combine Reagents in Reaction Vessel Monomer->Mix Solvent Anhydrous Solvent Solvent->Mix Initiator Initiator / CTA / Catalyst Initiator->Mix Degas Degas via Freeze- Pump-Thaw or N₂ Purge Mix->Degas Remove O₂ Polymerize Polymerization (Heat / Light) Degas->Polymerize Initiate Quench Quench Reaction (e.g., cool, expose to air) Polymerize->Quench Precipitate Precipitate Polymer (in non-solvent) Quench->Precipitate Dry Dry Polymer (Vacuum Oven) Precipitate->Dry Characterize Characterize (GPC, NMR, FTIR) Dry->Characterize

Caption: General workflow for the polymerization of N-3-HPA.

Protocol 1: Free Radical Polymerization (FRP)

FRP is a robust and straightforward method but offers limited control over the polymer structure.

Causality: This method is initiated by the thermal decomposition of an initiator like AIBN, creating primary radicals. These radicals attack the monomer's vinyl group, propagating a growing polymer chain until two radicals combine or disproportionate in a termination step. The stochastic nature of termination leads to a high dispersity (Đ > 1.5).

Materials:

  • N-3-HPA Monomer

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Methanol or Diethyl Ether (for precipitation)

Procedure:

  • Dissolve N-3-HPA (e.g., 1 g) and AIBN (1-2 mol% relative to monomer) in DMF (e.g., 5 mL) in a Schlenk flask.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Backfill the flask with an inert gas (Nitrogen or Argon).

  • Immerse the flask in a preheated oil bath at 70 °C and stir for 12-24 hours.

  • To quench the reaction, cool the flask to room temperature and expose the solution to air.

  • Slowly pour the viscous polymer solution into a large excess of cold methanol or diethyl ether with vigorous stirring to precipitate the polymer.

  • Collect the polymer by filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.

Protocol 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a premier controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with predetermined molecular weights and very low dispersity (Đ < 1.2).[10][11]

Mechanism Rationale: RAFT employs a chain transfer agent (CTA), typically a thiocarbonylthio compound. The growing polymer radical adds to the C=S bond of the CTA, forming an intermediate radical. This intermediate fragments to release a new radical (R•) that can initiate a new polymer chain, while the original polymer chain becomes a dormant species capped with the thiocarbonylthio group. This rapid equilibrium between active (growing) and dormant chains ensures that all chains grow at a similar rate, leading to excellent control.

G I Initiator (I-I) R Primary Radical (2I•) I->R Decomposition Pn Propagating Radical (Pₙ•) R->Pn + M M Monomer (M) Intermediate RAFT Adduct Radical Pn->Intermediate + CTA CTA RAFT Agent (Z-C(=S)S-R) CTA->Intermediate Dormant1 Dormant Species 1 Dormant1->Pn Activation (+Pₘ•) Intermediate->Dormant1 Fragmentation Dormant2 Dormant Species 2 Intermediate->Dormant2 Fragmentation Dormant2->Pn Activation (+Pₘ•)

Caption: The core equilibrium of RAFT polymerization.

Materials:

  • N-3-HPA Monomer

  • RAFT CTA: e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or S,S-Dibenzyl trithiocarbonate. The choice is critical for acrylamides.[12]

  • Initiator: AIBN

  • Solvent: DMSO or 1,4-Dioxane

  • Precipitation Solvent: Cold diethyl ether

Procedure:

  • Target Calculation: Determine the desired degree of polymerization (DP). The ratio [Monomer]/[CTA] will define the target Mn (Mn = ([M]/[CTA] * MW_monomer) + MW_CTA). The initiator concentration is typically much lower, e.g., [CTA]/[AIBN] = 5:1 to 10:1.[12]

  • In a Schlenk flask, dissolve N-3-HPA, the chosen CTA, and AIBN in DMSO.

  • Deoxygenate the solution thoroughly with at least three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at 70 °C.

  • Polymerization is typically much faster than FRP. Monitor conversion by taking aliquots over time (e.g., 1-8 hours) and analyzing via ¹H NMR (disappearance of vinyl protons at ~5.7-6.4 ppm).

  • Quench the reaction by cooling and exposing it to air.

  • Precipitate, collect, and dry the polymer as described in the FRP protocol. The resulting polymer should be colored (typically pink or yellow) due to the presence of the thiocarbonylthio end-group.

Protocol 3: Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful CRP method that uses a transition metal catalyst (typically copper) to control the polymerization.[13] While highly effective for many monomers, ATRP of acrylamides can be challenging due to the potential for the amide group to complex with the copper catalyst, which can retard the deactivation step and lead to a loss of control.[14][15] Careful selection of the ligand and conditions is essential.

Causality: A copper(I) complex (activator) abstracts a halogen atom from an alkyl halide initiator, generating a radical that initiates polymerization. This process oxidizes the catalyst to a copper(II) complex (deactivator). The deactivator can then donate the halogen back to the propagating polymer radical, reforming the dormant species and the Cu(I) activator. A low, persistent concentration of radicals is maintained, ensuring controlled growth.[13]

Materials:

  • N-3-HPA Monomer

  • Initiator: Ethyl α-bromoisobutyrate (EBiB) or methyl 2-chloropropionate.[15]

  • Catalyst: Copper(I) bromide (CuBr)

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or Tris(2-dimethylaminoethyl)amine (Me₆TREN).[15]

  • Solvent: Toluene or a mixture of organic solvent and water.[16]

  • Precipitation Solvent: Cold hexane or diethyl ether.

Procedure:

  • Target Calculation: The ratio [Monomer]/[Initiator] determines the target molecular weight. A typical ratio for [Initiator]:[CuBr]:[Ligand] is 1:1:1.

  • To a Schlenk flask, add CuBr. Seal the flask, and alternate between vacuum and inert gas (Argon) three times to ensure an oxygen-free environment.

  • Via an airtight syringe, add the degassed solvent (e.g., Toluene), followed by the ligand (e.g., PMDETA). Stir until a homogenous, colored catalyst complex forms.

  • In a separate flask, dissolve the N-3-HPA monomer and the initiator (EBiB) in the solvent and deoxygenate this solution via purging with Argon for at least 30 minutes.

  • Transfer the monomer/initiator solution to the catalyst solution via an airtight syringe to start the polymerization.

  • Stir the reaction at the desired temperature (e.g., 50-70 °C).

  • After the target time or conversion is reached, quench the reaction by opening the flask to air. The solution color should change (e.g., to green/blue) as the copper oxidizes.

  • Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the filtered solution into a non-solvent, collect, and dry the polymer.

Polymer Characterization

Post-polymerization analysis is essential to confirm the success of the reaction and determine the key properties of the material.

TechniquePurposeExpected Outcome / Interpretation
GPC / SEC Determine Mn, Mw, and Dispersity (Đ = Mw/Mn).FRP: Broad distribution, Đ > 1.5. RAFT/ATRP: Narrow, symmetric peak, Đ < 1.3. Mn should increase linearly with monomer conversion for controlled polymerizations.
¹H NMR Confirm polymerization and structure.Disappearance of monomer vinyl protons (~5.7-6.4 ppm). Appearance of broad polymer backbone peaks (~1.2-2.5 ppm). Aromatic and NH/OH protons will remain.
FTIR Verify functional group retention.The spectrum will be similar to the monomer but with the absence of the vinyl C=C peak (~1620 cm⁻¹). The critical O-H (~3300 cm⁻¹) and Amide C=O (~1660 cm⁻¹) peaks must be present.[17]
TGA / DSC Assess thermal properties.TGA: Provides the decomposition temperature, indicating thermal stability.[18] DSC: Determines the glass transition temperature (Tg), which is important for material application.

Applications and Post-Polymerization Modification

The true value of p(N-3-HPA) lies in its utility as a functional material, particularly in biomedicine.[5][19]

Drug Delivery Hydrogels

Polyacrylamide-based hydrogels are widely explored for drug delivery due to their biocompatibility and high water content.[1][20][21] The hydroxyl groups on p(N-3-HPA) can enhance swelling and provide sites for drug interaction or conjugation.

Conceptual Workflow: Drug Conjugation A common strategy is to conjugate a drug containing a carboxylic acid to the polymer's hydroxyl group via esterification, often using a coupling agent like DCC (dicyclohexylcarbodiimide).

G cluster_reaction Conjugation Reaction Polymer p(N-3-HPA) with -OH groups ReactionVessel Stir at Room Temp Polymer->ReactionVessel Drug Drug-COOH Drug->ReactionVessel Coupling Coupling Agents (DCC/DMAP) Coupling->ReactionVessel Solvent Anhydrous Solvent (e.g., DMF) Solvent->ReactionVessel Product Drug-Conjugated Polymer ReactionVessel->Product Ester Bond Formation Purify Purify via Dialysis or Precipitation Product->Purify

Caption: Workflow for conjugating a carboxylic acid-containing drug to p(N-3-HPA).

Bioadhesives and Surface Coatings

The phenolic moiety can be oxidized to a quinone, which is highly reactive and can form covalent bonds with surfaces rich in nucleophiles (e.g., amine or thiol groups on proteins), mimicking the adhesive mechanism of mussels.[2] This makes p(N-3-HPA) a candidate for tissue adhesives and functional surface coatings.

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-3-HPA may not be readily available, prudent laboratory practice dictates handling it with caution based on its constituent functional groups.

  • Acrylamide Moiety: Acrylamide itself is a known neurotoxin and suspected carcinogen.[22][23] While N-substituted acrylamides generally have different toxicity profiles, skin and respiratory protection are mandatory. Avoid creating and inhaling dust.

  • Phenolic Group: Phenols can be skin and eye irritants.

  • General Precautions: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves. In case of contact, wash the affected area thoroughly with water.[23][24]

References

  • Recent Overviews in Functional Polymer Composites for Biomedical Applications. (n.d.). MDPI.
  • Recent Advances in Functional Polymer Materials for Energy, Water, and Biomedical Applications: A Review. (n.d.). PubMed Central. Retrieved from [Link]

  • Asymmetric Anionic Polymerization of N-3-Hydroxyphenyl-N-phenylacrylamide Derivatives. (n.d.). Amanote Research. Retrieved from [Link]

  • Developing Advanced Functional Polymers for Biomedical Applications. (2020). ACS Publications. Retrieved from [Link]

  • Advanced Functional Polymers for Unmet Medical Challenges. (2023). ACS Publications. Retrieved from [Link]

  • Synthesis of N-(3,5-di tert.butyl-4-hydroxyphenyl)acrylamide. (n.d.). PrepChem.com. Retrieved from [Link]

  • (PDF) Asymmetric Anionic Polymerization of. (n.d.). Amanote Research. Retrieved from [Link]

  • Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. (n.d.). PMC - NIH. Retrieved from [Link]

  • This compound | C9H9NO2. (n.d.). PubChem. Retrieved from [Link]

  • Conditions for Facile, Controlled RAFT Polymerization of Acrylamide in Water†. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties. (2022). PMC - NIH. Retrieved from [Link]

  • Temperature-Sensitive Poly (Acrylamide) Hydrogels for Drug Delivery Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its. (n.d.). Biological and Molecular Chemistry. Retrieved from [Link]

  • Characterization of poly(acrylamide) as temperature- sensitive hydrogel. (n.d.). ResearchGate. Retrieved from [Link]

  • Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis and characterization of hydroxamated polyacrylamide. (n.d.). International Journal of Multidisciplinary Research and Development. Retrieved from [Link]

  • Structure and thermal degradation of poly(N-phenyl acrylamide) and poly(N-phenyl methacrylamide). (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) POLYACRYLAMIDE HYDROGELS FOR APPLICATION IN ORAL DRUG DELIVERY. (2022). ResearchGate. Retrieved from [Link]

  • The polymerization reaction of acrylamide. (n.d.). ResearchGate. Retrieved from [Link]

  • Straightforward RAFT procedure for the synthesis of heterotelechelic poly(acrylamide)s. (2016). Semantic Scholar. Retrieved from [Link]

  • Rapid RAFT Polymerization of Acrylamide with High Conversion. (2023). MDPI. Retrieved from [Link]

  • Synthesis, Characterization, and drug release study of polyacrylamide Hydrogels. (n.d.). ResearchGate. Retrieved from [Link]

  • Rapid RAFT Polymerization of Acrylamide with High Conversion. (2023). PubMed. Retrieved from [Link]

  • block-N-hydroxyethyl. (n.d.). Journal of University of Shanghai for Science and Technology. Retrieved from [Link]

  • RAFT Step-Growth Polymerization of Bis-acrylamides and their Facile Degradation. (2023). RSC Publishing. Retrieved from [Link]

  • POLYACRYLAMIDE BASED HYDROGELS: SYNTHESIS, CHARACTERIZATION AND APPLICATIONS. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved from [Link]

  • US3951934A - Polymerization of acrylamide in the presence of water-soluble nitrogen compounds. (n.d.). Google Patents.
  • About ATRP. (n.d.). Matyjaszewski Polymer Group - Carnegie Mellon University. Retrieved from [Link]

  • Smart Poly(N-isopropylacrylamide)-Based Hydrogels: A Tour D'horizon of Biomedical Applications. (n.d.). MDPI. Retrieved from [Link]

  • Water-assisted atom transfer radical polymerization of N-isopropylacrylamide: nature of solvent and temperature. (2009). PubMed. Retrieved from [Link]

  • Additional Monomers. (n.d.). Matyjaszewski Polymer Group - Carnegie Mellon University. Retrieved from [Link]

  • The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. (2022). PMC. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of N-(3-Hydroxyphenyl)acrylamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides comprehensive protocols for the quantitative analysis of N-(3-Hydroxyphenyl)acrylamide, a compound of interest in pharmaceutical development and material science. Recognizing the need for robust and reliable analytical methods, we present two primary validated approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. This document details the causality behind experimental choices, step-by-step protocols, and method validation strategies aligned with international regulatory standards to ensure data integrity and trustworthiness.

Introduction and Analytical Rationale

This compound (C₉H₉NO₂) is an aromatic amide whose quantification is critical for various applications, including its role as a potential process-related impurity, a degradation product in pharmaceutical formulations, or a monomer in polymer synthesis. Accurate measurement is essential for ensuring product quality, safety, and regulatory compliance.

The selection of an appropriate analytical method is contingent upon the sample matrix, the required sensitivity, and the available instrumentation. The presence of a phenyl ring and an acrylamide functional group provides a strong UV chromophore, making HPLC-UV a suitable technique for quantification at moderate concentrations. For trace-level detection or analysis in complex biological or chemical matrices, the specificity and sensitivity of LC-MS/MS are unparalleled. This guide provides the foundational protocols to develop and validate methods for either scenario.

Physicochemical Properties of this compound

Understanding the analyte's properties is the cornerstone of method development. Key properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₉NO₂PubChem[1]
Molecular Weight 163.17 g/mol PubChem[1]
IUPAC Name N-(3-hydroxyphenyl)prop-2-enamidePubChem[1]
Predicted XLogP3 1.3PubChem[1]
Appearance Solid (predicted)General Chemical Knowledge

The moderate polarity (XLogP3 of 1.3) suggests good solubility in common reversed-phase HPLC solvents and suitability for C18 column chromatography.

Method Selection: A Logic-Driven Approach

The choice between HPLC-UV and LC-MS/MS depends on the analytical objective. The following decision tree illustrates the selection logic.

start Define Analytical Goal for This compound sensitivity High Sensitivity (LOD < 10 ng/mL) Required? start->sensitivity matrix Complex Matrix (e.g., biological fluid, polymer extract)? sensitivity->matrix No lcmsms Recommended Method: LC-MS/MS sensitivity->lcmsms Yes hplcuv Recommended Method: HPLC-UV matrix->hplcuv No matrix->lcmsms Yes

Caption: Decision tree for analytical method selection.

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for routine quality control, purity assessment, and quantification in relatively clean sample matrices where concentration levels are expected to be above the high ng/mL range.

Principle

The method utilizes reversed-phase chromatography to separate this compound from other components in the sample mixture. A C18 stationary phase is used, which retains the analyte based on its hydrophobic character. Elution is achieved using a polar mobile phase (a mixture of water and an organic solvent like acetonitrile or methanol). Quantification is performed by measuring the analyte's absorbance of UV light at a specific wavelength using a Diode Array Detector (DAD) or UV-Vis detector.

Detailed Experimental Protocol

A. Reagents and Materials

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (LC-MS grade, optional for peak shape improvement)

  • Volumetric flasks (Class A)

  • Autosampler vials (amber, to prevent photodegradation)

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or PVDF depending on solvent compatibility)

B. Instrumentation

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and DAD/UV-Vis detector.

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Data acquisition and processing software (e.g., ChemStation, Empower).

C. Preparation of Solutions

  • Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (e.g., 40:60 v/v). If peak tailing is observed, add 0.1% formic acid to the water component. Degas the mobile phase by sonication or vacuum filtration before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

D. Sample Preparation

  • Accurately weigh the sample containing the analyte.

  • Extract the analyte using a suitable solvent (e.g., methanol, acetonitrile, or a mixture). The choice of solvent depends on the sample matrix. Sonication may be used to improve extraction efficiency.

  • Centrifuge the extract to pellet any insoluble material.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

E. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) by running a UV scan of a standard solution from 200-400 nm. Based on similar structures, a starting wavelength of 220 nm or 254 nm is recommended[2].

  • Run Time: 10 minutes (or until the analyte and any interfering peaks have eluted).

F. Data Analysis

  • Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.999 is typically desired.

  • Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.

Method Validation (ICH Q2(R2) Guidelines)

A validated method provides assurance of its reliability. Key validation parameters must be assessed according to guidelines from the International Council for Harmonisation (ICH).[3][4][5]

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only.Peak purity analysis (via DAD); no interfering peaks from placebo or matrix at the analyte's retention time.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval where the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration.
Accuracy The closeness of the measured value to the true value.% Recovery between 98.0% and 102.0% for spiked samples at three concentration levels.
Precision The degree of scatter between a series of measurements.Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst) RSD ≤ 2.0%.
LOD Lowest amount of analyte that can be detected.Signal-to-Noise ratio (S/N) of 3:1.
LOQ Lowest amount of analyte that can be quantified with acceptable precision and accuracy.S/N of 10:1; RSD ≤ 10%.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor changes in flow rate, column temperature, mobile phase composition.

Advanced Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring ultra-low quantification limits (pg/mL to low ng/mL) or analysis in highly complex matrices, LC-MS/MS is the gold standard.

Principle

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization, ESI). The first quadrupole (Q1) selects the parent ion (precursor ion) of this compound. This ion is fragmented in the second quadrupole (Q2, collision cell), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.

Detailed Experimental Protocol

A. Reagents and Instrumentation

  • Reagents are the same as for HPLC, but solvents must be LC-MS grade.

  • An isotopically labeled internal standard (e.g., ¹³C₃- or D₄-N-(3-Hydroxyphenyl)acrylamide) is highly recommended for the most accurate quantification.

  • LC-MS/MS system: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

B. LC-MS/MS Conditions

  • Chromatography: Use conditions similar to the HPLC-UV method but with a shorter column (e.g., 50-100 mm length) and potentially a smaller particle size (e.g., <3 µm) for faster run times. The mobile phase must contain a volatile additive like formic acid or ammonium formate to facilitate ionization.

  • Mass Spectrometry:

    • Ionization Mode: ESI Positive (due to the amide group which can be protonated).

    • Precursor Ion (Q1): [M+H]⁺ = 163.17 + 1.007 = m/z 164.2

    • Product Ions (Q3): Perform an infusion of the standard solution to determine the optimal product ions and collision energies. Predicted fragments would arise from the loss of water, CO, or cleavage of the amide bond.

    • MRM Transitions (Proposed):

      • Quantifier: The most intense and stable transition.

      • Qualifier: A second, less intense transition to confirm identity.

    • Instrument Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum analyte signal.

C. Sample Preparation Sample preparation can be simplified due to the selectivity of MS detection. A simple "dilute-and-shoot" approach may be feasible for some matrices. For more complex samples, a Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) cleanup may be necessary to reduce matrix effects.[6]

Workflow Diagram

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_ms_detail Triple Quadrupole MS cluster_data Data Processing sample Weigh Sample extract Extract with Solvent (add Internal Standard) sample->extract cleanup Cleanup (SPE/Filtration) extract->cleanup hplc HPLC Separation (C18 Column) cleanup->hplc ms Mass Spectrometry hplc->ms q1 Q1: Select Precursor (m/z 164.2) q2 Q2: Fragment Ion (Collision Cell) q1->q2 q3 Q3: Select Product Ion q2->q3 quant Quantification vs. Calibration Curve q3->quant

Caption: Workflow for LC-MS/MS quantification.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with column silanols; column degradation.Add 0.1% formic acid to the mobile phase; use a new column; check column pH stability.
Poor Resolution Inappropriate mobile phase composition; column overload.Optimize acetonitrile/water ratio; inject a smaller sample volume or lower concentration.
No Peak Detected Incorrect wavelength (UV); incorrect MRM transition (MS); sample degradation.Verify λmax; re-optimize MS parameters; prepare fresh samples and standards, store in amber vials.
High Backpressure Column or guard column blockage; system precipitation.Replace guard column; filter samples thoroughly; flush system with appropriate solvents.
Poor Reproducibility Inconsistent sample preparation; autosampler issue; unstable column temperature.Standardize extraction procedure; check autosampler for bubbles/leaks; ensure column oven is at set temperature.

Conclusion

This application note provides two robust, validated methods for the quantification of this compound. The HPLC-UV method serves as a reliable workhorse for routine analysis, while the LC-MS/MS method offers superior sensitivity and specificity for trace-level detection in complex matrices. Successful implementation requires careful adherence to the described protocols and a thorough method validation process guided by ICH principles to ensure the generation of accurate and defensible data.

References

  • AMSbiopharma. (2025).
  • Vertex AI Search. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Thermo Fisher Scientific. (n.d.).
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Chong, Y.-M., Ahmad, M., & Heng, L. Y. (2019). A new ultra violet-visible spectrophotometric method for quantitative determination of acrylamide via hydrolysis process. Malaysian Journal of Analytical Sciences, 23(1), 14-22. [Link]

  • U.S. Food and Drug Administration. (2003). Detection and Quantitation of Acrylamide in Foods. [Link]

  • ResearchGate. (2019). A NEW ULTRA VIOLET-VISIBLE SPECTROPHOTOMETRIC METHOD FOR QUANTITATIVE DETERMINATION OF ACRYLAMIDE VIA HYDROLYSIS PROCESS. [Link]

  • USIM Research Repository. (n.d.). Publication: A new ultra violet-visible spectrophotometric method for quantitative determination of acrylamide via hydrolysis process. [Link]

  • ResearchGate. (2019). (PDF) A new ultra violet-visible spectrophotometric method for quantitative determination of acrylamide via hydrolysis process. [Link]

  • Chemical-Suppliers.com. (n.d.). This compound | CAS 13040-21-6. [Link]

  • Pharmaffiliates. (n.d.). N-(3-Hydroxyphenyl)-3-((3-hydroxyphenyl)amino)acrylamide. [Link]

  • AB SCIEX. (n.d.). LC-MS/MS Analysis of Emerging Food Contaminants - Quantitation and Identification Acrylamide in Starch-Rich Food. [Link]

  • Ye, Y. C., Tan, H. M., Zhang, J. L., & Guo, Y. W. (2008). [Study on the ultraviolet spectra of diacetone acrylamide]. Guang Pu Xue Yu Guang Pu Fen Xi, 28(6), 1356–1358. [Link]

  • SCIEX. (n.d.). Acrylamide analysis in ground coffee using a novel extraction method. [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of n-(3-Hydroxyphenyl)acrylamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of n-(3-Hydroxyphenyl)acrylamide. The method is designed for researchers, scientists, and drug development professionals engaged in the synthesis, formulation, and quality control of this compound. The protocol is developed to separate this compound from its potential process-related impurities and degradation products. This document provides a comprehensive guide, including the rationale for methodological choices, detailed experimental protocols, and a full validation strategy according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction

This compound is a chemical intermediate of increasing interest in pharmaceutical and materials science due to its unique chemical structure, which combines a reactive acrylamide moiety with a functional phenolic ring. The purity of such intermediates is a critical determinant of the quality, safety, and efficacy of the final product. Therefore, a reliable and validated analytical method to assess the purity and stability of this compound is paramount.

This application note describes the development and validation of a stability-indicating HPLC method. The inherent reactivity of the acrylamide group and the potential for oxidation of the phenol ring necessitate a method that can resolve the parent compound from any potential degradants that may form under various stress conditions.[1] The method detailed herein is specific, accurate, precise, and robust, making it suitable for routine quality control and stability studies.

Rationale for Method Development

The primary objective was to develop an HPLC method capable of separating this compound from its key potential impurities: the starting material 3-aminophenol and the hydrolysis product acrylic acid. Furthermore, the method needed to be stability-indicating, meaning it must also separate any degradation products formed under stress conditions such as acid and base hydrolysis, oxidation, and exposure to heat and light.

A reversed-phase approach using a C18 column was selected due to the non-polar to moderately polar nature of the analyte and its expected impurities.[2] A gradient elution with a mobile phase consisting of acetonitrile and acidified water was chosen to ensure adequate retention of the polar impurities while allowing for the timely elution of the main analyte. Acidification of the mobile phase with formic acid helps to suppress the ionization of the phenolic hydroxyl group and any carboxylic acid moieties, leading to improved peak shape and retention time reproducibility.

UV detection was chosen based on the presence of the phenyl ring chromophore in this compound and the potential impurities. Based on the phenolic structure, a detection wavelength of 254 nm was selected as a primary monitoring wavelength, with a photodiode array (PDA) detector used to assess peak purity and identify the absorbance maxima of all separated components.

Experimental

Materials and Reagents
  • This compound reference standard (>99% purity)

  • 3-Aminophenol reference standard (>99% purity)

  • Acrylic acid reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Water (Milli-Q or equivalent)

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (AR grade)

  • Hydrogen peroxide (30%, AR grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector was used.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-5 min: 10% B; 5-15 min: 10-90% B; 15-20 min: 90% B; 20.1-25 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 254 nm
Standard and Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Impurity Stock Solutions: Prepare individual stock solutions of 3-aminophenol and acrylic acid at 100 µg/mL in the diluent.

  • Resolution Solution: Prepare a solution containing 100 µg/mL of this compound and 10 µg/mL each of 3-aminophenol and acrylic acid in the diluent.

  • Sample Solution (100 µg/mL): Prepare the test sample of this compound at a concentration of 100 µg/mL in the diluent.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were conducted on a 1 mg/mL solution of this compound. The stress conditions were as follows:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 80°C for 48 hours.

  • Photolytic Degradation: Solid sample exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.

After exposure, the samples were diluted with the diluent to a concentration of 100 µg/mL and analyzed by HPLC.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines.[3][4][5]

Specificity

Specificity was evaluated by analyzing the blank, individual standard solutions of this compound and its potential impurities, and the resolution solution. The chromatograms were examined for any interference at the retention time of the analyte. The peak purity of the this compound peak was also assessed in the stressed samples using the PDA detector.

Linearity

Linearity was determined by analyzing a series of solutions of this compound at five concentrations ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

Accuracy

Accuracy was assessed by the recovery of known amounts of this compound spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration). The analysis was performed in triplicate at each level, and the percentage recovery was calculated.

Precision
  • Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the standard solution (100 µg/mL) on the same day.

  • Intermediate Precision (Inter-day precision): Determined by analyzing the standard solution in triplicate on two different days by two different analysts.

The relative standard deviation (RSD) of the peak areas was calculated for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The effect of these changes on the retention time and peak area of this compound was evaluated.

Results and Discussion

Method Development and Optimization

The developed gradient method provided good separation of this compound from its potential impurities, 3-aminophenol and acrylic acid. A typical chromatogram of the resolution solution is shown in Figure 1. Acrylic acid, being highly polar, eluted early, followed by 3-aminophenol, and then the main analyte, this compound.

Figure 1: Experimental Workflow for HPLC Analysis

HPLC Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh and dissolve this compound sample B Dilute with 50:50 Acetonitrile:Water A->B C Filter through 0.45 µm filter B->C D Inject 10 µL into HPLC system C->D E Separation on C18 column with gradient elution D->E F Detection by PDA at 254 nm E->F G Integrate peak areas F->G H Calculate purity G->H

Caption: A flowchart of the experimental workflow for the HPLC analysis of this compound.

Forced Degradation

The results of the forced degradation studies are summarized in Table 1. Significant degradation was observed under basic and oxidative conditions, with minor degradation under acidic conditions. The compound was found to be stable under thermal and photolytic stress. The chromatograms of the stressed samples showed well-resolved peaks for the degradation products, with no interference with the main analyte peak. The peak purity analysis confirmed the spectral homogeneity of the this compound peak in all stressed samples, demonstrating the stability-indicating nature of the method.

Table 1: Summary of Forced Degradation Results

Stress Condition% DegradationObservations
Acid Hydrolysis ~5%A minor peak corresponding to 3-aminophenol was observed.
Base Hydrolysis ~20%A significant peak for 3-aminophenol and another early eluting peak, likely acrylic acid, were observed.
Oxidative ~15%Several small degradation peaks were observed, indicating potential oxidation of the phenolic ring.
Thermal <1%No significant degradation observed.
Photolytic <1%No significant degradation observed.
Method Validation

The validation results are summarized in Table 2. The method demonstrated excellent linearity, accuracy, and precision, meeting the acceptance criteria outlined in the ICH guidelines.

Table 2: Summary of Method Validation Results

ParameterResultAcceptance Criteria
Specificity No interference from blank or impuritiesNo interference
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.2% - 100.8%98.0% - 102.0%
Repeatability (RSD) 0.5%≤ 2.0%
Intermediate Precision (RSD) 0.8%≤ 2.0%
LOD 0.05 µg/mLReport
LOQ 0.15 µg/mLReport
Robustness RSD < 2.0% for all variationsRSD ≤ 2.0%

Figure 2: Method Validation Process

Method Validation Process Start Method Development Specificity Specificity Start->Specificity Linearity Linearity Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision Start->Precision LOD_LOQ LOD & LOQ Start->LOD_LOQ Robustness Robustness Start->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD_LOQ->Validated Robustness->Validated

Caption: A diagram illustrating the key parameters evaluated during the HPLC method validation process.

Conclusion

A specific, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the determination of the purity of this compound. The method is capable of separating the main compound from its process-related impurities and degradation products. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for routine analysis and stability assessment of this compound.

References

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Acrylic acid. Retrieved from [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminophenol. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Aminophenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • BIOSYNCE. (2025). How to detect the purity of N - Phenylacrylamide (Cas 2210 - 24 - 4)?. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Shanker, R., Ramakrishna, C., & Seth, P. K. (1990). Microbial degradation of acrylamide monomer. Archives of Microbiology, 154(2), 192–198.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Application Notes and Protocols for Covalent Modification of Proteins with N-(3-Hydroxyphenyl)acrylamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Covalent Modification of Proteins

The functional landscape of proteins can be significantly expanded through precise chemical modification. Covalent labeling of proteins with small molecules is a powerful strategy in basic research and drug development, enabling the introduction of biophysical probes, the enhancement of therapeutic properties, and the elucidation of biological pathways. Acrylamide moieties have emerged as valuable electrophilic "warheads" for the targeted covalent modification of proteins, primarily through a Michael addition reaction with nucleophilic amino acid residues.[1][2] N-(3-Hydroxyphenyl)acrylamide is a versatile reagent for this purpose, offering a stable covalent linkage and a phenolic handle for further functionalization or detection.

This document provides a comprehensive guide to the principles and practice of covalently modifying proteins with this compound. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and outline methods for the characterization and purification of the resulting protein conjugate.

The Chemistry of Covalent Modification by this compound

The primary mechanism for the reaction of this compound with proteins is a Michael addition.[3] This reaction involves the nucleophilic attack of an amino acid side chain on the β-carbon of the α,β-unsaturated amide.

Target Residues and Reaction Selectivity

The most common nucleophilic targets for acrylamides in proteins are the thiol groups of cysteine residues and, to a lesser extent, the ε-amino groups of lysine residues.[4][5]

  • Cysteine: The thiol side chain of cysteine is a soft nucleophile and readily participates in Michael additions.[6] The reactivity of a specific cysteine residue is highly dependent on its local microenvironment, including its solvent accessibility and pKa.[3]

  • Lysine: The primary amine of lysine can also act as a nucleophile, though it is generally less reactive towards acrylamides than cysteine under physiological conditions.[4]

The 3-hydroxyphenyl group of this compound can influence the reaction through steric and electronic effects and provides a useful phenolic hydroxyl group on the modified protein for potential downstream applications or analysis.

The Critical Role of pH

The pH of the reaction buffer is a critical parameter that dictates the rate and selectivity of the modification. The nucleophilic form of the cysteine thiol is the thiolate anion (-S⁻), and for lysine, it is the deprotonated amine (-NH₂). Therefore, the reaction is favored at pH values approaching or exceeding the pKa of the target residue's side chain.

  • For cysteine modification, a pH range of 7.5 to 8.5 is generally optimal to ensure a sufficient concentration of the reactive thiolate.

  • For lysine modification, a higher pH of 8.5 to 9.5 is typically required to deprotonate the ε-amino group.[4]

It is important to note that at excessively high pH, the rate of hydrolysis of the acrylamide reagent may increase, and the stability of the target protein could be compromised.[7]

Reaction Mechanism and Experimental Workflow

The covalent modification of a protein with this compound can be visualized as a multi-step process, from reagent preparation to final conjugate analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis P Protein Solution (in appropriate buffer) Mix Mixing of Protein and Reagent P->Mix R This compound (dissolved in organic solvent, e.g., DMSO) R->Mix Incubate Incubation (controlled temperature and time) Mix->Incubate Quench Quenching (optional, with excess thiol) Incubate->Quench Purify Purification (e.g., dialysis, SEC) Quench->Purify Characterize Characterization (e.g., Mass Spectrometry, SDS-PAGE) Purify->Characterize DOL Determine Degree of Labeling Characterize->DOL G cluster_reagent This compound cluster_protein Protein cluster_reaction Reaction cluster_product Product Reagent Electrophilic Acrylamide MA Michael Addition Reagent->MA Phenol Phenolic Hydroxyl Group Cys Cysteine (Thiol) Cys->MA Lys Lysine (Amine) Lys->MA Conjugate Covalent Protein Conjugate MA->Conjugate

Sources

Application Note: N-(3-Hydroxyphenyl)acrylamide for Advanced Functional Surface Coatings

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the application of N-(3-Hydroxyphenyl)acrylamide (HPA) in the development of advanced functional surface coatings. HPA is a versatile monomer featuring a polymerizable acrylamide group and a reactive phenol moiety. This unique structure allows for the creation of highly adherent, biocompatible, and functionalizable polymer coatings. We present the core principles of HPA-based surface modification, step-by-step protocols for coating deposition via free-radical polymerization, and subsequent surface functionalization through enzyme-mediated bioconjugation. This document is intended for researchers, materials scientists, and drug development professionals seeking to create sophisticated surfaces for applications ranging from biomedical devices and cell culture to biosensors and antifouling technologies.

Introduction: The Strategic Advantage of this compound

The engineering of surfaces at the molecular level is a cornerstone of modern materials science and biotechnology. The choice of monomer is critical, dictating the final properties and functionality of the surface. This compound (HPA) has emerged as a monomer of significant interest due to its dual-functionality.

  • The Acrylamide Backbone: The acrylamide group provides a reliable route for polymerization, enabling the formation of stable, hydrophilic poly(acrylamide)-based coatings via well-established methods like free-radical polymerization.[1][2][3] Polymers based on acrylamide derivatives are widely recognized for their excellent biocompatibility and protein-resistant (antifouling) properties, which arise from their ability to form a tightly bound hydration layer that sterically hinders nonspecific protein adsorption.[4][5][6][7][8]

  • The Pendant Phenol Group: The key to HPA's versatility lies in its hydroxyphenyl (phenol) group. This moiety serves two primary purposes:

    • Enhanced Adhesion: The polar hydroxyl group can form hydrogen bonds with a variety of substrates (e.g., glass, metal oxides, polymers), promoting strong adhesion of the resulting polymer film.

    • A Handle for Functionalization: The phenol group is chemically analogous to the side chain of the amino acid tyrosine. This makes it a substrate for the enzyme tyrosinase, which catalyzes its oxidation to a highly reactive o-quinone.[9][10] This in situ generated quinone readily reacts with nucleophiles, such as the primary amines on proteins or peptides, enabling covalent and site-specific immobilization of biomolecules under mild, biocompatible conditions.[9][10][11]

This combination of a stable, biocompatible backbone and a reactive handle for covalent modification makes HPA an ideal candidate for creating truly functional surfaces.

Core Principles & Mechanism

The utility of HPA in surface coatings is grounded in a two-stage chemical strategy: polymer film formation followed by targeted functionalization.

Stage 1: Poly(HPA) Film Deposition

The first stage involves the polymerization of HPA monomers to form a thin, cross-linked polymer film, often referred to as a "brush," grafted onto a substrate. This is typically achieved through free-radical polymerization, where an initiator (e.g., a redox pair like Ammonium Persulfate/TEMED) creates a radical that propagates along the vinyl bonds of the acrylamide monomers.[12][13] The process can be initiated in solution, with the polymer subsequently deposited, or directly from a surface functionalized with initiators (Surface-Initiated Polymerization).

Stage 2: Enzyme-Mediated Functionalization

The second stage leverages the accessible phenol groups on the coating's surface. As illustrated below, the enzyme tyrosinase is introduced in an aqueous buffer. It selectively oxidizes the phenol groups of the HPA residues into reactive o-quinones. A desired biomolecule (e.g., a protein, peptide, or amine-modified DNA) with an available nucleophilic group (like a lysine residue's primary amine) is then introduced. This nucleophile attacks the quinone, forming a stable, covalent bond and effectively tethering the biomolecule to the surface. This enzymatic approach is highly advantageous as it proceeds under physiological pH and temperature, preserving the activity of sensitive biological molecules.[10][11]

Diagram: Chemical Structure and Key Functional Groups of HPA

Caption: Chemical structure of HPA highlighting its two key moieties.

Diagram: Workflow for HPA Coating and Functionalization

HPA_Workflow sub_clean Substrate Preparation formulate HPA Solution Formulation sub_clean->formulate Cleaned Substrate coat Polymerization & Coating Deposition formulate->coat Monomer Solution wash_cure Washing & Curing coat->wash_cure Coated Substrate char1 Initial Surface Characterization wash_cure->char1 Verifies p(HPA) layer enz_activation Enzymatic Activation (Tyrosinase) char1->enz_activation Ready for use or functionalization bioconjugation Biomolecule Immobilization enz_activation->bioconjugation Reactive Surface wash_final Final Washing bioconjugation->wash_final Functionalized Surface char2 Final Surface Characterization wash_final->char2 Verifies Immobilization

Sources

Preparation of N-(3-Hydroxyphenyl)acrylamide Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(3-Hydroxyphenyl)acrylamide is a phenolic derivative of acrylamide, a class of compounds increasingly investigated for their potential biological activities. Research into acrylamide derivatives has revealed a range of effects, including cytotoxic properties against various cancer cell lines, suggesting potential applications in drug development and cancer research.[1][2][3] Specifically, derivatives with hydroxylated phenyl rings are of interest due to their structural similarity to other biologically active phenolic compounds and their potential to interact with various cellular targets. The acrylamide moiety itself is a reactive electrophile that can form covalent adducts with cellular nucleophiles, such as cysteine residues in proteins, which can modulate their function.[4] This reactivity is a key aspect of the biological effects of many acrylamide-containing compounds.[5]

Given the growing interest in this compound for in vitro studies, it is imperative for researchers to have a standardized and reliable protocol for the preparation of stock solutions. The solubility, stability, and accurate concentration of the stock solution are critical factors that directly impact the reproducibility and validity of experimental results. This application note provides a detailed, field-proven protocol for the preparation, storage, and quality control of this compound stock solutions, primarily using dimethyl sulfoxide (DMSO) as the solvent. The causality behind each experimental choice is explained to ensure scientific integrity and empower researchers to adapt the protocol to their specific needs.

Materials and Reagents

Material/ReagentGradeSupplier (Example)Notes
This compound≥98% puritySigma-Aldrich, Cayman ChemicalConfirm identity and purity via Certificate of Analysis.
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-Aldrich, Thermo Fisher ScientificUse a fresh, unopened bottle to minimize water content.
Sterile, nuclease-free microcentrifuge tubes1.5 mL or 2.0 mLEppendorf, AxygenFor aliquoting and storage.
Calibrated analytical balance-Mettler Toledo, SartoriusAccurate to at least 0.1 mg.
Calibrated micropipettesP1000, P200, P20Gilson, EppendorfFor accurate liquid handling.
Vortex mixer-Scientific IndustriesFor thorough mixing.
Sonicator (optional)-Branson, QsonicaTo aid in dissolution if necessary.
Personal Protective Equipment (PPE)--Safety glasses, nitrile gloves, lab coat.

Safety and Handling Precautions

This compound is a chemical that requires careful handling. The safety data for the compound indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5] Therefore, it is essential to adhere to the following safety precautions:

  • Engineering Controls : Always handle the solid compound and concentrated stock solutions inside a chemical fume hood to avoid inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.

  • Waste Disposal : Dispose of all waste materials, including contaminated tips, tubes, and unused solutions, in accordance with local, state, and federal regulations for chemical waste.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for in vitro screening and allows for a wide range of final assay concentrations while keeping the final DMSO concentration low.[6]

Rationale for Solvent Selection

Dimethyl sulfoxide (DMSO) is the solvent of choice for preparing stock solutions of many non-polar to moderately polar small molecules for biological assays.[7] While specific solubility data for this compound is not extensively published, polyacrylamide and related phenolic compounds are known to be soluble in DMSO.[8][9] DMSO is also miscible with most aqueous-based cell culture media, facilitating the preparation of working solutions. It is crucial to use anhydrous DMSO to minimize compound degradation via hydrolysis.[7]

Step-by-Step Procedure
  • Pre-weighing Preparation :

    • Ensure the analytical balance is calibrated and level.

    • Place a new, clean weigh boat on the balance and tare it.

  • Weighing the Compound :

    • Inside a chemical fume hood, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution:

      • Molecular Weight of this compound (C₉H₉NO₂): 163.17 g/mol [10]

      • Mass required = 10 mmol/L * 1 L/1000 mL * 1 mL * 163.17 g/mol = 0.00016317 g = 0.16317 mg. For practical purposes and to improve accuracy, it is recommended to prepare a larger volume, for example, 5 mL, which would require 0.81585 mg. Weighing a larger mass minimizes the impact of balance inaccuracies. Let's proceed with preparing 2 mL, requiring 0.32634 mg. For ease of weighing, let's aim for approximately 1.63 mg to make a 10 mL stock.

    • Record the exact mass weighed.

  • Dissolution :

    • Carefully transfer the weighed this compound into a sterile polypropylene or glass vial of appropriate volume (e.g., a 15 mL conical tube for a 10 mL stock).

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial. For 1.63 mg of the compound to make a 10 mM solution:

      • Volume of DMSO = (Mass of compound in g / Molecular Weight in g/mol ) / (Concentration in mol/L)

      • Volume of DMSO = (0.00163 g / 163.17 g/mol ) / (0.010 mol/L) = 0.001 L = 1 mL.

      • To make a 10 mL stock with 1.63 mg, the concentration would be 1 mM. To make a 10 mM stock, you would need 16.3 mg in 10 mL of DMSO. Let's assume we weigh 1.63 mg and dissolve it in 1 mL of DMSO to get a 10 mM stock.

    • Cap the vial securely.

    • Vortex the solution for 1-2 minutes until the compound is completely dissolved. A clear, particulate-free solution should be obtained.

    • If the compound does not readily dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be attempted, but with caution, as excessive heat may degrade the compound.[6]

  • Aliquoting and Storage :

    • Once the compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, nuclease-free microcentrifuge tubes. Aliquoting prevents repeated freeze-thaw cycles which can lead to compound degradation.[7]

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage. For the majority of compounds in DMSO, storage at -20°C is sufficient for up to 3 months.[4]

Experimental Workflows

Preparation of Stock Solution Workflow

G cluster_prep Stock Solution Preparation weigh Weigh this compound in a chemical fume hood dissolve Dissolve in anhydrous DMSO weigh->dissolve mix Vortex until fully dissolved (sonicate if necessary) dissolve->mix aliquot Aliquot into single-use tubes mix->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Preparation of Working Solutions for Cell-Based Assays

G cluster_working Working Solution Preparation thaw Thaw a single aliquot of stock solution serial_dilute Perform serial dilutions in 100% DMSO (if creating a dose-response curve) thaw->serial_dilute final_dilute Dilute into cell culture medium to final concentration serial_dilute->final_dilute Final DMSO concentration <0.5% treat_cells Immediately add to cells final_dilute->treat_cells

Caption: Workflow for preparing working solutions for cell-based assays.

Stability and Quality Control

Recommended Quality Control Measures
  • Visual Inspection : Before each use, visually inspect the thawed aliquot for any signs of precipitation. If precipitates are observed, attempt to redissolve by vortexing or gentle warming. If the precipitate does not dissolve, the aliquot should be discarded.

  • Analytical Chemistry : For critical experiments, the purity and concentration of the stock solution can be periodically verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] This is particularly important if the stock solution has been stored for an extended period (e.g., > 6 months).

  • Functional Assay : A simple functional assay, if available, can be used to confirm the biological activity of the compound over time.

Application in Biological Assays: A Contextual Overview

This compound and its analogs are primarily of interest for their potential cytotoxic effects. Studies on related acrylamide derivatives have demonstrated their ability to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and fibroblast-like cells (NIH/3T3).[1][2][3] The mechanism of action is often linked to the electrophilic nature of the acrylamide group, which can react with cellular nucleophiles, leading to cellular stress and the activation of apoptotic pathways.[5] One study on a similar compound, N-(3-hydroxy-4-methoxy) aryl amide, suggested that it may exert its anticancer effects by inhibiting tubulin polymerization.[1]

When designing experiments with this compound, it is crucial to include appropriate controls:

  • Vehicle Control : Cells should be treated with the same final concentration of DMSO as the highest concentration of the compound used in the experiment. This is to ensure that any observed effects are due to the compound and not the solvent. A final DMSO concentration of ≤ 0.5% is generally well-tolerated by most cell lines, though this should be empirically determined for the specific cell line being used.[6]

  • Positive Control : A known inducer of the expected biological effect (e.g., a known cytotoxic agent for apoptosis assays) should be included to validate the assay system.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the preparation of this compound stock solutions for use in research, particularly in the context of cell-based assays. By adhering to the principles of accurate weighing, use of high-purity anhydrous DMSO, proper storage, and appropriate quality control, researchers can ensure the integrity and reproducibility of their experimental data. Understanding the rationale behind each step empowers scientists to make informed decisions and adapt the protocol to their specific experimental needs, ultimately contributing to the reliable investigation of the biological activities of this compound.

References

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Engeloch, C., Schopfer, U., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]

  • Kozikowski, B. A., Burt, T. M., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. Pharmaceuticals, 15(10), 1258. [Link]

  • Oğuztüzün, S., et al. (2018). Acrylamide exerts its cytotoxicity in NIH/3T3 fibroblast cells by apoptosis. Turkish Journal of Medical Sciences, 48(4), 841-848. [Link]

  • Uçar, Ç., et al. (2017). Acrylamide-derived cytotoxic, anti-proliferative, and apoptotic effects on A549 cells. Bratislavske Lekarske Listy, 118(6), 334-338. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Martyniuk, C. J., et al. (2013). Protein targets of acrylamide adduct formation in cultured rat dopaminergic cells. Toxicology Letters, 219(3), 279-287. [Link]

  • Deguchi, S., & Lindman, B. (1999). Novel approach for the synthesis of hydrophobe modified polyacrylamide. Direct N-alkylation of polyacrylamide in dimethyl sulfoxide. Polymer, 40(25), 7163-7165. [Link]

  • ResearchGate. (2019). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay? [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(3-Hydroxyphenyl)acrylamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(3-hydroxyphenyl)acrylamide. This document, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during experimentation. As Senior Application Scientists, our goal is to blend technical accuracy with practical, field-proven insights to ensure your success.

Section 1: Frequently Asked Questions (FAQs) - Reaction Fundamentals

This section covers the foundational knowledge required for the synthesis, focusing on the widely used Schotten-Baumann reaction.

Q1: What is the general reaction for synthesizing this compound?

The most common and effective method for synthesizing this compound is through the acylation of 3-aminophenol with acryloyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which is used to form amides from amines and acid chlorides.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amino group of 3-aminophenol attacks the carbonyl carbon of acryloyl chloride.[2][3]

Below is a diagram illustrating the core reaction mechanism.

Reaction_Mechanism cluster_intermediate Intermediate cluster_products Products aminophenol 3-Aminophenol (Nucleophile) tetrahedral Tetrahedral Intermediate aminophenol->tetrahedral 1. Nucleophilic Attack acryloyl_chloride Acryloyl Chloride (Electrophile) acryloyl_chloride->tetrahedral product This compound tetrahedral->product 2. Chloride Leaves hcl HCl (neutralized by base) tetrahedral->hcl 3. Proton Transfer Troubleshooting_Yield start Low Yield Reported check_reagents Are reagents pure & dry? (Especially Acryloyl Chloride) start->check_reagents check_temp Was the temperature kept low? (0-5 °C) check_reagents->check_temp Yes hydrolysis Root Cause: Acryloyl Chloride Hydrolysis Solution: Use a biphasic system, ensure slow base addition, keep temp low. check_reagents->hydrolysis No check_base Was the base added slowly/incrementally? check_temp->check_base Yes side_reactions Root Cause: Side Reactions (O-acylation, Polymerization) Solution: Use a milder base (Na₂CO₃), add a polymerization inhibitor. check_temp->side_reactions No check_ph Was the pH maintained correctly? check_base->check_ph Yes check_base->hydrolysis No check_ph->side_reactions No amine_protonation Root Cause: Amine Protonation Solution: Ensure sufficient base is present to neutralize all generated HCl. check_ph->amine_protonation Yes, but still low yield

Caption: Decision tree for troubleshooting low reaction yields.

  • Acryloyl Chloride Hydrolysis: This is the most significant competing reaction. Acryloyl chloride reacts readily with water to form acrylic acid, consuming your electrophile. [4]Solution: Ensure your organic solvent is dry, and if using a biphasic system, add the aqueous base slowly with vigorous stirring to keep the concentration of hydroxide ions in the organic phase low.

  • Insufficient Base: If not enough base is used, the generated HCl will protonate the 3-aminophenol, effectively taking it out of the reaction. [1]Solution: Use at least two equivalents of base: one to neutralize the HCl produced and one to ensure the reaction medium remains basic.

Q2: My analysis shows multiple products. What are the likely side reactions?

The presence of a phenolic hydroxyl group and an amine on the same starting material creates the potential for competing reactions.

  • O-Acylation: The phenoxide anion, formed by deprotonation of the hydroxyl group under basic conditions, is also nucleophilic and can attack the acryloyl chloride. This leads to the formation of 3-aminophenyl acrylate. Mitigation: Use a base that is strong enough to neutralize HCl but not so strong that it extensively deprotonates the phenol. NaHCO₃ or Na₂CO₃ are preferred over NaOH for this reason. [5]Running the reaction at low temperatures also favors N-acylation over O-acylation.

  • Di-acylation: It is possible for both the amine and the hydroxyl group to be acylated, leading to 3-(acrylamido)phenyl acrylate. Mitigation: Use a slight excess (1.0-1.1 equivalents) of 3-aminophenol relative to acryloyl chloride to minimize this possibility.

  • Polymerization: The acrylamide product contains a reactive double bond and can polymerize, especially at elevated temperatures, under UV light, or in the presence of radical initiators. [6][7]Mitigation: Keep the reaction temperature low, protect the reaction from light, and consider adding a radical inhibitor like hydroquinone or phenothiazine to the reaction mixture and during storage.

Q3: My product solidified into an insoluble mass. How do I prevent polymerization?

This is a clear indication of uncontrolled polymerization. The acryloyl moiety is highly susceptible to radical polymerization. [6]

  • Strict Temperature Control: This is the most critical factor. The reaction is exothermic; heat generated can initiate polymerization. [6]Always perform the addition of acryloyl chloride in an ice bath (0-5 °C).

  • Use of Inhibitors: Add a small amount (e.g., 100-200 ppm) of a radical inhibitor like 4-methoxyphenol (MEHQ) or phenothiazine to both your starting acryloyl chloride and the reaction mixture.

  • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation-initiated radical formation.

Section 3: Experimental Protocols & Workflows

This section provides a validated starting protocol for synthesis and purification.

Workflow Overview

Workflow setup 1. Reaction Setup (Inert atmosphere, 0°C) dissolve 2. Dissolve Reactants (3-aminophenol & base in aq. phase, solvent in organic) setup->dissolve addition 3. Slow Addition (Acryloyl chloride in organic solvent) dissolve->addition reaction 4. Reaction (Stir at 0°C to RT) addition->reaction workup 5. Aqueous Workup (Separate layers, wash organic phase) reaction->workup dry 6. Dry & Concentrate (Dry with Na₂SO₄, evaporate solvent) workup->dry purify 7. Purification (Recrystallization) dry->purify characterize 8. Characterization (NMR, IR, MS) purify->characterize

Caption: General experimental workflow for synthesis and purification.

Detailed Synthesis Protocol

This protocol is a starting point and may require optimization based on your specific lab conditions and reagent purity.

  • Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-aminophenol (1.0 eq) and sodium carbonate (2.2 eq) in water. Add an equal volume of an organic solvent such as dichloromethane (DCM).

  • Cooling: Cool the vigorously stirred biphasic mixture to 0-5 °C using an ice-water bath.

  • Reagent Addition: Dissolve acryloyl chloride (1.05 eq) in a minimal amount of DCM and add it to the dropping funnel. Add the acryloyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, separate the organic and aqueous layers. Extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic extracts and wash them sequentially with dilute HCl (to remove unreacted amine), saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

Purification by Recrystallization

Crude this compound can often be purified by recrystallization.

  • Dissolve the crude solid in a minimum amount of a hot solvent system, such as ethyl acetate/hexanes or methanol/water. [8]2. Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath or refrigerator to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 4: Product Characterization

Confirming the structure and purity of your final product is essential.

Q: What are the expected analytical signatures for this compound?

While specific shifts will depend on the solvent used, the following are characteristic features:

  • ¹H NMR: Expect to see characteristic signals for the vinyl protons of the acrylamide group (typically between 5.8 and 6.4 ppm), aromatic protons on the phenyl ring, an amide N-H proton (often a broad singlet), and a phenolic O-H proton (broad singlet). [9]* IR Spectroscopy: Look for a strong carbonyl (C=O) amide band around 1640–1670 cm⁻¹, an N-H stretching band near 3300 cm⁻¹, and a broad O-H band from the phenol group in the 3200–3500 cm⁻¹ region. [9]* Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of C₉H₉NO₂ (163.17 g/mol ). [10]

References
  • Royal Society of Chemistry. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. RSC Publishing.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Karimov, J. S. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. American Journal of Applied Science and Technology.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • Moghadasi, Z., & Najafi, M. (2025). Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. Biological and Molecular Chemistry, 3, 365-377.
  • American Journal of Applied Science and Technology. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method.
  • Google Patents. (n.d.). Purification of acrylamide.
  • Al-Harthi, M. (2017). Thermochemistry of Acrylamide Polymerization: An Illustration of Auto-acceleration and Gel Effect. Science and Education Publishing.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Caló, E., & Khutoryanskiy, V. V. (2015). Acrylamide and Polyacrylamide: A Review of Production, Use, Environmental Fate and Neurotoxicity. ResearchGate.

Sources

Technical Support Center: Purification of N-(3-Hydroxyphenyl)acrylamide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(3-hydroxyphenyl)acrylamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the recrystallization of this compound. Here, we synthesize technical accuracy with field-proven insights to ensure you can achieve the highest purity for your downstream applications.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the recrystallization of this compound.

Q1: What is the ideal solvent for recrystallizing this compound?

A1: There is no single "perfect" solvent, as the optimal choice depends on the impurities present in your crude material. However, a good starting point is a solvent system where this compound is highly soluble when hot and poorly soluble when cold.[1][2] Based on the structure, which contains both polar (hydroxyl, amide) and non-polar (phenyl ring) groups, polar solvents or mixed solvent systems are often effective. Ethanol, acetonitrile, and mixtures of dichloromethane and ether have been reported to be effective for similar aromatic amides.[3][4]

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution above its melting point. To resolve this, you can try several strategies:

  • Lower the temperature at which crystallization begins: Add slightly more solvent to ensure the solution is not supersaturated at a higher temperature.

  • Use a different solvent system: The current solvent may be too good a solvent. Try a less polar solvent or a mixed solvent system.

  • Scratch the inside of the flask: Use a glass rod to create nucleation sites.[5]

  • Seed the solution: Introduce a tiny crystal of pure this compound to induce crystallization.

Q3: The recrystallization yield is very low. How can I improve it?

A3: Low yield can result from several factors:

  • Using too much solvent: This keeps too much of your product dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.[2]

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]

  • Premature crystallization: If the product crystallizes during hot filtration, you will lose a significant amount. Ensure your filtration apparatus is pre-heated.

Q4: After recrystallization, the melting point of my product is still broad. What does this indicate?

A4: A broad melting point range typically indicates the presence of impurities. You may need to perform a second recrystallization. It is also possible that the chosen solvent is being trapped within the crystal lattice. Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.

Q5: How does pH affect the stability of this compound during recrystallization?

A5: Acrylamide and its derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions, which would convert the acrylamide moiety to acrylic acid.[6] It is advisable to maintain a neutral pH during the recrystallization process to prevent degradation of your compound. While some studies suggest pH changes do not promote polyacrylamide depolymerization, the stability of the monomer can be affected.[7]

II. Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving common issues during the recrystallization of this compound.

Problem 1: Poor Crystal Formation or "Oiling Out"

Causality: This issue arises when the solubility of the compound at a given temperature is too high, or when the solution becomes supersaturated at a temperature above the compound's melting point. The amide functionality in this compound can sometimes make recrystallization challenging.[8]

Troubleshooting Workflow:

Caption: Troubleshooting decision tree for "oiling out".

Problem 2: Low Recovery of Purified Product

Causality: A low yield can be attributed to several factors including using an excessive amount of solvent, premature crystallization during filtration, or the crude material having a very low percentage of the desired compound.

Optimization Strategies:
StrategyRationale
Minimize Solvent Volume Use only the minimum amount of hot solvent necessary to dissolve the solid.[2] This maximizes the amount of product that will crystallize upon cooling.
Slow Cooling Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and prevents the rapid precipitation of impurities.[5]
Pre-heat Filtration Apparatus To prevent premature crystallization during hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask.
Wash with Cold Solvent When collecting the crystals by filtration, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving a significant amount of the product.
Problem 3: Persistent Impurities After Recrystallization

Causality: If impurities have similar solubility profiles to this compound in the chosen solvent, they will co-crystallize. Common impurities can include unreacted starting materials like 3-aminophenol or byproducts from the synthesis.[3]

Solutions:
  • Solvent System Re-evaluation: The key to successful recrystallization is the proper choice of solvent.[2] A systematic approach to solvent screening is recommended. Test the solubility of the crude product in small amounts of various solvents at room and elevated temperatures.[9][10]

  • Activated Carbon Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated carbon to the hot solution before filtration. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.

  • Multiple Recrystallizations: A second recrystallization using the same or a different solvent system may be necessary to achieve the desired purity.

III. Experimental Protocols

A. Solvent Selection for Recrystallization

Objective: To identify a suitable solvent or solvent mixture for the recrystallization of this compound.

Methodology:

  • Place approximately 50 mg of the crude this compound into several test tubes.

  • To each test tube, add 1 mL of a different solvent from the selection table below.

  • Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.[10]

  • Gently heat the test tubes that showed poor solubility at room temperature in a water bath.

  • Observe if the compound dissolves at the boiling point of the solvent. The ideal solvent will completely dissolve the compound when hot.[1][2]

  • Allow the solutions that dissolved the compound to cool to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.

Solvent Selection Guide
SolventPolarityBoiling Point (°C)Comments
WaterVery Polar100May be a good anti-solvent with a more organic solvent like ethanol.
EthanolPolar78A good starting point for aromatic compounds with polar functional groups.[5]
Ethyl AcetateMedium77A less polar option to consider.
AcetonitrilePolar82Often gives good results for the recrystallization of amides.[4]
Dichloromethane/EtherMixedVariableA reported solvent system for this compound.[3] Ether acts as the anti-solvent.
B. Recrystallization Protocol for this compound

Objective: To purify crude this compound using a selected solvent system.

Caption: General workflow for recrystallization.

IV. References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 53(3), 185.

  • PrepChem. (n.d.). Synthesis of N-(3,5-di tert.butyl-4-hydroxyphenyl)acrylamide. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

  • Gökmen, V., & Palazoğlu, T. K. (2006). Impact of pH on the kinetics of acrylamide formation/elimination reactions in model systems. Journal of agricultural and food chemistry, 54(20), 7498–7505.

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]

  • Moghadasi, Z., & Najafi, M. (2025). Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. Biological and Molecular Chemistry, 3(4), 365-377.

  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). This compound. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2022). Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. Molecules, 27(19), 6543.

  • Li, J., et al. (2025). Effects of pH on Polyacrylamide Polymers in Chemical Degradation: A Review. Polymers, 17(15), 3210.

  • Pharmaffiliates. (n.d.). N-(3-Hydroxyphenyl)-3-((3-hydroxyphenyl)amino)acrylamide. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (US). (2012). Table 4-2, Physical and Chemical Properties of Acrylamide. In TOXICOLOGICAL PROFILE FOR ACRYLAMIDE.

  • Smith, E. A., & Oehme, F. W. (1996). Environmental degradation of polyacrylamides. 1. Effects of artificial environmental conditions: temperature, light, and pH. Ecotoxicology and environmental safety, 35(2), 121–135.

  • Moghadasi, Z., & Najafi, M. (2025). Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. Biological and Molecular Chemistry, 3(4), 365-377.

  • Google Patents. (1967). US3324180A - Purification of acrylamide.

  • Okamoto, Y., & Nakano, T. (2025). Asymmetric Anionic Polymerization of N-3-Hydroxyphenyl-N-phenylacrylamide Derivatives. Journal of Polymer Science Part A: Polymer Chemistry, 63(15), 2345-2352.

  • Boudevska, H., & Gantchev, V. (2025). Solvent effects in radical copolymerization. I. Acrylamide. Journal of Polymer Science: Polymer Chemistry Edition, 23(7), 1845-1851.

  • Sigma-Aldrich. (1996). Acrylamide (A8887) - Product Information Sheet.

  • Ramu, A., & Rajendrakumar, K. (n.d.). Materials and Methods. VIT Chennai.

  • ResearchGate. (2025). Solubility study of polyacrylamide in polar solvents.

  • Google Patents. (1987). US4670590A - Preparation process of acrylamide crystals.

  • ResearchGate. (n.d.). THE EFFECT OF POLY(N-HYDROXYMETHYL ACRYLAMIDE) CHAIN LENGTH IN POLY(N-VINYL PYRROLIDONE)-BLOCK-POLY(N-HYDROXYMETHYL ACRYLAMIDE) ON ITS SENSITIVITY TO pH.

  • Seright, R. S., Campbell, A. R., Mozley, P. S., & Berger, P. D. (2010). Stability of Partially Hydrolyzed Polyacrylamides at Elevated Temperatures in the Absence of Divalent Cations. SPE Journal, 15(2), 341-348.

Sources

troubleshooting low yield in n-(3-Hydroxyphenyl)acrylamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3-hydroxyphenyl)acrylamide. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. As your dedicated application scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction's intricacies. We will explore the causality behind experimental choices to empower you to troubleshoot effectively and optimize your results.

The synthesis of this compound, a valuable monomer and intermediate, is most commonly achieved via the acylation of 3-aminophenol with acryloyl chloride. While seemingly straightforward, this reaction is sensitive to several factors that can significantly impact yield and purity. This guide is structured as a series of troubleshooting questions and FAQs to directly address the common pitfalls encountered in the lab.

Reaction Overview: The Schotten-Baumann Approach

The primary synthetic route involves the reaction of a nucleophilic amine (3-aminophenol) with an acid chloride (acryloyl chloride) in the presence of a base. This is a classic example of the Schotten-Baumann reaction. The base is crucial as it neutralizes the hydrochloric acid (HCl) byproduct, preventing the protonation of the starting amine and driving the reaction to completion.

Reaction_Pathway cluster_reactants Reactants cluster_products Products 3-Aminophenol Product This compound 3-Aminophenol->Product Acryloyl Chloride Acryloyl_Chloride Acryloyl_Chloride->Product Base Base (e.g., Et3N, Pyridine, NaOH) Byproduct Base-HCl Salt Base->Byproduct Neutralizes HCl caption Fig 1. General Schotten-Baumann synthesis of this compound.

Caption: Fig 1. General Schotten-Baumann synthesis of this compound.

Troubleshooting Guide: Addressing Low Yields

This section is formatted to help you diagnose and solve specific issues you may be encountering during the synthesis.

Q1: My reaction yield is extremely low or I've isolated no product. What are the likely causes?

This is a common and frustrating issue, often pointing to problems with reagents, reaction conditions, or fundamental setup.

Potential Cause A: Poor Reagent Quality

  • 3-Aminophenol: This starting material is susceptible to oxidation over time, indicated by a change in color from off-white/tan to dark brown or black. Oxidized impurities can interfere with the reaction.

  • Acryloyl Chloride: As an acid chloride, it is highly reactive and susceptible to hydrolysis by atmospheric moisture, converting it to acrylic acid, which will not participate in the desired reaction.

Solutions:

  • Assess Purity: Check the color and appearance of your 3-aminophenol. If it is significantly discolored, consider purifying it by recrystallization or using a fresh bottle.

  • Use Fresh Acryloyl Chloride: Use a freshly opened bottle of acryloyl chloride or redistill older material under reduced pressure before use. Always handle it under an inert atmosphere (e.g., nitrogen or argon).

Potential Cause B: Inadequate Base or Incorrect Addition The base is critical for neutralizing the HCl generated. If the HCl is not neutralized, it will protonate the amino group of the 3-aminophenol, rendering it non-nucleophilic and halting the reaction.

Solutions:

  • Choice of Base: Use a non-nucleophilic tertiary amine like triethylamine (Et3N) or pyridine. In biphasic systems (e.g., DCM/water), sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be effective.

  • Stoichiometry: Use at least one equivalent of base for every equivalent of acryloyl chloride. An excess (1.1-1.5 equivalents) is often recommended to ensure complete neutralization.

  • Addition Method: The most common setup involves dissolving the 3-aminophenol and base in a suitable solvent, cooling the mixture (typically to 0 °C), and then adding the acryloyl chloride dropwise. This controls the exothermic reaction and ensures a base is always present to neutralize the HCl as it forms.

Potential Cause C: Sub-optimal Temperature While low temperatures are needed to control side reactions, a temperature that is too low can significantly slow down the reaction rate, leading to an incomplete reaction within a practical timeframe.

Solution:

  • The reaction is typically initiated at 0 °C during the dropwise addition of acryloyl chloride to manage the initial exotherm. After the addition is complete, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure it proceeds to completion.

Troubleshooting_Workflow start Low or No Yield Observed reagents Check Reagent Quality (3-Aminophenol, Acryloyl Chloride) start->reagents reagents_ok Reagents OK? reagents->reagents_ok conditions Verify Reaction Conditions (Base, Temp, Stoichiometry) conditions_ok Conditions OK? conditions->conditions_ok workup Review Workup & Purification workup_ok Workup OK? workup->workup_ok reagents_ok->conditions Yes solution_reagents Purify/Replace Reagents reagents_ok->solution_reagents No conditions_ok->workup Yes solution_conditions Adjust Base/Temp/Equivalents conditions_ok->solution_conditions No solution_workup Optimize Extraction/Purification workup_ok->solution_workup No end Yield Improved workup_ok->end Yes solution_reagents->end solution_conditions->end solution_workup->end

Caption: Fig 2. A logical workflow for troubleshooting low product yield.

Q2: My final product is contaminated with significant side products. What are they and how can I avoid them?

The presence of multiple spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of undesired side products. The structure of 3-aminophenol presents several possibilities for side reactions.

Side Reaction A: O-Acrylation The phenolic hydroxyl group is also nucleophilic and can react with acryloyl chloride to form 3-aminophenyl acrylate. While the amino group is generally more nucleophilic, O-acylation can become competitive under certain conditions.

  • How to Avoid:

    • Maintain Low Temperature: Running the reaction at 0 °C or below favors the more kinetically rapid N-acylation over O-acylation.

    • Control Basicity: Strong bases can deprotonate the phenol, increasing the nucleophilicity of the oxygen and promoting O-acylation. Using a milder base like pyridine or carefully controlling the stoichiometry of a stronger base can enhance N-selectivity.[1]

Side Reaction B: Di-Acrylation If an excess of acryloyl chloride is used, both the amino and hydroxyl groups can be acylated, leading to the di-substituted product.

  • How to Avoid:

    • Precise Stoichiometry: Use acryloyl chloride as the limiting reagent or in a slight excess (e.g., 1.05-1.1 equivalents) relative to 3-aminophenol. Adding the acryloyl chloride slowly to the reaction mixture ensures it reacts preferentially with the more nucleophilic amine before having a chance to react with the less reactive amide-phenol intermediate.

Side Reaction C: Polymerization The acryloyl group in both the starting material (acryloyl chloride) and the product (this compound) can undergo radical polymerization, especially when exposed to heat, light, or impurities.[2][3] This often results in an insoluble, sticky residue.

  • How to Avoid:

    • Low Temperature: Keep the reaction and workup temperatures as low as practically possible.

    • Inhibitors: For challenging cases or large-scale reactions, adding a small amount of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) to the reaction mixture can be beneficial.[4]

    • Prompt Workup: Isolate the product promptly after the reaction is complete to minimize its exposure to conditions that could initiate polymerization.

Side_Reactions cluster_products Possible Products AP 3-Aminophenol Desired Desired Product (N-Acrylation) AP->Desired + 1 eq. AC (Low Temp) SideO Side Product (O-Acrylation) AP->SideO + 1 eq. AC (High Temp/Strong Base) SideDi Side Product (Di-Acrylation) AP->SideDi + >2 eq. AC AC Acryloyl Chloride Polymer Polymerization AC->Polymer Heat/Light Desired->Polymer Heat/Light caption Fig 3. Competing reactions in the synthesis of this compound.

Caption: Fig 3. Competing reactions in the synthesis of this compound.

Q3: I am having difficulty isolating my product during the workup. What are the best practices?

A poor workup procedure can drastically reduce the yield of an otherwise successful reaction.

Problem A: Product Loss During Aqueous Extraction this compound has both a polar phenolic group and an amide group, giving it some solubility in water, especially if the aqueous layer is basic (which deprotonates the phenol).

Solutions:

  • pH Adjustment: After quenching the reaction, adjust the pH of the aqueous layer to be slightly acidic (pH 5-6) before extraction. This ensures the phenolic hydroxyl group is protonated, making the product less water-soluble. Avoid strongly acidic conditions which could hydrolyze the amide.

  • Salting Out: Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the solubility of organic compounds in the aqueous phase.

  • Choice of Solvent: Use a suitable organic solvent for extraction, such as ethyl acetate, which is effective at dissolving the product. Perform multiple extractions (e.g., 3x) with smaller volumes of solvent for better recovery.

Problem B: Purification Challenges The crude product is often an oil or an impure solid that requires further purification.

Solutions:

  • Recrystallization: This is an effective method for purifying solid products. A suitable solvent system must be identified. Mixtures of ethyl acetate and hexanes or dichloromethane and hexanes are good starting points. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.[5]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is typically effective for separating the desired product from less polar starting materials and more polar side products.

  • Avoid High Heat: When removing solvent using a rotary evaporator, use a low bath temperature (<40 °C) to prevent product degradation or polymerization.[2]

Frequently Asked Questions (FAQs)

  • Q1: What are the best analytical techniques to monitor this reaction?

    • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a silica plate and a mobile phase like 1:1 ethyl acetate/hexanes. You can visualize the consumption of 3-aminophenol and the formation of the more non-polar product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, allowing you to track the masses of the starting material (m/z ~110.1), product (m/z ~164.2), and potential side products in real-time.[6][7]

  • Q2: What are the key safety considerations for this reaction?

    • Acryloyl chloride is corrosive, a lachrymator, and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

    • Acrylamide and its derivatives are classified as potential neurotoxins and carcinogens.[2] Avoid inhalation and skin contact.

    • The reaction can be exothermic. Proper cooling and slow addition of reagents are essential to maintain control.

  • Q3: How should I store the final product?

    • This compound should be stored in a cool, dark place under an inert atmosphere (argon or nitrogen) to prevent degradation and polymerization.[8] Long-term storage in a freezer is recommended.

  • Q4: Why is N-acylation kinetically favored over O-acylation?

    • In organic chemistry, the nucleophilicity of nitrogen in an amine is generally greater than the nucleophilicity of oxygen in a phenol. This is due to nitrogen being less electronegative than oxygen, meaning it holds its lone pair of electrons less tightly and is more willing to donate them to an electrophile like acryloyl chloride. This difference in intrinsic nucleophilicity is why the reaction preferentially occurs on the amino group, especially under kinetically controlled conditions (i.e., low temperature).

Reference Protocol and Parameter Summary

Below is a standard laboratory protocol. Adjustments may be necessary based on your specific equipment and observations.

Protocol: Synthesis of this compound

  • To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-aminophenol (1.0 eq.).

  • Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as the solvent.

  • Add triethylamine (1.2 eq.) to the mixture.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add acryloyl chloride (1.1 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash it sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at low temperature.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Summary of Critical Reaction Parameters

ParameterRecommended ConditionRationale / Impact on Yield
3-Aminophenol Quality Off-white solid, not dark brownOxidized impurities can inhibit the reaction or cause side reactions.
Acryloyl Chloride Freshly opened or distilledHighly susceptible to hydrolysis, which deactivates it.
Solvent Anhydrous aprotic (DCM, THF)Prevents reaction with solvent and ensures reagents are dissolved.
Base Triethylamine, Pyridine (1.1-1.5 eq.)Neutralizes HCl byproduct. Insufficient base halts the reaction.
Temperature 0 °C then warm to RTControls exotherm and minimizes O-acylation and polymerization.
Stoichiometry ~1.1 eq. of Acryloyl ChlorideA slight excess ensures full conversion of 3-aminophenol without promoting di-acylation.
Workup pH Adjust to pH 5-6 before extractionMaximizes product partition into the organic layer by keeping the phenol protonated.

References

  • U.S.
  • Hoenicke, K., et al. (2004). "Studies on the stability of acrylamide in food during storage." PubMed. [Link]

  • PubChem Compound Summary for CID 275403, "this compound." National Center for Biotechnology Information. [Link]

  • Al-Suhaimi, E. A., et al. (2022). "Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity." PMC - NIH. [Link]

  • Moghadasi, Z., & Najafi, M. (2025). "Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties." Biological and Molecular Chemistry. [Link]

  • Sivakumar, M., et al. (2016). "Asymmetric Anionic Polymerization of N-3-Hydroxyphenyl-N-phenylacrylamide Derivatives." Der Pharma Chemica. [Link]

  • U.S.
  • Exon, J. H. (2006). "Acrylamide, Synthesis and Properties." ResearchGate. [Link]

  • "Toxicological Profile for Acrylamide." Agency for Toxic Substances and Disease Registry (ATSDR), NCBI. [Link]

  • Pharmaffiliates, "N-(3-Hydroxyphenyl)-3-((3-hydroxyphenyl)amino)acrylamide." [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols." NIH. [Link]

  • Parker, J. K., et al. (2008). "Identification and monitoring of intermediates and products in the acrylamide pathway using online analysis." PubMed. [Link]

  • Tiffert, Y., et al. (2011). "Rapid and Sensitive Determination of Acrylamide in Drinking Water by Planar Chromatography and Fluorescence Detection after Derivatization with Dansulfinic Acid." ResearchGate. [Link]

  • Stadler, R. H., et al. (2004). "In-depth mechanistic study on the formation of acrylamide and other vinylogous compounds by the maillard reaction." PubMed. [Link]

  • PubChem Compound Summary for CID 49852233, "N-Hydroxy-3-[4-(4-methoxy-benzenesulfonylamino)-phenyl]-acrylamide." National Center for Biotechnology Information. [Link]

  • U.S.
  • Liu, C., et al. (2020). "Understanding the Kinetic Aspects Responsible for the Formation of 3‐Aminophenol‐Formaldehyde Resin Beads with Different Morphologies." ResearchGate. [Link]

  • PubChem Compound Summary for CID 6579, "Acrylamide." National Center for Biotechnology Information. [Link]

  • Blank, I. (2005). "Mechanisms of Acrylamide Formation." Springer Link. [Link]

  • Mandal, J., et al. (2016). "Synthesis of Acrylamide-Based Block-Copolymer Brushes Under Flow: Monitoring Real-Time Growth and Surface Restructuring Upon Drying." ResearchGate. [Link]

  • PubChem Compound Summary for CID 53385204, "N-Hydroxy-E-3-(4''-chlorobiphenyl-4-yl)-acrylamide." National Center for Biotechnology Information. [Link]

  • European Patent EP3736262A1, "Process for the purification of a solution comprising acrylamide monomer," Google P
  • Gamón, M., et al. (2023). "New and Rapid Analytical Method Using HPLC-MS Detection for Acrylamide Determination in Black Ripe Olives." MDPI. [Link]

  • Shaabani, A., et al. (2019). "Three-component reaction of o-aminophenol (o-phenylenediamine), dialkyl acetylenedicarboxylate and 3-phenacylideneoxindolines." PubMed. [Link]

  • Chen, W. Q., et al. (2006). "N-(4-Hydroxyphenyl)acrylamide." ResearchGate. [Link]

  • Waweru, J. K., et al. (2023). "Fabrication of a poly(m-aminophenol)/3-aminopropyl triethoxysilane/graphene oxide ternary nanocomposite for removal of Cu(II) from aqueous solution." PubMed Central. [Link]

  • Priyadharshini, N., et al. (2017). "A priliminary study on the control of nano acrylamide polymerization reaction." ResearchGate. [Link]

Sources

preventing premature polymerization of n-(3-Hydroxyphenyl)acrylamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(3-Hydroxyphenyl)acrylamide

A Guide to Preventing Premature Polymerization for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for this compound (N-HPA). This guide has been developed by our senior application scientists to provide you with in-depth technical assistance to prevent the premature polymerization of N-HPA in your experiments. We understand that unexpected polymerization can lead to loss of valuable material, experimental failure, and project delays. This resource is designed to provide you with a comprehensive understanding of the underlying mechanisms of N-HPA polymerization and practical, field-tested solutions to ensure the stability and integrity of your monomer.

I. Understanding the Challenge: The Science of N-HPA Polymerization

This compound, like other acrylamide monomers, is susceptible to spontaneous polymerization, a process that is primarily driven by free radicals.[1][2] This reaction can be initiated by various factors commonly encountered in a laboratory setting, including heat, light, and the presence of contaminants. The polymerization of acrylamide monomers is an exothermic addition reaction where monomers sequentially add to a growing polymer chain.[2]

The key to preventing premature polymerization lies in controlling the initiation of this chain reaction. The presence of a vinyl group in the acrylamide structure makes it highly reactive towards free radicals.[2] Once initiated, the polymerization reaction can proceed rapidly, leading to the formation of insoluble polymer chains.

The molecular structure of N-HPA includes a hydroxyl group on the phenyl ring, which can influence its reactivity and stability. While phenolic hydroxyl groups can sometimes act as inhibitors, their effectiveness is dependent on various factors, and they do not eliminate the risk of polymerization.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions our team receives regarding the handling and storage of this compound.

Q1: Why did my N-HPA solution turn into a solid gel unexpectedly?

A1: The solidification of your N-HPA solution is a clear indication of premature polymerization. This is a free-radical-driven process that can be triggered by several factors:

  • Absence of an Inhibitor: Commercial N-HPA is typically supplied with a small amount of an inhibitor to prevent polymerization during transport and storage. If this inhibitor is removed or its concentration is too low, polymerization can occur.

  • Exposure to Heat: Elevated temperatures can accelerate the decomposition of peroxides (which may be present as impurities) into free radicals, thereby initiating polymerization.[3]

  • Exposure to Light: UV light can also generate free radicals and initiate polymerization.[1][3]

  • Presence of Contaminants: Contamination with metals, such as copper or iron, or other radical-generating species can catalyze the polymerization process.[1][4]

  • Oxygen Depletion: While oxygen can act as an inhibitor of free-radical polymerization, its depletion in a sealed container can sometimes lead to polymerization if other initiators are present.[1][5]

Q2: What are the common inhibitors used for N-HPA and how do they work?

A2: While specific inhibitors for N-HPA are not always explicitly stated by every manufacturer, the inhibitors used for acrylamide and its derivatives are generally applicable. The most common inhibitor is the monomethyl ether of hydroquinone (MEHQ), also known as p-methoxyphenol.[6]

MEHQ works by scavenging free radicals. It donates a hydrogen atom to the highly reactive polymer radical, forming a stable radical that is not reactive enough to initiate further polymerization. This effectively terminates the chain reaction.

Other potential inhibitors for acrylamides include:

  • Hydroquinone (HQ)

  • Phenothiazine (PTZ)

  • Nitrosobenzene [7]

  • Cupric salts [5]

Q3: How should I store N-HPA to maximize its shelf life?

A3: Proper storage is critical to prevent premature polymerization. Follow these guidelines:

  • Temperature: Store N-HPA in a cool, dark place, typically between 2-8°C. Avoid freezing, as this can cause the inhibitor to separate from the monomer.

  • Atmosphere: Store under an atmosphere of air, as oxygen is a polymerization inhibitor.[1][5] Do not store under an inert atmosphere like nitrogen or argon unless you are certain that an effective inhibitor is present.

  • Light: Protect from light by storing in an amber or opaque container.[3]

  • Container: Keep the container tightly sealed to prevent contamination.[8]

Q4: I need to perform a polymerization reaction with N-HPA. How do I remove the inhibitor?

A4: For controlled polymerization, the inhibitor must be removed just before use. Common methods include:

  • Basic Alumina Column Chromatography: This is a widely used and effective method. The monomer is passed through a column packed with basic activated alumina, which adsorbs the phenolic inhibitor.[6]

  • Sodium Hydroxide (NaOH) Wash: This technique involves an acid-base extraction. A basic aqueous solution is used to convert the weakly acidic MEHQ into its water-soluble phenolate salt, which is then separated from the monomer in a separatory funnel.[6]

  • Recrystallization: For solid acrylamides, recrystallization from a suitable solvent, such as chloroform or acetone, can effectively remove inhibitors and other impurities.[9]

Important: After inhibitor removal, the monomer is highly susceptible to polymerization and should be used immediately.

III. Troubleshooting Guide

Use this guide to diagnose and resolve common issues related to the premature polymerization of N-HPA.

Problem Potential Cause Recommended Solution
Monomer is hazy or contains insoluble particles. Partial polymerization has occurred.Filter the monomer solution through a 0.45 µm filter. If a significant amount of polymer is present, the monomer may not be suitable for use. Consider re-purification if possible.
Monomer polymerizes during inhibitor removal. The temperature is too high, or the process is too slow.When using column chromatography, ensure the column does not heat up. For distillation (not generally recommended for acrylamides due to thermal instability), use a low temperature and high vacuum.[6] Perform the inhibitor removal process as quickly as possible.
Monomer solidifies in the storage container. The inhibitor has been consumed, or storage conditions are inadequate.Discard the polymerized monomer. Review storage procedures to ensure they align with the recommendations (cool, dark, and in the presence of air).
Inconsistent polymerization results. The inhibitor was not completely removed, or the monomer is contaminated.Ensure the inhibitor removal process is thorough. Use fresh, purified monomer for each experiment.

IV. Experimental Protocols

Protocol 1: Inhibitor Removal using Basic Alumina Column Chromatography

This protocol describes the removal of phenolic inhibitors like MEHQ from N-HPA.

Materials:

  • This compound

  • Activated basic alumina

  • Glass chromatography column with a stopcock

  • Glass wool

  • Collection flask

Procedure:

  • Prepare the Column: Place a small plug of glass wool at the bottom of the chromatography column.

  • Pack the Column: Add the activated basic alumina to the column to the desired height (a 10-15 cm bed is typically sufficient for small-scale purification). Gently tap the column to ensure even packing.

  • Equilibrate the Column (Optional but Recommended): Pass a small amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) through the column.

  • Load the Monomer: Carefully add the N-HPA solution to the top of the column.

  • Elute the Monomer: Open the stopcock and allow the monomer to pass through the column under gravity.

  • Collect the Purified Monomer: Collect the purified, inhibitor-free monomer in a clean, dry flask.

  • Immediate Use: Use the purified monomer immediately for your polymerization reaction.

Protocol 2: Storage of this compound

Procedure:

  • Ensure the N-HPA is in a tightly sealed, opaque or amber container.

  • Store the container in a refrigerator at 2-8°C.

  • Ensure the storage location is dark and away from any heat sources.

  • Do not purge the container with an inert gas. The presence of oxygen in the headspace is beneficial for inhibiting polymerization.

V. Visualizing the Process

Diagram 1: The Free-Radical Polymerization Cascade

This diagram illustrates the key steps in the free-radical polymerization of N-HPA and the role of inhibitors.

G Initiator Initiator (e.g., Peroxide) Free_Radical Free Radical Initiator->Free_Radical Heat/Light Monomer_Radical N-HPA Monomer Radical Free_Radical->Monomer_Radical Reacts with N-HPA Monomer Growing_Chain Growing Polymer Chain Monomer_Radical->Growing_Chain Adds to another Monomer Growing_Chain->Growing_Chain Polymer Stable Polymer Growing_Chain->Polymer Inhibited_Radical Stable, Non-reactive Radical Growing_Chain->Inhibited_Radical Reacts with Inhibitor Inhibitor Inhibitor Inhibitor->Inhibited_Radical G start Premature Polymerization Observed check_storage Were storage conditions correct? start->check_storage correct_storage Correct storage: 2-8°C, dark, air atmosphere check_storage->correct_storage No check_inhibitor Was inhibitor present? check_storage->check_inhibitor Yes correct_storage->check_inhibitor add_inhibitor If monomer is still usable, add inhibitor. Otherwise, discard. check_inhibitor->add_inhibitor No check_handling Was monomer exposed to heat or light? check_inhibitor->check_handling Yes add_inhibitor->check_handling improve_handling Minimize exposure to heat and light during handling. check_handling->improve_handling Yes check_contamination Could there be contamination? check_handling->check_contamination No improve_handling->check_contamination use_clean_glassware Use clean, dry glassware. Filter monomer if necessary. check_contamination->use_clean_glassware Yes end_node Problem Resolved check_contamination->end_node No use_clean_glassware->end_node

Caption: Troubleshooting workflow for premature polymerization.

VI. References

  • Bio-Rad. (n.d.). Acrylamide Polymerization — A Practical Approach. Bio-Rad Laboratories.

  • Acrylamide Supplier Blog. (2025, July 8). How does acrylamide polymerization work?

  • ACS Publications. (n.d.). Kinetics and Mechanisms of Acrylamide Polymerization from Absolute, Online Monitoring of Polymerization Reaction. Macromolecules.

  • Google Patents. (n.d.). Stabilization of acrylamide solutions.

  • BenchChem. (n.d.). How to remove inhibitor from N-(2-Hydroxyethyl)acrylamide monomer before polymerization.

  • Advanced Science News. (2016, June 23). A complete model of acrylamide polymerization.

  • ResearchGate. (2025, August 7). On the mechanism of acrylamide emulsion polymerization with the participation of its dimers.

  • Google Patents. (n.d.). Method of inhibiting polymerization of acrylamide.

  • Wako Pure Chemical Industries. (n.d.). What is high performance polymerization inhibitor?

  • ResearchGate. (2015, August 6). How can I remove inhibitors from the monomer solid like MBAA and acrylamide. If they are present?

  • Fluorochem. (n.d.). This compound.

  • Fisher Scientific. (2010, November 24). SAFETY DATA SHEET.

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.

  • ChemicalBook. (2025, October 14). This compound.

  • Fisher Scientific. (2009, December 14). SAFETY DATA SHEET.

  • ResearchGate. (2020, November). Purification of acrylamide from polymerization inhibitors in the manufacture of high quality flocculants based on polyacrylamide. Chemistry Technology and Application of Substances.

  • ResearchGate. (2020, March 12). Removing MEHQ from Acrylamide monomer?

Sources

improving the solubility of n-(3-Hydroxyphenyl)acrylamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(3-Hydroxyphenyl)acrylamide Solubility

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenges of dissolving this compound in aqueous solutions. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical protocols to overcome solubility issues in their experiments.

Troubleshooting Guide: Dissolving this compound

This section is designed in a question-and-answer format to directly address the common problems encountered when working with this compound.

Q1: My this compound powder is not dissolving in neutral water. What is its expected aqueous solubility and why is it so low?

A1: It is expected that this compound will exhibit very low solubility in neutral aqueous solutions. The structurally similar isomer, N-(4-hydroxyphenyl)acrylamide, is described as "practically insoluble in water"[1]. This poor solubility is a direct consequence of its molecular structure.

The molecule possesses both hydrophilic (water-loving) and hydrophobic (water-fearing) regions. The acrylamide and hydroxyl (-OH) groups can form hydrogen bonds with water, which promotes dissolution. However, the benzene ring is a large, non-polar, and hydrophobic component. In neutral water, the hydrophobic nature of the phenyl ring dominates, leading to the compound's low solubility. While the parent compound, acrylamide, is readily soluble in water, the addition of the hydroxyphenyl group significantly increases its hydrophobicity[2][3][4].

Q2: How can I significantly improve the solubility of this compound using pH adjustment?

A2: Adjusting the pH of the aqueous solution is the most effective method to dramatically increase the solubility of this compound. The key is the phenolic hydroxyl group (-OH) on the phenyl ring. This group is weakly acidic and can be deprotonated to form a negatively charged phenolate ion.

The predicted pKa for the hydroxyl group of the related isomer, N-(4-hydroxyphenyl)acrylamide, is approximately 10.03[1][5]. By raising the pH of the solution to a value significantly above the pKa (e.g., pH 11-12), you can convert the neutral, poorly soluble molecule into its highly soluble anionic (phenolate) form. This charged species is much more polar and interacts favorably with water molecules.

The equilibrium between the neutral and ionized forms is governed by the Henderson-Hasselbalch equation. At a pH well above the pKa, the equilibrium shifts strongly towards the deprotonated, soluble form.

Caption: Ionization of this compound at high pH.

  • Preparation: Add the desired amount of this compound powder to your aqueous buffer or water.

  • Initial Mixing: Stir the suspension at room temperature. You will observe that the solid does not dissolve.

  • pH Adjustment: Begin adding a suitable base, such as 1 M sodium hydroxide (NaOH), dropwise to the suspension while continuously stirring and monitoring the pH with a calibrated pH meter.

  • Dissolution: As the pH increases and approaches the pKa, you will notice the solid starting to dissolve. Complete dissolution should occur at a pH of 11 or higher.

  • Final pH Adjustment (Optional): If your final application requires a lower pH, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) after the compound has fully dissolved. Be aware that the compound may precipitate if the pH is lowered back to neutral. Determine the exact pH at which precipitation occurs for your desired concentration.

Q3: Can I use co-solvents to dissolve this compound? Which ones are recommended?

A3: Yes, using a water-miscible organic co-solvent is another viable strategy. Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic phenyl ring to be solvated.

Based on solubility data for the 4-hydroxy isomer, the following solvents are effective:

  • Highly Recommended: N,N-Dimethylformamide (DMF) is an excellent choice, as the compound is very soluble in it[1].

  • Recommended: Methanol and ethanol are also good options[1][6].

  • Sparingly Useful: Glacial acetic acid can be used, but solubility is limited[1].

  • Co-solvent Selection: Choose a co-solvent that is compatible with your experimental system (e.g., cell culture, enzymatic assay). DMF, DMSO, methanol, or ethanol are common choices.

  • Stock Solution Preparation: First, dissolve the this compound powder in a minimal amount of the chosen pure organic co-solvent to create a concentrated stock solution.

  • Aqueous Dilution: Slowly add the concentrated stock solution dropwise into your aqueous buffer while vortexing or stirring vigorously. This technique helps to prevent localized high concentrations that can cause immediate precipitation.

  • Final Concentration: Do not exceed the solubility limit in the final aqueous/organic mixture. You may need to perform a pilot experiment to determine the maximum percentage of the organic solvent your system can tolerate and the corresponding maximum soluble concentration of the compound.

Start Start: Undissolved This compound Check_Compatibility Is the method compatible with the downstream application? Start->Check_Compatibility pH_Method pH Adjustment Method Check_Compatibility->pH_Method Yes, pH change is acceptable CoSolvent_Method Co-solvent Method Check_Compatibility->CoSolvent_Method No, pH must be constant pH_Protocol Follow pH Adjustment Protocol: 1. Add base (e.g., NaOH) to pH > 11 2. Ensure complete dissolution 3. (Optional) Back-titrate carefully pH_Method->pH_Protocol CoSolvent_Protocol Follow Co-solvent Protocol: 1. Dissolve in minimal organic solvent (e.g., DMF, DMSO) 2. Add dropwise to aqueous solution with vigorous stirring CoSolvent_Method->CoSolvent_Protocol End End: Solubilized Compound pH_Protocol->End CoSolvent_Protocol->End

Caption: Decision workflow for selecting a solubilization method.

Q4: What is the role of temperature in dissolving this compound?

A4: Gently warming the solution can aid in the dissolution process. For many compounds, solubility increases with temperature. However, caution is advised. Acrylamide and its derivatives can polymerize, especially at elevated temperatures or in the presence of light[7]. The dissolution of acrylamide in water is an endothermic process, meaning it cools the beaker as it dissolves[8]. While gentle heating (e.g., to 30-40°C) can be beneficial, prolonged heating at high temperatures should be avoided to maintain the chemical integrity of the compound[7]. Always try pH adjustment or co-solvents first, using temperature as a secondary aid.

Q5: I've successfully prepared a stock solution. How should I store it to prevent precipitation and degradation?

A5: Proper storage is crucial.

  • pH-Adjusted Stocks: If you prepared a high-pH stock solution, ensure the container is tightly sealed to prevent the absorption of atmospheric CO₂, which can lower the pH and cause precipitation.

  • Co-solvent Stocks: Store these solutions at the recommended temperature (often 2-8°C or -20°C). However, be aware that cooling can sometimes decrease solubility, leading to precipitation. Always bring the stock solution to room temperature and check for precipitate before use. If precipitate is present, gently warm and vortex to redissolve.

  • Light Sensitivity: Acrylamide solutions can be sensitive to UV light, which can initiate polymerization[7]. Store all stock solutions in amber vials or protect them from light to prevent degradation.

Frequently Asked Questions (FAQs)

Property Value / Description Source
Chemical Name This compound[9][10]
Molecular Formula C₉H₉NO₂[9][10]
Molecular Weight 163.17 g/mol [9][10]
Appearance White to off-white solid/powder[5]
Aqueous Solubility Predicted to be very low/practically insoluble at neutral pH.[1]
Predicted pKa ~10.0 (for the phenolic hydroxyl group, based on 4-hydroxy isomer)[1][5]

Q: Are there any specific safety precautions I should take when handling this compound? A: Yes. While data is specific to the parent compound, acrylamide is a known neurotoxin and is readily absorbed through the skin from aqueous solutions[3]. Therefore, it is critical to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always handle the powder in a chemical fume hood to avoid inhalation.

Q: Can I use sonication to help dissolve the compound? A: Yes, sonication can be a useful physical method to break up solid aggregates and accelerate the dissolution process. It can be used in conjunction with pH adjustment or co-solvent methods. However, be mindful of potential heating of the sample during sonication.

References

  • This compound | C9H9NO2 | CID 275403 . PubChem. Available from: [Link]

  • N-(4-hydroxyphenyl)acrylamide . PubChem. Available from: [Link]

  • Draft Toxicological Profile for Acrylamide . Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • Table 4-2, Physical and Chemical Properties of Acrylamide . NCBI Bookshelf. Available from: [Link]

  • AQUEOUS ACRYLAMIDE - Safe Handling Guide . SNF. Available from: [Link]

  • Solution Polymerization of acrylamide with a redox system . Columbia University. Available from: [Link]

  • (PDF) Synthesis of polyacrylamide in aqueous solution: solubility . ResearchGate. Available from: [Link]

Sources

Technical Support Center: Synthesis of N-(3-Hydroxyphenyl)acrylamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(3-hydroxyphenyl)acrylamide. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. We will delve into the causality behind experimental choices, focusing on preventing the common side reactions that can compromise yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method is the acylation of 3-aminophenol with an acryloylating agent, such as acryloyl chloride or acrylic anhydride. This reaction is typically performed under Schotten-Baumann conditions, which involve using an aqueous base to neutralize the acid byproduct (HCl) and drive the reaction forward.[1][2][3][4] The biphasic nature of this reaction, often using a solvent like dichloromethane (DCM) and water, helps to minimize side reactions like the hydrolysis of the acylating agent.[1][2]

Q2: My primary issue is the formation of a sticky, insoluble polymer during the reaction or workup. What causes this and how can I prevent it?

This is the most common challenge and is due to the free-radical polymerization of the acrylamide functional group.[5]

  • Causality : The vinyl group in acrylamide is highly susceptible to polymerization, which can be initiated by heat, light, residual radical initiators (like peroxides in solvents), or even dissolved oxygen.[5] The reaction can become exothermic, further accelerating polymerization.

  • Preventative Measures :

    • Inhibitors : Add a radical inhibitor to the reaction mixture. Common choices include phenothiazine, hydroquinone monomethyl ether (MEHQ), or nitrosobenzene.[6] These should be used in small, catalytic amounts (e.g., 0.001 to 0.1% by weight relative to the acrylamide product).[6]

    • Temperature Control : Maintain a low reaction temperature (0-5 °C), especially during the addition of the highly reactive acryloyl chloride.[7]

    • Degassing : Oxygen is a known inhibitor of controlled polymerization but can also act as an initiator in uncontrolled settings.[5] Degassing solvents by sparging with an inert gas like nitrogen or argon before use can be beneficial.

    • Light Protection : Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil).

Q3: I am seeing a second major product in my analysis. How do I know if it's the O-acylated isomer?

The formation of the O-acylated isomer, 3-aminophenyl acrylate, is a classic chemoselectivity problem because 3-aminophenol has two nucleophilic sites: the amine (-NH2) and the hydroxyl (-OH) group.

  • Causality : While the amine is generally a stronger nucleophile than the phenol, reaction conditions can influence selectivity.[8][9] Under strongly basic conditions, the phenol is deprotonated to the more nucleophilic phenoxide ion, which can increase the rate of O-acylation. Conversely, under acidic conditions, the amine is protonated and becomes non-nucleophilic, favoring O-acylation.[10]

  • Identification :

    • NMR Spectroscopy : In ¹H NMR, the amide proton (-NH-C=O) of the desired N-acylated product typically appears as a singlet further downfield (around 10 ppm in DMSO-d6) compared to the amine protons of the O-acylated isomer.[11] The aromatic splitting patterns may also differ subtly.

    • FT-IR Spectroscopy : The desired N-acyl product will show a characteristic amide I band (C=O stretch) around 1650-1670 cm⁻¹. The O-acyl isomer (an ester) will have a C=O stretch at a higher frequency, typically 1730-1750 cm⁻¹.

    • Mass Spectrometry : Both isomers have the same mass. Fragmentation patterns in MS/MS might help distinguish them, but chromatographic separation followed by spectroscopic analysis is definitive.[12]

Q4: My final product has a pink or brown discoloration. What is the cause and how can I purify it?

This discoloration is almost always due to the oxidation of the phenol or aminophenol starting material.[13][14][15]

  • Causality : Phenols, and particularly aminophenols, are sensitive to air oxidation, which can be catalyzed by trace metals or basic conditions.[14] This process forms highly colored quinone-imine type species and subsequent polymeric materials.[15]

  • Prevention & Purification :

    • Inert Atmosphere : Run the reaction under an inert atmosphere (N₂ or Ar) to minimize contact with oxygen.

    • Antioxidants : Adding a small amount of a reducing agent like sodium dithionite or sodium metabisulfite to the reaction or during workup can prevent oxidation.

    • Purification :

      • Activated Carbon : Treating a solution of the crude product with activated carbon can effectively adsorb colored impurities.

      • Recrystallization : Recrystallization from a suitable solvent system (e.g., dichloromethane/ether, ethyl acetate/hexanes) is the most effective method for removing both colored impurities and isomers.[11][16]

      • Column Chromatography : If recrystallization is insufficient, silica gel chromatography can separate the product from impurities.

Troubleshooting Guide: Common Issues & Solutions

This table provides a quick reference for diagnosing and solving problems during the synthesis.

Observed Issue Potential Cause(s) Recommended Action(s)
Low or No Yield 1. Hydrolysis of acryloyl chloride. 2. Amine protonation by HCl byproduct.[4] 3. Poor quality of reagents.1. Add acryloyl chloride slowly at low temperature (0 °C). Ensure vigorous stirring in the biphasic system.[7] 2. Ensure sufficient base (e.g., NaHCO₃, NaOH, or an organic base like triethylamine) is present to neutralize HCl as it forms.[3][4] Maintain a pH of 8-10.[1] 3. Use freshly opened or purified 3-aminophenol and freshly distilled acryloyl chloride.
Formation of Polymer 1. Uncontrolled radical polymerization.[5] 2. High reaction temperature.1. Add a radical inhibitor (e.g., MEHQ, phenothiazine) at the start of the reaction.[6] 2. Maintain strict temperature control (0-5 °C) throughout the addition of acryloyl chloride.[7]
Mixture of N- and O-Acylated Products 1. Reaction conditions favoring O-acylation (e.g., very high pH).1. Use a milder base like sodium bicarbonate (NaHCO₃) instead of NaOH.[11] 2. Control the stoichiometry of the base carefully. The amine is more nucleophilic in a neutral to slightly basic medium.[8][9]
Product Discoloration (Pink/Brown/Black) 1. Oxidation of 3-aminophenol or the product.[14][15]1. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Add an antioxidant (e.g., sodium dithionite) during workup. 3. Purify the final product by recrystallization, possibly with a charcoal treatment.[16]
Formation of Di-acylated Product 1. Excess acryloyl chloride used.1. Use a strict 1:1 stoichiometry of 3-aminophenol to acryloyl chloride. 2. Add the acryloyl chloride dropwise to the solution of 3-aminophenol, not the other way around.

Experimental Protocols & Methodologies

Protocol 1: Optimized Synthesis under Schotten-Baumann Conditions

This protocol is designed to maximize N-acylation selectivity and minimize polymerization.

Materials:

  • 3-Aminophenol (reagent grade, preferably fresh)

  • Acryloyl chloride (freshly distilled)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Deionized Water

  • Phenothiazine (or other radical inhibitor)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-aminophenol (1.0 eq) and a catalytic amount of phenothiazine (~0.01 eq) in a 2:1 mixture of DCM and water.

  • Cooling : Cool the flask to 0 °C in an ice-water bath.

  • Base Addition : Add sodium bicarbonate (1.5 eq) to the mixture and stir vigorously.

  • Acryloyl Chloride Addition : Dissolve acryloyl chloride (1.0 eq) in a small amount of DCM and add it to the dropping funnel. Add the acryloyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[7]

  • Reaction : After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours.[7][11]

  • Workup :

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aq. NH₄Cl solution and then with brine.[11]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Recrystallize the crude solid from a suitable solvent system, such as DCM/ether or ethyl acetate/hexanes, to yield pure this compound.[11]

Protocol 2: Analytical Method for Product and Impurity Identification

Technique : High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).[17][18][19][20]

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Example: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

  • Detection :

    • UV/DAD : Monitor at 254 nm and 280 nm.

    • MS (ESI+) : Scan for the parent mass of the product and isomers (m/z = 164.07 [M+H]⁺). Monitor for potential di-acylated product (m/z = 218.08 [M+H]⁺).

  • Expected Elution : The O-acylated isomer is typically less polar and will have a longer retention time than the desired N-acylated product on a reverse-phase column.

Visualizing Reaction Pathways

The diagrams below illustrate the desired reaction and key side reactions.

Main Synthetic Pathway

Synthesis cluster_reactants Reactants cluster_products Products Aminophenol 3-Aminophenol Product This compound Aminophenol->Product N-Acylation AcylChloride Acryloyl Chloride AcylChloride->Product HCl HCl Base Base (e.g., NaHCO3) Base->Product Neutralizes HCl

Caption: Desired N-acylation of 3-aminophenol.

Competitive Side Reactions

SideReactions cluster_outcomes Potential Outcomes Start 3-Aminophenol + Acryloyl Chloride Desired Desired Product (N-Acylation) Start->Desired Controlled Conditions Side1 O-Acylated Isomer Start->Side1 High pH Side2 Polymerization Start->Side2 Heat / Light / No Inhibitor Side3 Oxidation Products Start->Side3 Air (O2) / Base

Caption: Overview of major competitive side reactions.

References

  • Schotten–Baumann reaction - Grokipedia. Grokipedia.
  • Chemistry Schotten Baumann Reaction. SATHEE.
  • Acrylamide Polymerization — A Practical Approach. Bio-Rad.
  • Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. (2023-08-23).
  • When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? Quora. (2018-10-02).
  • Method of inhibiting polymerization of acrylamide. Google Patents.
  • A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides. Benchchem.
  • Schotten-Baumann Reaction. Organic Chemistry Portal.
  • Chlorination and monochloramination of 3-aminophenol: kinetics and formation of first by-products. PubMed.
  • Aqueous solution polymerization of acrylamide:synthesis and optimization. Atlantis Press.
  • GC-MS Approaches to the Analysis of Acrylamide.
  • ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE. NCBI.
  • Analytical Methods Used to Measure Acrylamide Concentrations in Foods. ResearchGate.
  • Detection and Quantitation of Acrylamide in Foods. FDA.
  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI.
  • Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its.
  • STERIC RELATIONS IN THE ACYLATION OF AROMATIC AMINES AND AMINOPHENOLS.
  • Analytical methods for the determination of acrylamide in food products: a review. PubMed.
  • The Migration of Acetyl and Benzoyl Groups in o-Aminophenol. ACS Publications.
  • acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. YouTube. (2021-04-20).
  • This compound | 13040-21-6. ChemicalBook. (2025-10-14).
  • The New Approach to the Preparation of Polyacrylamide-Based Hydrogels: Initiation of Polymerization of Acrylamide with 1,3-Dimethylimidazolium (Phosphonooxy-)Oligosulphanide under Drying Aqueous Solutions. NIH.
  • Spotlight on the Life Cycle of Acrylamide-Based Polymers Supporting Reductions in Environmental Footprint: Review and Recent Advances. MDPI.
  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. (2015-04-08).
  • Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties.
  • Purification of acrylamide. Google Patents.
  • An environment-friendly process for selective acylation of aminophenol. Google Patents.
  • Process for the preparation of N-acylated aminophenols. Google Patents.
  • (PDF) Acrylamide, Synthesis and Properties. ResearchGate. (2014-12-09).
  • Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. Biblioteka Nauki.
  • Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. PMC - NIH.
  • 3-Aminophenol | C6H7NO | CID 11568. PubChem.
  • Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. ResearchGate.
  • In-Depth Mechanistic Study on the Formation of Acrylamide and Other Vinylogous Compounds by the Maillard Reaction. Imre Blank's.
  • Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. PubMed. (2020-04-05).

Sources

Technical Support Center: Ensuring the Stability of N-(3-Hydroxyphenyl)acrylamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(3-hydroxyphenyl)acrylamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the proper storage and handling of this compound to ensure its stability and the integrity of your experimental results. This resource combines established principles of chemical stability with practical, field-tested advice to address common challenges you may encounter.

Introduction to this compound Stability

This compound is a versatile molecule that contains both a reactive acrylamide moiety and a phenolic ring system. This unique structure, while offering broad utility in various research applications, also presents specific stability challenges. The acrylamide group is susceptible to polymerization and hydrolysis, while the hydroxyphenyl group can be prone to oxidation. Understanding and mitigating these degradation pathways are crucial for obtaining reliable and reproducible experimental outcomes.

This guide will provide a comprehensive overview of the factors affecting the stability of this compound, recommended storage conditions, and troubleshooting advice for common stability-related issues.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the stability of this compound.

Q1: What are the primary factors that can cause this compound to degrade?

A1: The degradation of this compound is primarily influenced by four factors:

  • Temperature: Elevated temperatures can accelerate both polymerization of the acrylamide group and oxidation of the phenolic ring.

  • Light: Exposure to UV light can initiate polymerization of the acrylamide moiety.[1]

  • pH: Both acidic and basic conditions can promote the hydrolysis of the amide bond, leading to the formation of acrylic acid derivatives.[1] For aqueous solutions of acrylamide, a pH below 6.0 can significantly reduce stability.[2]

  • Oxygen: The presence of oxygen can lead to the oxidation of the hydroxyphenyl group, which may result in the formation of colored byproducts.

Q2: How should I store solid this compound?

A2: For optimal stability, solid this compound should be stored under the following conditions:

  • Temperature: Room temperature is generally acceptable for the solid form.[1]

  • Atmosphere: Store in a tightly sealed container to minimize exposure to moisture and air.

  • Light: Protect from light by storing in an amber vial or in a dark location.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: Solutions of this compound are more susceptible to degradation than the solid material. For best results:

  • Temperature: Store solutions at 2-8°C.[1]

  • Light: Always store solutions in light-protecting containers, such as amber vials.

  • pH: If possible, buffer the solution to a slightly acidic pH (around 6.0-6.5) to minimize hydrolysis.[2]

  • Degassing: For long-term storage, consider degassing the solvent to remove dissolved oxygen, which can mitigate oxidation of the phenol ring.

Q4: Can I freeze solutions of this compound for long-term storage?

A4: While freezing can slow down degradation, it may not always be the optimal solution. For aqueous solutions, freezing can cause the compound to crystallize out of solution, potentially affecting its concentration upon thawing.[2] If you choose to freeze solutions, ensure the compound is fully dissolved after thawing and consider flash-freezing in a dry ice/acetone bath to minimize crystallization.

Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered when working with this compound.

Observed Problem Potential Cause Recommended Solution
Solid material has turned yellow or brown. Oxidation of the phenolic ring.This indicates some level of degradation. While the material may still be usable for some applications, it is recommended to assess its purity by HPLC before use in sensitive experiments. For future prevention, ensure the container is tightly sealed and stored away from light and heat.
Solution develops a yellow or brown tint over time. Oxidation of the hydroxyphenyl group.This is a common issue with phenolic compounds. To minimize this, prepare fresh solutions for each experiment. If storage is necessary, use a degassed solvent and store the solution at 2-8°C in the dark. The presence of color does not necessarily mean the compound is unusable, but purity should be checked.
Unexpected peaks appear in my HPLC chromatogram. Degradation of the compound.This is a strong indicator of instability. The new peaks could be due to hydrolysis products (e.g., N-(3-hydroxyphenyl)acrylic acid) or oxidation products. Review your storage and handling procedures. A stability-indicating HPLC method (see protocol below) can help to identify and quantify these impurities.
Inconsistent results between experiments. Degradation of the stock solution.Never assume your stock solution is stable indefinitely. Prepare fresh stock solutions regularly. If you must use an older stock solution, qualify it by HPLC to ensure its purity before use.
Precipitate forms in a refrigerated solution. The solubility of the compound is lower at reduced temperatures.Allow the solution to warm to room temperature and ensure the precipitate fully redissolves before use. If it does not, you may need to prepare a fresh, less concentrated solution.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is key to preventing them. The primary routes of degradation are hydrolysis of the amide and oxidation of the phenol ring.

main This compound hydrolysis Hydrolysis Product (N-(3-Hydroxyphenyl)acrylic acid) main->hydrolysis  Acid/Base (H₂O) oxidation Oxidation Products (e.g., Quinone-type species) main->oxidation  Oxygen (O₂) Light, Metal Ions polymerization Polymerization main->polymerization  Heat, Light Free Radicals

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of this compound and detect potential degradation products.

1. Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the compound)

3. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.

  • For analysis, dilute the stock solution to a final concentration of about 50-100 µg/mL with the initial mobile phase composition.

4. Forced Degradation Studies (for method validation): To ensure your HPLC method can separate the parent compound from its degradation products, perform forced degradation studies:

  • Acid Hydrolysis: Incubate a sample with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a sample with 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: Treat a sample with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat a solid sample at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution to UV light (254 nm) for 24 hours.

Analyze the stressed samples by your HPLC method to confirm that the degradation products are well-resolved from the main peak.

Protocol 2: Workflow for Handling and Storage

This workflow diagram illustrates the best practices for handling and storing this compound to maintain its stability.

start Receive Solid Compound store_solid Store Solid: - Room Temperature - Tightly Sealed - Protected from Light start->store_solid weigh Weigh Solid in Fume Hood store_solid->weigh prepare_solution Prepare Solution: - Use High-Purity Solvent - Prepare Fresh if Possible weigh->prepare_solution store_solution Store Solution (if necessary): - 2-8°C - Amber Vial - Consider Degassing prepare_solution->store_solution For Later Use use_in_experiment Use in Experiment prepare_solution->use_in_experiment store_solution->use_in_experiment check_purity Periodically Check Purity by HPLC store_solution->check_purity check_purity->prepare_solution Degradation Detected check_purity->use_in_experiment Purity Acceptable

Caption: Recommended workflow for handling and storing this compound.

Summary of Recommended Storage Conditions

Form Temperature Light Atmosphere pH (for solutions)
Solid Room TemperatureProtect from lightTightly sealed containerN/A
Solution 2-8°CProtect from lightMinimize headspace, consider degassing~6.0-6.5

By adhering to these guidelines, you can significantly enhance the stability of your this compound and ensure the reliability of your experimental data. For any further questions or concerns, please do not hesitate to contact our technical support team.

References

  • Oellig, C., et al. (2025). Mitigation or promotion: The role of phenols and plant extracts in acrylamide formation. Food Chemistry, 495, 146569. [Link]

  • Sugihara, G., et al. (n.d.). Hydrothermal Degradation Study of Phenolic Polymer Coatings by Advanced Analytical Methods.
  • Black Rose Industries. (n.d.). Acrylamide (50% water solution)
  • Al-Ghamdi, S., et al. (n.d.). Polyacrylamide degradation and its implications in environmental systems.
  • Rifai, L., & Saleh, F. A. (2020). Pathways for acrylamide formation/degradation. ResearchGate. [Link]

  • Shanker, R., Ramakrishna, C., & Seth, P. K. (1990). Microbial degradation of acrylamide monomer. Archives of Microbiology, 154(2), 192-198. [Link]

  • Zhang, Y., et al. (2021). Structure-guided unravelling: Phenolic hydroxyls contribute to reduction of acrylamide using multiplex quantitative structure–activity relationship modelling. Food Chemistry, 360, 130017.
  • Al-Hajm, A. Y. S., et al. (2022). Effects of acrylamide on protein degradation pathways in human liver-derived cells and the efficacy of N-acetylcysteine and curcumin. Drug and Chemical Toxicology, 45(4), 1536-1543. [Link]

  • BenchChem. (2025). Issues with irregular polymerization in acrylamide gels and their solutions.
  • Gatermann, R., et al. (2004). Studies on the Stability of Acrylamide in Food During Storage. Journal of Agricultural and Food Chemistry, 52(17), 5571-5574.
  • Corradini, M. G., & Peleg, M. (2006). Linear and non-linear kinetics in the synthesis and degradation of acrylamide in foods and model systems. Critical Reviews in Food Science and Nutrition, 46(6), 489-517. [Link]

  • Blank, I. (2005). Current status of acrylamide research in food: measurement, safety assessment, and formation. Annals of the New York Academy of Sciences, 1043, 30-40. [Link]

  • Sigma-Aldrich. (n.d.). Acrylamide (A3553)
  • Fisher Scientific. (2009). SAFETY DATA SHEET - Acrylamide Solution, 40% (Electrophoresis).
  • Yaylayan, V. A., & Stadler, R. H. (2005). Acrylamide formation in food: a mechanistic perspective.
  • Unspecified Supplier. (2025).
  • Rifai, L., & Saleh, F. A. (2020). Main pathway of acrylamide formation in food. ResearchGate. [Link]

  • SNF. (n.d.). AQUEOUS ACRYLAMIDE - Safe Handling, Use, and Storage.
  • Łysik, D., et al. (2025). Quantitative analysis of stress relaxation in polyacrylamide hydrogels for mechanobiological studies. Acta of Bioengineering and Biomechanics.
  • Mottram, D. S., et al. (2002). The acrylamide problem: A plant and agronomic science issue. Journal of the Science of Food and Agriculture, 82(13), 1543-1546.
  • Ali, S. F., et al. (2009). Acrylamide decreased dopamine levels and increased 3-nitrotyrosine (3-NT) levels in PC 12 cells. Neuroscience Letters, 457(2), 91-94. [Link]

  • Chen, W.-Q., et al. (2006). N-(4-Hydroxyphenyl)acrylamide.
  • PubChem. (n.d.). N-(4-hydroxyphenyl)acrylamide.
  • LoPachin, R. M. (2004). The Mechanism of Acrylamide-Induced Neurotoxicity. Toxicological Sciences, 78(2), 201-214.

Sources

Technical Support Center: Scaling Up the Synthesis of N-(3-Hydroxyphenyl)acrylamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3-hydroxyphenyl)acrylamide. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important synthesis. Here, you will find in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions, all grounded in established chemical principles and practical experience.

Introduction

This compound is a valuable monomer and intermediate in the synthesis of various polymers and pharmaceutical compounds. Its structure, featuring a reactive acrylamide group and a functional phenol, makes it a versatile building block. The most common and direct synthetic route is the acylation of 3-aminophenol with acryloyl chloride, a classic example of the Schotten-Baumann reaction.[1][2] This reaction involves the nucleophilic attack of the amine on the acyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.[3][4] While straightforward in principle, scaling up this synthesis can present several challenges, including controlling selectivity, minimizing side reactions, and ensuring product purity.

This guide will provide a comprehensive overview of a reliable, scalable synthesis protocol, delve into the mechanistic reasoning behind key steps, and offer solutions to common problems encountered during the process.

Recommended Synthesis Protocol

This section details a robust, step-by-step procedure for the synthesis of this compound, optimized for scalability and reproducibility.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )Quantity (for a 0.1 mol scale)Notes
3-AminophenolC₆H₇NO109.1310.91 g (0.1 mol)Ensure high purity.
Acryloyl chlorideC₃H₃ClO90.519.50 g (0.105 mol, 1.05 eq)Use freshly distilled or a new bottle.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.0112.6 g (0.15 mol, 1.5 eq)Acts as the base.
Tetrahydrofuran (THF)C₄H₈O72.11200 mLAnhydrous grade recommended.
WaterH₂O18.0260 mLDeionized.
Dichloromethane (DCM)CH₂Cl₂84.93As needed for extractionReagent grade.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed for drying
Diethyl Ether(C₂H₅)₂O74.12As needed for recrystallizationReagent grade.
Step-by-Step Experimental Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, combine 3-aminophenol (10.91 g, 0.1 mol), sodium bicarbonate (12.6 g, 0.15 mol), tetrahydrofuran (200 mL), and water (60 mL).

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. This is crucial to control the exothermic nature of the acylation and to minimize side reactions.[5]

  • Addition of Acryloyl Chloride: Slowly add acryloyl chloride (9.50 g, 0.105 mol) dropwise to the stirred suspension over 30-45 minutes, maintaining the internal temperature below 10 °C. The slow addition is critical to prevent a rapid temperature increase and the formation of byproducts.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexanes mobile phase).

  • Work-up: Once the reaction is complete (as indicated by the consumption of 3-aminophenol on TLC), transfer the mixture to a separatory funnel. Add dichloromethane (100 mL) and shake. The product will preferentially dissolve in the organic layer.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from a mixture of dichloromethane and diethyl ether to yield pure this compound as a solid.[6]

Visualizing the Workflow

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Combine 3-aminophenol, NaHCO₃, THF, and water in a flask. Cooling 2. Cool the mixture to 0-5 °C. Setup->Cooling Addition 3. Slowly add acryloyl chloride. Cooling->Addition Stirring 4. Stir at room temperature for 2-3 hours. Addition->Stirring Monitoring 5. Monitor reaction by TLC. Stirring->Monitoring Extraction 6. Extract with Dichloromethane. Monitoring->Extraction Washing 7. Wash with NH₄Cl and brine. Extraction->Washing Drying 8. Dry over Na₂SO₄. Washing->Drying Concentration 9. Concentrate under reduced pressure. Drying->Concentration Recrystallization 10. Recrystallize from DCM/Ether. Concentration->Recrystallization

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and scale-up of this compound.

Low or No Product Yield

Question: My reaction has resulted in a very low yield of the desired this compound. What are the potential causes and how can I improve it?

Answer: Low yields in this acylation reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Poor Quality of Acryloyl Chloride: Acryloyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture.

    • Solution: Use freshly distilled acryloyl chloride or a newly opened bottle. Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Incorrect Stoichiometry: An insufficient amount of the acylating agent or base will lead to incomplete conversion of the starting material.

    • Solution: Use a slight excess of acryloyl chloride (1.05-1.1 equivalents) to ensure complete reaction of the 3-aminophenol. Ensure at least 1.5 equivalents of a mild base like sodium bicarbonate are used to effectively neutralize the HCl generated.[3]

  • Suboptimal Reaction Temperature: While the reaction is typically run at low temperatures initially to control the exotherm, insufficient reaction time or temperature may lead to an incomplete reaction.

    • Solution: After the initial low-temperature addition, allow the reaction to proceed at room temperature for a sufficient duration (monitor by TLC). Gentle heating (e.g., to 40 °C) can sometimes drive the reaction to completion, but this should be done cautiously to avoid polymerization.

  • Inefficient Mixing in a Biphasic System: The reaction is often run in a two-phase system of an organic solvent and water.[7] Inefficient stirring can lead to poor mass transfer between the phases, slowing down the reaction.

    • Solution: For larger scale reactions, mechanical stirring is more effective than magnetic stirring to ensure a homogenous mixture.

Low_Yield_Troubleshooting Troubleshooting Low Yield Start Low Yield Observed Check_Reagents Check Reagent Quality (Acryloyl Chloride) Start->Check_Reagents Check_Stoichiometry Verify Stoichiometry (Acyl Chloride & Base) Start->Check_Stoichiometry Check_Conditions Evaluate Reaction Conditions (Temperature & Time) Start->Check_Conditions Check_Mixing Assess Mixing Efficiency Start->Check_Mixing Solution1 Use Fresh/Distilled Reagent Work under Inert Atmosphere Check_Reagents->Solution1 Solution2 Use Slight Excess of Acylating Agent Ensure Sufficient Base Check_Stoichiometry->Solution2 Solution3 Allow Sufficient Reaction Time Consider Gentle Heating with Caution Check_Conditions->Solution3 Solution4 Use Mechanical Stirring for Scale-up Check_Mixing->Solution4

Caption: Decision tree for troubleshooting low product yield.

Formation of Impurities

Question: My final product is impure, showing multiple spots on the TLC plate. What are the likely side products and how can I avoid them?

Answer: The formation of impurities is a common challenge, especially during scale-up. Understanding the potential side reactions is key to minimizing their formation.

Common Side Products & Prevention Strategies:

  • O-Acylation Product: While the amino group is generally more nucleophilic than the hydroxyl group, some O-acylation can occur, leading to the formation of 3-aminophenyl acrylate.[8]

    • Prevention: Running the reaction at low temperatures (0-5 °C) favors N-acylation. The use of a milder base like sodium bicarbonate also helps to minimize the deprotonation of the phenol, reducing its nucleophilicity.

  • Di-acylation Product: It is possible for both the amino and hydroxyl groups to be acylated.

    • Prevention: Using a controlled amount of acryloyl chloride (around 1.05 equivalents) is crucial. A large excess will promote di-acylation.

  • Polymerization: The acrylamide product contains a reactive double bond and can polymerize, especially in the presence of heat, light, or radical initiators.

    • Prevention: Conduct the reaction at low to moderate temperatures. Store the final product in a cool, dark place, and consider adding a polymerization inhibitor like hydroquinone or phenothiazine if it will be stored for an extended period.[9] During purification by distillation, if chosen, the presence of a polymerization inhibitor is essential.[9]

  • Michael Addition Product: Under basic conditions, 3-aminophenol can potentially act as a nucleophile in a Michael addition to the acrylamide product, leading to dimers or oligomers like N-(3-Hydroxyphenyl)-3-((3-hydroxyphenyl)amino)acrylamide.[10]

    • Prevention: Use a mild base and avoid excessively long reaction times after the starting material has been consumed.

Purification Challenges

Question: I'm having difficulty purifying the this compound. What are the best methods?

Answer: The purification strategy depends on the nature of the impurities.

  • Recrystallization: This is the most common and effective method for purifying the solid product.[6] A solvent system of dichloromethane and diethyl ether is often effective. Other solvent systems to explore include ethyl acetate/hexanes or methanol/water.

  • Column Chromatography: If recrystallization is ineffective at removing certain impurities, column chromatography on silica gel can be employed. However, be aware that the product can be prone to polymerization on the silica. It is advisable to use a non-polar eluent system and to run the column quickly. Adding a small amount of a polymerization inhibitor to the eluent can also be beneficial.[5]

  • Aqueous Work-up: A thorough aqueous work-up is critical to remove unreacted starting materials and inorganic salts. Washing with a mild acidic solution (like dilute HCl) can help remove any unreacted 3-aminophenol, while a wash with a mild basic solution (like saturated sodium bicarbonate) can remove acidic impurities.[5]

Frequently Asked Questions (FAQs)

Q1: Why is the Schotten-Baumann reaction condition (biphasic solvent system with a base) used for this synthesis?

A1: The Schotten-Baumann reaction conditions are ideal for this type of acylation for several reasons.[1] The biphasic system (e.g., THF/water or DCM/water) allows the organic-soluble reactants (3-aminophenol and acryloyl chloride) and the product to remain in the organic phase, while the aqueous base neutralizes the HCl byproduct, driving the reaction to completion.[7] This separation also minimizes the hydrolysis of the reactive acryloyl chloride.[1]

Q2: Can I use other bases besides sodium bicarbonate?

A2: Yes, other bases can be used, but the choice can affect the outcome.

  • Triethylamine (Et₃N) or Pyridine: These are organic bases that can also be used.[4] They act as both a base and a catalyst. However, they can be more difficult to remove during work-up.

  • Sodium Hydroxide (NaOH): A stronger base like NaOH can be used, but it increases the risk of O-acylation and hydrolysis of the acryloyl chloride. It also increases the likelihood of Michael addition side reactions. Therefore, a milder base like sodium bicarbonate is generally preferred for better selectivity.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture on a silica gel TLC plate alongside the 3-aminophenol starting material. A suitable eluent system is typically a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1). The reaction is complete when the spot corresponding to 3-aminophenol has disappeared. The product, being more non-polar than the starting material, will have a higher Rf value.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a cool, dark, and dry place to prevent polymerization and degradation.[11][12] It is advisable to store it in an amber-colored bottle under an inert atmosphere. For long-term storage, refrigeration is recommended. If polymerization is a significant concern, a small amount of a polymerization inhibitor can be added.

Q5: What analytical techniques are suitable for characterizing the final product?

A5: A combination of techniques should be used to confirm the structure and purity of the final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any major impurities. The vinyl protons of the acrylamide group will have characteristic signals in the ¹H NMR spectrum.[13]

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the N-H and C=O of the amide, the O-H of the phenol, and the C=C of the acryloyl group.[13]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.[13]

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product.[14][15]

Mechanistic Insight

Understanding the reaction mechanism provides a basis for rationalizing the experimental choices and troubleshooting problems.

Schotten_Baumann_Mechanism Mechanism of this compound Synthesis Aminophenol 3-Aminophenol (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Aminophenol->Tetrahedral_Intermediate Nucleophilic Attack AcryloylChloride Acryloyl Chloride (Electrophile) AcryloylChloride->Tetrahedral_Intermediate Protonated_Amide Protonated Amide Tetrahedral_Intermediate->Protonated_Amide Collapse of Intermediate (Chloride leaves) Product This compound Protonated_Amide->Product Deprotonation HCl HCl Salt Salt + H₂O + CO₂ HCl->Salt Base Base (e.g., NaHCO₃) Base->Product Base->Salt Neutralization

Caption: The Schotten-Baumann reaction mechanism for the synthesis of this compound.

The reaction proceeds via a nucleophilic acyl substitution.[2] The lone pair of electrons on the nitrogen of the 3-aminophenol attacks the electrophilic carbonyl carbon of the acryloyl chloride. This forms a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group, to form a protonated amide. A base then removes the proton from the nitrogen to yield the final this compound product and a salt.[4] The primary role of the base is to neutralize the HCl generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]

References

  • Grokipedia. Schotten–Baumann reaction.
  • PrepChem.com. Synthesis of N-(3,5-di tert.butyl-4-hydroxyphenyl)acrylamide.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • ChemicalBook. This compound | 13040-21-6.
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • J&K Scientific LLC. Schotten-Baumann Reaction. (2021-03-23).
  • Wikipedia. Schotten–Baumann reaction.
  • NIH. Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity.
  • Google Patents. US20230104724A1 - An environment-friendly process for selective acylation of aminophenol.
  • Benchchem. challenges in the chemical synthesis of 3-(3-hydroxyphenyl)propionic acid.
  • Biological and Molecular Chemistry. Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties.
  • ACS Publications. Studies on the Stability of Acrylamide in Food During Storage.
  • KWR Water Research Institute. Three potential analytical methods to make invisible polyacrylamide visible in the aquatic environment.
  • Biological and Molecular Chemistry. Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its. (2025-10-18).
  • ACS Publications. Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. (2018-12-27).
  • Benchchem. Troubleshooting low yield in acryloyl chloride reactions.
  • NCBI. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE.
  • Quora. During the formation of paracetamol why do you get N-acylation instead of O. (2023-03-12).
  • FDA. Detection and Quantitation of Acrylamide in Foods.
  • PubChem. This compound.
  • Asymmetric Anionic Polymerization of N-3-Hydroxyphenyl-N-phenylacrylamide Derivatives. (2025-08-10).
  • PubMed. Analytical methods for the determination of acrylamide in food products: a review.
  • Thermo Fisher Scientific. Simple and Cost-Effective Determination of Acrylamide in Food Products and Coffee using Gas Chromatography-Mass Spectrometry.
  • Quora. When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?. (2018-10-02).
  • Google Patents. US3324180A - Purification of acrylamide.
  • Google Patents. US3855075A - Method of purification of acrylamide by distillation with a polymer inhibitor.
  • Monash University. Telescoped continuous flow synthesis of phenyl acrylamide. (2020-08-27).
  • YouTube. acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. (2021-04-20).
  • Imre Blank's. MECHANISMS OF ACRYLAMIDE FORMATION.
  • PubMed. Studies on the stability of acrylamide in food during storage.
  • International Journal of Multidisciplinary Research and Development. Synthesis and characterization of hydroxamated polyacrylamide.
  • Google Patents. CN102351729A - Method for preparing N-hydroxymethyl acrylamide.
  • Pharmaffiliates. N-(3-Hydroxyphenyl)-3-((3-hydroxyphenyl)amino)acrylamide.
  • ResearchGate. Studies on the Stability of Acrylamide in Food During Storage. (2025-08-10).
  • ChemistryViews. Modular Acrylamide Synthesis. (2024-07-12).
  • PubMed. Enzymatic synthesis of acrylamide: a success story not yet over.
  • Google Patents. EP3736262A1 - Process for the purification of a solution comprising acrylamide monomer.
  • ResearchGate. (PDF) Acrylamide, Synthesis and Properties. (2014-12-09).
  • ResearchGate. (PDF) Synthesis and characterization of acrylamide and 2‐hydroxylpropyl methacrylate hydrogels for specialty applications. (2025-08-06).

Sources

Technical Support Center: Purification of Crude N-(3-Hydroxyphenyl)acrylamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-(3-Hydroxyphenyl)acrylamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile monomer and require a high degree of purity for their applications. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven laboratory techniques to help you navigate common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound after synthesis?

A1: The impurity profile of crude this compound is largely dependent on the synthetic route, which typically involves the acylation of 3-aminophenol with acryloyl chloride.[1] Based on this reaction, the most probable impurities are:

  • Unreacted Starting Materials: 3-Aminophenol and acrylic acid (from the hydrolysis of acryloyl chloride).

  • Side-Reaction Products: O-acylated product where the phenolic hydroxyl group has reacted, and potential di-acylated species.

  • Polymeric Material: Acrylamide moieties are susceptible to polymerization, especially under thermal stress or in the presence of radical initiators.

  • Inorganic Salts: Salts such as sodium bicarbonate or ammonium chloride are often used during the reaction or aqueous work-up and can persist in the crude product.[1]

A summary of these common impurities and their characteristics is provided in Table 1.

Table 1: Common Impurities and Their Properties

ImpurityChemical StructureMolecular Weight ( g/mol )Key Differentiating PropertyRemoval Strategy
3-AminophenolC₆H₇NO109.13Basic amino group, water-solubleAcidic wash, Chromatography
Acrylic AcidC₃H₄O₂72.06Acidic, highly water-solubleBasic wash (e.g., NaHCO₃ soln.)
Poly(acrylamide) derivatives-(C₉H₉NO₂)n-VariableHigh molecular weight, often insolubleFiltration, Precipitation
Inorganic Salts (e.g., NaCl)NaCl58.44Highly water-solubleAqueous wash (extraction)
Q2: What is the general strategy for purifying crude this compound?

A2: A multi-step approach is typically most effective. The strategy involves leveraging the differences in solubility and polarity between the desired product and the various impurities. The general workflow is outlined below.

G cluster_0 Purification Workflow Crude Crude Product (Solid/Oil) Wash Aqueous Washing (Liquid-Liquid Extraction) Crude->Wash Dissolve in organic solvent Dry Dry Organic Layer (e.g., with Na₂SO₄) Wash->Dry Separate layers Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate Purify Primary Purification (Recrystallization or Chromatography) Concentrate->Purify Final Pure Crystalline Solid Purify->Final Analyze Purity Analysis (NMR, HPLC, MP) Final->Analyze

Caption: General workflow for purification.

  • Aqueous Extraction (Washing): The crude product is first dissolved in a water-immiscible organic solvent (like ethyl acetate or dichloromethane). This solution is then washed sequentially with acidic, basic, and neutral aqueous solutions to remove corresponding impurities.[1]

  • Drying and Concentration: The washed organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrated under reduced pressure.

  • Final Purification: The resulting solid is further purified by either recrystallization or column chromatography to remove closely related organic impurities.

  • Purity Verification: The purity of the final product should always be confirmed using analytical techniques such as NMR, HPLC, and melting point analysis.[2][3]

Q3: How should I store purified this compound to prevent degradation?

A3: this compound, like other acrylamide derivatives, is susceptible to polymerization, especially when exposed to light, heat, or air (oxygen).[4] To ensure its stability:

  • Storage Temperature: Store the compound in a cool, dark place. Refrigeration (2-8 °C) is recommended for long-term storage.[1]

  • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and radical-initiated polymerization.

  • Container: Use an amber glass vial or a container protected from light.

Studies on acrylamide stability in various matrices have shown that it can degrade over time, and storage conditions are critical to maintaining purity.[5][6][7]

Troubleshooting and Experimental Guides

This section addresses specific problems you may encounter during the purification process in a practical question-and-answer format.

Q4: My crude product is a sticky, brown oil after the initial workup. How can I solidify it for further purification?

A4: An oily or sticky crude product often indicates the presence of residual solvent, low-molecular-weight impurities, or polymeric material that is depressing the melting point.

Causality: Solvents like THF or DMF, if not completely removed, can leave a sticky residue. The presence of unreacted starting materials or side products can also form a eutectic mixture with a lower melting point than the pure compound.

Troubleshooting Steps:

  • Ensure Complete Solvent Removal: Dry the crude product under high vacuum for several hours, possibly with gentle heating (not exceeding 40-50°C to avoid polymerization).

  • Trituration: Attempt to induce crystallization by trituration. This involves adding a small amount of a non-solvent (a solvent in which your product is insoluble, but the impurities might be soluble) and scratching the flask with a glass rod. Hexanes or a mixture of diethyl ether and hexanes are good starting points.

  • Pre-purification wash: If trituration fails, re-dissolve the oil in a larger volume of ethyl acetate or dichloromethane. Wash it again with brine (saturated NaCl solution) to remove any remaining water-soluble impurities, then thoroughly dry the organic layer and re-concentrate.

Q5: My recrystallization attempt resulted in a very low yield. What went wrong and how can I improve it?

A5: Low recovery from recrystallization is a common issue and usually points to a suboptimal choice of solvent system or procedural errors.

Causality: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. If the compound has high solubility in the solvent even at low temperatures, or if too much solvent was used, the recovery will be poor. Conversely, using a solvent in which the compound is poorly soluble even when hot will also lead to low recovery as much of it will remain undissolved.

Step-by-Step Recrystallization Protocol & Optimization:

  • Solvent Screening (Crucial Step):

    • Place a small amount of your crude solid in several test tubes.

    • Add a few drops of different solvents (see Table 2 for suggestions) to each tube at room temperature. A good candidate solvent will NOT dissolve the compound at this stage.

    • Heat the tubes that showed poor room-temperature solubility. A good solvent will dissolve the compound completely upon heating.

    • Allow the clear solutions to cool slowly to room temperature, and then in an ice bath. The solvent that produces a high yield of crystals is your best choice. A co-solvent system (e.g., dichloromethane/ether or ethyl acetate/hexane) is often required.[1][8]

Table 2: Recommended Solvent Systems for Recrystallization

Solvent / SystemRationaleProcedureReference
Dichloromethane / Diethyl EtherThe product dissolves in minimal hot DCM; ether is added as an anti-solvent to induce precipitation.Dissolve crude in a minimum amount of hot DCM. Add ether dropwise until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.[1]
Ethyl AcetateGood for moderately polar compounds. Often used for similar N-aryl acrylamides.Dissolve crude in a minimum amount of hot ethyl acetate. Allow to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.[8]
Methanol or EthanolAlkanols are effective for purifying acrylamide itself and can be effective here.Similar to the ethyl acetate procedure. Be cautious as solubility might be high even when cold; a co-solvent like water or hexane may be needed.[4]
  • Protocol Execution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the mixture (e.g., on a hotplate) until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing yield.

    • If the solution is colored, you can add a small amount of activated charcoal and hot-filter the solution to decolorize it.

    • Allow the flask to cool slowly and undisturbed to room temperature to form large, pure crystals. Rapid cooling leads to smaller, less pure crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

    • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Q6: My NMR spectrum still shows unreacted 3-aminophenol. Is there a targeted way to remove it?

A6: Yes, the basicity of the amino group in 3-aminophenol allows for its selective removal via an acidic wash.

Causality: 3-Aminophenol contains a basic aniline-type amino group (pKa of conjugate acid ~4.4) which can be protonated to form a water-soluble salt. This compound has an amide nitrogen that is essentially neutral and will remain in the organic phase.

Protocol: Acidic Wash Extraction

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic solution with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl) or 5% aqueous citric acid. Wash 2-3 times.

  • The protonated 3-aminophenol hydrochloride salt will move into the aqueous layer.

  • Follow this with a wash using saturated aqueous sodium bicarbonate to neutralize any remaining acid, and then a final wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to recover the product, now free of 3-aminophenol.

G cluster_0 Troubleshooting Purification Start Crude Product Impurity Detected? Aminophenol Impurity: 3-Aminophenol Start->Aminophenol Yes Acid Impurity: Acrylic Acid Start->Acid Yes Color Impurity: Colored Species Start->Color Yes Polymer Impurity: Polymer Start->Polymer Yes Wash_Acid Perform Acidic Wash (e.g., 1M HCl) Aminophenol->Wash_Acid Wash_Base Perform Basic Wash (e.g., sat. NaHCO₃) Acid->Wash_Base Charcoal Use Activated Charcoal during Recrystallization Color->Charcoal Chrom Consider Column Chromatography Polymer->Chrom

Caption: Decision tree for impurity removal.

Q7: Column chromatography isn't giving good separation. What parameters can I change?

A7: Poor separation in column chromatography usually stems from an inappropriate choice of stationary or mobile phase.

Causality: The separation on a silica gel column relies on the differential polarity of the compounds. The goal is to have the desired product move down the column with a retention factor (Rƒ) of approximately 0.3-0.4 in the chosen eluent system, well-separated from the Rƒ values of impurities.

Optimization Strategy:

  • Thin-Layer Chromatography (TLC) First: Always optimize your solvent system using TLC before running a column. It's fast, and uses minimal material.

  • Adjusting Polarity:

    • If Rƒ is too low (product sticks to the baseline): The eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate mixture).

    • If Rƒ is too high (product runs with the solvent front): The eluent is too polar. Decrease the proportion of the polar solvent.

  • Try Different Solvent Systems: If a two-component system doesn't work, try adding a third solvent to modulate polarity. For example, adding a small amount of methanol (~1-2%) to a dichloromethane or ethyl acetate eluent can significantly increase polarity. See Table 3 for suggestions.

Table 3: Suggested Eluent Systems for Silica Gel Chromatography

Eluent SystemPolarityComments
Hexane / Ethyl AcetateLow to MediumA standard, versatile system. Start with a low ratio of EtOAc (e.g., 9:1 Hex/EtOAc) and gradually increase polarity.
Dichloromethane / MethanolMedium to HighExcellent for more polar compounds. A small amount of MeOH (1-5%) greatly increases eluting power.
Dichloromethane / AcetoneMediumOffers different selectivity compared to systems with alcohols.
  • Consider a Different Stationary Phase: If silica gel (which is acidic) is causing issues (e.g., product streaking or degradation), consider using neutral alumina or reverse-phase silica (C18), although the latter would require a completely different (polar) mobile phase like acetonitrile/water.

References

  • Hoenicke, K., Gatermann, R., Harder, W., & Hartig, L. (2004). Studies on the Stability of Acrylamide in Food During Storage. Journal of Agricultural and Food Chemistry, 52(18), 5585-5589. Available from: [Link]

  • Moghadasi, Z., & Najafi, M. (2025). Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. Biological and Molecular Chemistry, 3(4), 365-377. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 275403, this compound. PubChem. Available from: [Link]

  • BASF. (1967). Purification of acrylamide. U.S. Patent 3,324,180.
  • Chen, W.-Q., Ya, Q., & Duan, X.-M. (2006). N-(4-Hydroxyphenyl)acrylamide. Acta Crystallographica Section E: Structure Reports Online, 62(1), o145-o146. Available from: [Link]

  • Gatermann, R., et al. (2003). Studies on the Stability of Acrylamide in Food During Storage. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • U.S. Food and Drug Administration. (2003). Detection and Quantitation of Acrylamide in Foods. FDA. Available from: [Link]

  • Al-Sanea, M. M., et al. (2022). Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents. Molecules, 27(15), 4983. Available from: [Link]

  • Ishiwata, H., et al. (2004). [Determination of acrylamide in processed foods by column-switching HPLC with UV detection]. Shokuhin Eiseigaku Zasshi, 45(5), 262-266. Available from: [Link]

  • Hoenicke, K., & Gatermann, R. (2004). Studies on the stability of acrylamide in food during storage. Journal of AOAC International, 87(6), 1338-1342. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of Acrylamide on Newcrom R1 HPLC column. SIELC. Available from: [Link]

  • Abu-Rayyan, A., et al. (2022). A Study of the Synthesis and Characterization of New Acrylamide Derivatives for Use as Corrosion Inhibitors in Nitric Acid Solutions of Copper. Molecules, 27(23), 8206. Available from: [Link]

Sources

Technical Support Center: Characterization of N-(3-Hydroxyphenyl)acrylamide Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of N-(3-hydroxyphenyl)acrylamide (HPA) polymers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of these versatile polymers. The inherent properties of HPA polymers, particularly the phenolic hydroxyl group, present unique analytical hurdles. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to ensure the integrity and accuracy of your results.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues in a question-and-answer format, offering practical solutions and explanations.

Solubility and Sample Preparation

Question: I'm having difficulty dissolving my HPA polymer for analysis. What are the recommended solvents and procedures?

Answer: The solubility of HPA polymers is a frequent challenge due to strong intermolecular hydrogen bonding contributed by the amide and phenolic hydroxyl groups.

Causality: The polar nature of these functional groups leads to high polymer-polymer interaction energy, making it difficult for many common solvents to effectively solvate the polymer chains.

Troubleshooting Steps:

  • Solvent Selection: Start with highly polar aprotic solvents.

    • Primary Recommendations: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often the most effective solvents.

    • Alternative Options: For certain applications, mixtures of water with organic solvents like ethanol can be used, but complete dissolution may be difficult to achieve.[1]

  • Enhancing Dissolution:

    • Heating: Gently heat the mixture (e.g., 40-60 °C) with continuous stirring. Avoid excessive temperatures that could lead to thermal degradation.

    • Sonication: Use a sonication bath to break up polymer aggregates and facilitate solvent penetration.

    • Time: Allow sufficient time for dissolution, which can range from several hours to overnight, depending on the polymer's molecular weight and crystallinity.

  • Filtration: Once dissolved, filter the solution through a 0.22 or 0.45 µm syringe filter (ensure the filter material is compatible with your solvent) before any chromatographic analysis to remove any insoluble particulates that could damage instrumentation.

dot

cluster_0 Solubility Troubleshooting Workflow Start Insoluble HPA Polymer Solvent Select Polar Aprotic Solvent (DMSO, DMF) Start->Solvent Heat Gentle Heating (40-60 °C) & Stirring Solvent->Heat Sonicate Sonication Heat->Sonicate Time Allow Sufficient Time (Hours to Overnight) Sonicate->Time Filter Filter (0.22/0.45 µm) Time->Filter Ready Solution Ready for Analysis Filter->Ready

Caption: Workflow for dissolving HPA polymers.

Molecular Weight Determination

Question: My Gel Permeation Chromatography (GPC/SEC) results for HPA polymers are inconsistent and show broad or tailing peaks. What could be the cause and how can I fix it?

Answer: Inaccurate molecular weight determination by GPC/SEC is a common issue stemming from non-ideal solution behavior of HPA polymers.

Causality: The phenolic hydroxyl groups can interact with the stationary phase of the GPC column (especially silica-based columns), leading to adsorption and mixed-mode separation instead of pure size exclusion. This results in peak tailing, broadening, and artificially high retention times (lower calculated molecular weight).

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add Salts: Incorporate a small amount of salt, such as lithium bromide (LiBr) at a concentration of 0.01-0.05 M, into the mobile phase (e.g., DMF or DMSO). The salt ions shield the polar interactions between the polymer and the stationary phase, promoting a true size-exclusion mechanism.

  • Column Selection:

    • Polymer-Based Columns: Opt for columns with stationary phases made of polymers like polystyrene-divinylbenzene (PS-DVB) which have fewer active sites for hydrogen bonding compared to silica-based columns.

  • Sample Preparation:

    • Thorough Dissolution: Ensure the polymer is fully dissolved before injection. Incomplete dissolution can lead to multimodal peaks.

  • Calibration:

    • Use Appropriate Standards: Calibrate your GPC system with narrow polydispersity standards (e.g., polystyrene or polymethyl methacrylate) that are appropriate for the chosen mobile phase. Be aware that the calculated molecular weights will be relative to these standards. For absolute molecular weight, consider using a light scattering detector.[2]

Table 1: GPC/SEC Troubleshooting for HPA Polymers

IssuePotential CauseRecommended Solution
Peak Tailing Adsorption to stationary phaseAdd LiBr (0.01-0.05 M) to the mobile phase.
Broad Peaks Polydispersity, non-ideal separationUse polymer-based columns; ensure complete dissolution.
Inconsistent Results Incomplete dissolution, column degradationFilter samples; use a guard column.
Low Molecular Weight Adsorption leading to longer retentionAdd salt to mobile phase; consider light scattering detector.
Spectroscopic Characterization

Question: I am struggling to get a clear ¹H NMR spectrum of my HPA polymer. The peaks are broad and poorly resolved. What can I do to improve the spectral quality?

Answer: Broad peaks in the NMR spectra of polymers are common due to the slow tumbling of large molecules in solution. For HPA polymers, hydrogen bonding can further restrict molecular motion.

Causality: The restricted motion of the polymer backbone and side chains leads to short relaxation times (T2), resulting in broad spectral lines as dictated by the Heisenberg uncertainty principle.

Troubleshooting Steps:

  • Solvent Choice:

    • Deuterated Polar Aprotic Solvents: Use deuterated DMSO (DMSO-d₆) or DMF (DMF-d₇) for good solubility. DMSO-d₆ is often preferred as the residual water peak does not overlap with many polymer signals.

  • Increase Temperature:

    • Variable Temperature (VT) NMR: Acquiring the spectrum at an elevated temperature (e.g., 50-80 °C) can significantly improve resolution. The increased thermal energy disrupts hydrogen bonds and increases the rate of molecular tumbling, leading to longer T2 relaxation times and sharper peaks.

  • Increase Relaxation Delay (d1):

    • Longer Delay: Ensure a sufficient relaxation delay (d1) between pulses to allow for full relaxation of the protons, which is crucial for quantitative analysis. A delay of 5 times the longest T1 is recommended.

  • Use a High-Field Spectrometer:

    • Higher Field Strength: If available, use a higher field NMR spectrometer (e.g., 500 MHz or greater). The chemical shift dispersion is greater at higher fields, which can help to resolve overlapping broad peaks.

dot

cluster_1 Improving ¹H NMR Spectra of HPA Polymers Problem Broad, Poorly Resolved Peaks Cause1 Slow Molecular Tumbling Problem->Cause1 Cause2 Hydrogen Bonding Problem->Cause2 Solution1 Use DMSO-d₆ or DMF-d₇ Cause1->Solution1 Solution2 Increase Acquisition Temperature (VT-NMR) Cause1->Solution2 Solution4 Use High-Field Spectrometer Cause1->Solution4 Cause2->Solution2 Result Sharper, Well-Resolved Peaks Solution1->Result Solution2->Result Solution3 Increase Relaxation Delay (d1) Solution3->Result Solution4->Result

Sources

Validation & Comparative

N-(3-Hydroxyphenyl)acrylamide vs. N-(4-Hydroxyphenyl)acrylamide: A Positional Isomerism Case Study

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the fields of medicinal chemistry and materials science, the precise arrangement of functional groups on a molecule can be the determining factor for its efficacy, reactivity, and physical behavior. This guide offers a detailed comparative analysis of two structural isomers, N-(3-hydroxyphenyl)acrylamide (3-HPAA) and N-(4-hydroxyphenyl)acrylamide (4-HPAA). While chemically similar, the meta versus para positioning of the hydroxyl group on the phenyl ring imparts distinct properties to each molecule. This document is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and experimental context to make informed decisions when selecting one of these valuable chemical entities for their work.

Physicochemical Properties: The Impact of Structure

The fundamental identity and physical characteristics of a compound are the bedrock of its application. The difference in the hydroxyl group's location between 3-HPAA and 4-HPAA directly influences intermolecular forces, such as hydrogen bonding, which in turn affects properties like melting point and solubility.

A summary of their core physicochemical properties is presented below for direct comparison.

PropertyThis compound (3-HPAA)N-(4-Hydroxyphenyl)acrylamide (4-HPAA)Source(s)
CAS Number 13040-21-634443-04-4[1][2][3]
Molecular Formula C₉H₉NO₂C₉H₉NO₂[1][2]
Molecular Weight 163.17 g/mol 163.17 g/mol [1][2]
Appearance White to off-white solidWhite or off-white powder or crystalline powder[4]
Boiling Point Not available~385.9 °C (Predicted)[5]
Solubility Soluble in DMSOVery soluble in N,N-Dimethylformamide, Soluble in methanol, Practically insoluble in water[4]

The distinct properties, such as the predicted higher boiling point for the 4-HPAA isomer, can be attributed to more efficient crystal packing and stronger intermolecular hydrogen bonding enabled by the symmetry of the para-substituted ring.

Synthesis and Chemical Reactivity

The synthesis of both isomers typically follows a standard nucleophilic acyl substitution pathway. The respective aminophenol isomer (3-aminophenol or 4-aminophenol) is reacted with acryloyl chloride in the presence of a base to neutralize the HCl byproduct.[4][6] The choice of solvent and base is critical for optimizing the reaction yield and preventing the premature polymerization of the acrylamide's vinyl group.

G cluster_synthesis General Synthesis of N-(Hydroxyphenyl)acrylamides reactants Reactants aminophenol 3- or 4-Aminophenol process Acylation Reaction (Solvent: THF/Water) aminophenol->process acryloyl Acryloyl Chloride acryloyl->process base Base (e.g., NaHCO₃) base->process purification Extraction & Recrystallization process->purification product Product (3-HPAA or 4-HPAA) purification->product

Figure 1. Generalized workflow for the synthesis of N-(hydroxyphenyl)acrylamide isomers.

From a reactivity standpoint, both molecules possess two key functional regions:

  • The Acrylamide Moiety: The vinyl group is an electrophilic Michael acceptor, susceptible to nucleophilic attack at the β-carbon. This reactivity is central to its biological mechanism of action, allowing it to form covalent bonds with nucleophilic residues (like cysteine) in proteins.[7] This property is leveraged in the design of covalent enzyme inhibitors.[8]

  • The Phenolic Hydroxyl Group: This group imparts antioxidant properties and can participate in hydrogen bonding within biological targets. The para-position in 4-HPAA allows for greater resonance stabilization of the phenoxyl radical compared to the meta-position in 3-HPAA, suggesting 4-HPAA may possess stronger antioxidant capabilities.[9]

Comparative Biological Activity and Applications

The structural isomerism is a critical determinant of biological function, influencing how the molecules orient themselves within a protein's binding pocket and their overall electronic character.

Anticancer Potential

Acrylamide derivatives are a well-explored class of compounds for anticancer applications.[10][11] Their primary mechanism is often attributed to the inhibition of critical cellular processes. For instance, some acrylamide-based molecules have been shown to arrest the cell cycle in the G2/M phase and induce apoptosis by modulating key proteins like p53, Bax, and caspases.[12] The electrophilic nature of the acrylamide warhead can lead to the inhibition of enzymes crucial for cancer cell proliferation through covalent modification.[7] While direct, side-by-side comparisons of 3-HPAA and 4-HPAA are not extensively documented in publicly accessible literature, it is logical to infer that the differential positioning of the hydroxyl group will affect binding affinity and inhibitory potency against specific cancer-related targets like protein kinases or tubulin.

Enzyme Inhibition

The acrylamide functional group is a known covalent modifier of cysteine residues in enzymes.[7] This "warhead" chemistry makes both 3-HPAA and 4-HPAA candidates for covalent inhibitors. The specific protein targets and the potency of inhibition would be highly dependent on the topology of the enzyme's active site. The hydroxyl group's ability to form hydrogen bonds would serve as an "anchor," orienting the molecule for optimal covalent engagement. The different spatial location of this anchor in 3-HPAA versus 4-HPAA would almost certainly lead to different selectivity and efficacy profiles against a panel of enzymes.

Other Industrial Applications

Beyond biomedical research, these molecules have found utility in other areas. Notably, N-(4-hydroxyphenyl)acrylamide has been demonstrated to be an effective corrosion inhibitor for carbon steel in acidic environments.[13] Its mechanism involves adsorbing onto the metal surface to form a protective film, acting as a mixed-type inhibitor that suppresses both anodic and cathodic reactions.[13]

Experimental Protocol: In Vitro Cytotoxicity Assessment

To empower researchers to directly compare the biological effects of these isomers, this section provides a standardized protocol for evaluating their cytotoxic potential against a human cancer cell line, such as MCF-7 (breast cancer), using the MTT assay.

Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of 3-HPAA and 4-HPAA in MCF-7 cells.

Materials:

  • MCF-7 human breast adenocarcinoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (3-HPAA) and N-(4-hydroxyphenyl)acrylamide (4-HPAA)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • 96-well flat-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS)

Methodology:

  • Cell Culture: Culture MCF-7 cells in DMEM at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Trypsinize and count the cells. Seed 5 × 10³ cells in 100 µL of medium per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare 100 mM stock solutions of 3-HPAA and 4-HPAA in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM. Include a "vehicle control" containing the highest concentration of DMSO used in the dilutions (typically <0.5%).

  • Cell Treatment: After 24 hours, carefully remove the old medium from the wells and add 100 µL of the various compound dilutions. Also add medium to "untreated control" wells and vehicle control wells.

  • Incubation: Incubate the treated plates for 48 hours at 37°C with 5% CO₂.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT reagent to each well.

    • Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells (100% viability).

    • Plot cell viability (%) versus compound concentration (logarithmic scale).

    • Determine the IC₅₀ value for each compound using non-linear regression analysis.

G cluster_workflow MTT Assay Experimental Workflow A 1. Seed MCF-7 cells (5,000 cells/well) B 2. Incubate 24h for attachment A->B C 3. Treat with serial dilutions of 3-HPAA & 4-HPAA B->C D 4. Incubate for 48h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4h (Formazan formation) E->F G 7. Solubilize Formazan with DMSO F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate % Viability & IC50 H->I

Figure 2. A step-by-step visualization of the MTT assay protocol for cytotoxicity assessment.

Conclusion and Future Directions

The selection between this compound and N-(4-hydroxyphenyl)acrylamide is a nuanced decision that should be driven by the specific research objective. The para-isomer, 4-HPAA, may offer advantages in applications requiring greater thermal stability or enhanced antioxidant activity due to its molecular symmetry and electronic structure. In contrast, the unique stereoelectronic profile of the meta-isomer, 3-HPAA, might provide superior binding or higher selectivity for a particular enzyme active site.

This guide has outlined the fundamental differences in their physical properties, synthesis, and potential biological activities. The provided experimental protocol offers a reliable framework for conducting a direct comparative analysis of their cytotoxic effects. Ultimately, empirical data from head-to-head studies within the context of a specific biological question will be the definitive arbiter for choosing the optimal isomer for any given research or development program.

References

  • PrepChem. (n.d.). Synthesis of N-(3,5-di tert.butyl-4-hydroxyphenyl)acrylamide. Retrieved from PrepChem.com. [Link]

  • LookChem. (2025, December 29). N-(4-Hydroxyphenyl)acrylamide: A Key Intermediate for Industrial Chemical Needs. Retrieved from lookchem.com. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 275403, this compound. Retrieved from PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 36830, N-(4-hydroxyphenyl)acrylamide. Retrieved from PubChem. [Link]

  • Moghadasi, Z., & Najafi, M. (2025). Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. Biological and Molecular Chemistry, 3(4), 365-377. [Link]

  • LookChem. (n.d.). Key Applications of N-(4-hydroxyphenyl)acrylamide in Chemical Synthesis. Retrieved from lookchem.com. [Link]

  • Moghadasi, Z., & Najafi, M. (2025, October 18). Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. Research Square. [Link]

  • Zaki, I., El-Dean, A. M. K., El-Gohary, N. M., & El-Gohary, H. G. (2022). Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. Molecules, 27(21), 7205. [Link]

  • Chen, W. Q., Ya, Q., & Duan, X. M. (2006). N-(4-Hydroxyphenyl)acrylamide. Acta Crystallographica Section E: Structure Reports Online, 62(2), o145-o146. [Link]

  • Chemical-Suppliers. (n.d.). This compound. Retrieved from chemical-suppliers.com. [Link]

  • CAS Common Chemistry. (n.d.). N-(4-Hydroxyphenyl)acrylamide. Retrieved from commonchemistry.cas.org. [Link]

  • Dixit, R., & Srivastava, S. (1990). In vitro inhibition of alcohol dehydrogenase by acrylamide: interaction with enzyme-SH groups. Biochemistry international, 22(4), 733–741. [Link]

  • Wright, M. H., & Lairson, L. L. (2022). Charting the Chemical Space of Acrylamide-Based Inhibitors of zDHHC20. ACS chemical biology, 17(10), 2733–2738. [Link]

  • LookChem. (n.d.). N-(4-Hydroxyphenyl)acrylamide: An Effective Corrosion Inhibitor for Carbon Steel. Retrieved from lookchem.com. [Link]

  • Zaki, I., El-Dean, A. M. K., El-Gohary, N. M., & El-Gohary, H. G. (2022). Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. Molecules, 27(21), 7205. [Link]

  • ResearchGate. (n.d.). Design of the target anticancer acrylamide derivatives 3–5d. Retrieved from ResearchGate. [Link]

  • Sickles, D. W., & Goldstein, B. D. (1986). Acrylamide produces a direct, dose-dependent and specific inhibition of oxidative metabolism in motoneurons. Neurotoxicology, 7(1), 187–195. [Link]

  • Google Patents. (n.d.). CN112939799A - Synthesis method of N-hydroxymethyl acrylamide.
  • Liu, X., et al. (2020). Role of glutathione on acrylamide inhibition: Transformation products and mechanism. Food Chemistry, 330, 126982. [Link]

  • ResearchGate. (2025, August 6). Synthesis, Characterization and Biological Activities of Novel Acrylamide Compounds. Retrieved from ResearchGate. [Link]

  • Khalid, A., et al. (2023). An overview of the biological activity of polyacrylamide hydrogels. Journal of Biomedical and Pharmaceutical Research, 17(2). [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Draft Toxicological Profile for Acrylamide. Retrieved from atsdr.cdc.gov. [Link]

  • Ghanayem, B. I., et al. (2008). Acrylamide: a dietary carcinogen formed in vivo? Journal of Agricultural and Food Chemistry, 56(15), 6020-6024. [Link]

  • Zhang, Y., et al. (2018). Structure-guided unravelling: Phenolic hydroxyls contribute to reduction of acrylamide using multiplex quantitative structure–activity relationship modelling. Food Chemistry, 245, 98-106. [Link]

  • Zaki, I., et al. (2022). Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Advances, 12(36), 23555-23573. [Link]

Sources

A Comparative Analysis of the Biological Activities of Acrylamide and Its Derivatives: From Toxicology to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of acrylamide and its derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By synthesizing experimental data and explaining the underlying scientific principles, we aim to equip you with the knowledge to make informed decisions in your research and development endeavors.

Introduction

Acrylamide, a seemingly simple vinyl-substituted primary amide (CH₂=CHC(O)NH₂), is a molecule of significant dichotomy. Industrially, it serves as a crucial precursor for the synthesis of polyacrylamides, which are widely used as flocculants in water treatment and in various other applications. However, the monomeric form of acrylamide is a well-documented neurotoxin, genotoxin, and probable human carcinogen, often forming in starchy foods during high-temperature cooking. This toxicological profile has spurred extensive research into its mechanisms of action and has also, paradoxically, inspired the development of acrylamide derivatives with therapeutic potential. The electrophilic nature of the α,β-unsaturated carbonyl group in acrylamide is central to both its toxicity and its utility in targeted covalent inhibition in drug design. This guide will dissect these contrasting biological activities, offering a comparative analysis of acrylamide and its key derivatives.

I. Neurotoxicity: A Defining Hazard of Acrylamide

Acrylamide is a well-established neurotoxicant, with human exposure leading to symptoms such as numbness, muscle weakness, and ataxia.[1] The primary mechanism of acrylamide neurotoxicity is believed to involve its interaction with neuronal proteins, disrupting crucial cellular processes.

Comparative Neurotoxicity of Acrylamide Derivatives

Structure-activity relationship studies have revealed that modifications to the acrylamide molecule can significantly alter its neurotoxic potential. A key study in mice established a clear hierarchy of neurotoxic potency among several acrylamide analogs.

CompoundRelative Neurotoxic PotencyAcute Oral LD50 (Mouse)
Acrylamide Most Potent107 mg/kg[2]
N-isopropylacrylamideLess Potent than AcrylamideNot readily available
N-methylacrylamideLess Potent than N-isopropylacrylamideNot readily available
MethacrylamideEqual in potency to N-methylacrylamideNot readily available
N-hydroxymethylacrylamideLeast Potent of the tested neurotoxic analogsNot readily available
N,N'-methylene-bis-acrylamide380 mg/kg[2]

Data compiled from multiple sources.

The data clearly indicates that substitutions on the nitrogen atom of the amide group generally reduce neurotoxicity compared to the parent acrylamide molecule. For instance, N-isopropylacrylamide, N-methylacrylamide, and N-hydroxymethylacrylamide all exhibit lower neurotoxic potential. Interestingly, N,N'-methylene-bis-acrylamide, a common cross-linking agent in polyacrylamide gels, has a significantly higher LD50 than acrylamide, suggesting lower acute toxicity.[2]

The underlying causality for these differences in neurotoxicity lies in the reactivity of the vinyl group and the molecule's ability to interact with biological nucleophiles, such as cysteine residues in proteins. Altering the substituents on the amide nitrogen can influence the electrophilicity of the double bond and the steric hindrance around it, thereby affecting its adduction to target proteins.

Experimental Protocol: Assessment of Neurotoxicity using a Rotarod Test in Mice

This protocol is a standard method for evaluating motor coordination and balance in rodents, which are key indicators of neurotoxicity.

Objective: To assess the comparative neurotoxicity of acrylamide and its derivatives by measuring the time a mouse can remain on a rotating rod.

Materials:

  • Rotarod apparatus (e.g., Ugo Basile)

  • Male CD-1 mice (8-10 weeks old)

  • Acrylamide and its derivatives (e.g., N-isopropylacrylamide, methacrylamide) dissolved in a suitable vehicle (e.g., saline)

  • Syringes and needles for oral gavage administration

Procedure:

  • Acclimation and Training:

    • Acclimate mice to the housing facility for at least one week.

    • Train the mice on the rotarod at a constant speed (e.g., 10 rpm) for three consecutive days. Each training session should consist of three trials with a 15-minute inter-trial interval. Mice that consistently fall off within 60 seconds should be excluded from the study.

  • Dosing:

    • Randomly assign the trained mice to different treatment groups (vehicle control, acrylamide, and various derivatives).

    • Administer the compounds or vehicle daily via oral gavage for a predetermined period (e.g., 14 days). Dose levels should be based on preliminary toxicity studies.

  • Rotarod Performance Testing:

    • Perform rotarod testing at set intervals (e.g., weekly) and at the end of the dosing period.

    • Set the rotarod to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

    • Place the mouse on the rotating rod and record the latency to fall (the time the mouse remains on the rod).

    • Conduct three trials per mouse with a 15-minute rest period between trials.

  • Data Analysis:

    • Calculate the mean latency to fall for each group at each time point.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the treatment groups and the control group. A shorter latency to fall indicates impaired motor coordination and thus, neurotoxicity.

II. Genotoxicity and Carcinogenicity: The Long-Term Risks

Acrylamide is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[1] Its genotoxicity is primarily attributed to its metabolite, glycidamide, an epoxide that can form adducts with DNA.[3][4]

Comparative Genotoxicity and Carcinogenicity

While extensive data exists for acrylamide, comparative genotoxicity and carcinogenicity data for its derivatives are less abundant.

  • Acrylamide: Shows mutagenic potential in the Ames test, particularly with metabolic activation.[5] It is a proven carcinogen in rodents, inducing tumors at multiple sites.[6][7]

  • Methacrylamide: In contrast to acrylamide, methacrylamide has been reported to be non-mutagenic in bacteria (Ames test) and not clastogenic in Chinese hamster lung cells.[8] This suggests a lower genotoxic potential. Long-term carcinogenicity studies on methacrylamide are not as extensive as for acrylamide, but the available data suggests it does not have the same carcinogenic potential.[8][9]

  • N-isopropylacrylamide (NIPAM): The monomer NIPAM is known to be toxic.[5][10] However, the genotoxicity of NIPAM itself is not as well-characterized as that of acrylamide. Poly(N-isopropylacrylamide) (pNIPAM), a widely used thermoresponsive polymer, has been shown to be non-cytotoxic and non-genotoxic in several studies, suggesting that the polymerized form is biocompatible.[11][12]

The difference in genotoxicity between acrylamide and methacrylamide can be attributed to the methyl group in methacrylamide. This group may sterically hinder the epoxidation of the double bond to form a glycidamide-like metabolite, or it may alter the electronic properties of the molecule, reducing its reactivity with DNA.

Experimental Protocol: Ames Test for Mutagenicity

The Ames test is a widely used and validated short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Objective: To evaluate the mutagenic potential of acrylamide and its derivatives.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions)

  • S9 fraction (from rat liver) for metabolic activation

  • Top agar

  • Minimal glucose agar plates

  • Test compounds (acrylamide and derivatives) dissolved in a suitable solvent (e.g., water or DMSO)

  • Positive and negative controls

Procedure:

  • Preparation:

    • Grow overnight cultures of the Salmonella tester strains.

    • Prepare the S9 mix containing the S9 fraction, cofactors (e.g., NADP+), and buffer.

  • Assay:

    • In a test tube, combine the Salmonella culture, the test compound at various concentrations, and either the S9 mix (for metabolic activation) or a buffer (without S9).

    • Incubate the mixture at 37°C for a short period (e.g., 20 minutes).

    • Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.

  • Incubation and Scoring:

    • Incubate the plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

  • Data Analysis:

    • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is at least double the background mutation rate.

III. Therapeutic Potential: Leveraging the Acrylamide Scaffold

Despite its toxicity, the reactive nature of the acrylamide functional group has been harnessed in the design of targeted covalent inhibitors for therapeutic purposes. These drugs form a stable covalent bond with a specific nucleophilic residue (often a cysteine) in the target protein, leading to irreversible inhibition.

Acrylamide Derivatives in Drug Development

The acrylamide "warhead" has been successfully incorporated into several FDA-approved drugs, particularly in the field of oncology.

  • EGFR Inhibitors: The acrylamide moiety has been used to develop irreversible inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. Introducing an acrylamide group to existing EGFR inhibitors has been shown to improve their drug-like properties, such as solubility and membrane permeability.[13]

  • Other Kinase Inhibitors: Several other kinase inhibitors utilize the acrylamide functional group for covalent targeting.

The key to the successful therapeutic application of acrylamide derivatives lies in achieving a delicate balance between reactivity and selectivity. The molecule must be reactive enough to form a covalent bond with its intended target but not so reactive that it indiscriminately binds to off-target proteins, which could lead to toxicity.

Cytotoxicity of Acrylamide Derivatives on Cancer Cell Lines

The cytotoxic effects of acrylamide and its derivatives are not limited to healthy cells. Several studies have investigated their potential as anticancer agents.

Compound/DerivativeCell LineIC50 Value
Acrylamide A549 (human lung adenocarcinoma)4.6 mM (for 24h)[14]
Acrylamide NIH/3T3 (mouse embryonic fibroblast)6.73 mM (for 24h)[15]
Gefitinib Derivative (with acrylamide) A5490.15 µM[13]

IC50 values represent the concentration of a compound that inhibits 50% of cell growth.

As the table illustrates, while acrylamide itself exhibits cytotoxicity at millimolar concentrations, specifically designed acrylamide derivatives can have potent anticancer activity at much lower, micromolar concentrations.[13] This highlights the potential for medicinal chemists to modify the acrylamide scaffold to create highly effective and targeted therapies.

IV. Mechanistic Insights and Signaling Pathways

The biological activities of acrylamide and its derivatives are mediated through their interactions with various cellular components and signaling pathways.

Diagram of Acrylamide's Dual Role

Acrylamide_Dual_Role cluster_toxicity Toxicological Effects cluster_therapeutic Therapeutic Applications acrylamide_tox Acrylamide glycidamide Glycidamide (Metabolite) acrylamide_tox->glycidamide Metabolism (CYP2E1) protein_adducts Protein Adducts acrylamide_tox->protein_adducts Michael Addition dna_adducts DNA Adducts glycidamide->dna_adducts Alkylation neurotoxicity Neurotoxicity protein_adducts->neurotoxicity genotoxicity Genotoxicity & Carcinogenicity dna_adducts->genotoxicity acrylamide_deriv Acrylamide Derivatives (e.g., Kinase Inhibitors) target_protein Target Protein (e.g., Kinase with Cysteine) acrylamide_deriv->target_protein Targeted Binding covalent_bond Covalent Bond Formation target_protein->covalent_bond Michael Addition therapeutic_effect Therapeutic Effect (e.g., Anti-cancer) covalent_bond->therapeutic_effect Irreversible Inhibition

Caption: Dual biological roles of the acrylamide scaffold.

Conclusion

The biological activity of acrylamide is a tale of two faces. On one hand, the parent molecule poses significant health risks due to its neurotoxic, genotoxic, and carcinogenic properties. On the other hand, the reactive acrylamide functional group provides a powerful tool for the rational design of targeted covalent inhibitors with therapeutic benefits. Understanding the structure-activity relationships that govern these opposing effects is paramount for both mitigating the risks associated with acrylamide exposure and for capitalizing on the therapeutic potential of its derivatives. Future research should continue to explore the nuances of these interactions to develop safer industrial practices and more effective medicines.

References

  • Methacrylates and Carcinogenicity. Methacrylate Producers Association, Inc. [Link]

  • Adler, I. D., et al. "Acrylamide: a review of its genotoxicity and an assessment of heritable genetic risk." Mutation Research/Reviews in Genetic Toxicology 339.3 (1995): 135-162.
  • Methacrylamide CAS N°: 79-39-0. OECD Existing Chemicals Database. 2003. [Link]

  • Rojas-Mayorquín, A. E., et al. "Cytotoxicity and bioadhesive properties of poly-N-isopropylacrylamide hydrogel.
  • Besaratinia, A., and G. P. Pfeifer. "Genotoxicity of acrylamide and glycidamide." Journal of the National Cancer Institute 96.13 (2004): 1023-1029.
  • Eisenbrand, G. "Revisiting the evidence for genotoxicity of acrylamide (AA), key to risk assessment of dietary AA exposure." Archives of toxicology 94.8 (2020): 2579-2597.
  • Lijinsky, W., and A. W. Andrews. "Mutagenicity of acrylamide and its analogues in Salmonella." Teratogenesis, Carcinogenesis, and Mutagenesis 5.2 (1985): 129-136.
  • Douglas, G. R., et al. "Acrylamide: a review of its genotoxicity and an assessment of heritable genetic risk." Mutation Research/Reviews in Genetic Toxicology 339.3 (1995): 135-162.
  • Tanii, H., and K. Hashimoto. "In vitro neurotoxicity study with dorsal root ganglia for acrylamide and its derivatives." Toxicology letters 58.2 (1991): 209-213.
  • Tanii, H., and K. Hashimoto. "Cytotoxicity of acrylamide and related compounds to mouse neuroblastoma and rat schwannoma cells." Toxicology letters 23.3 (1984): 337-341.
  • Gagnaire, F., et al. "Comparison of subchronic neurotoxicity of 2-hydroxyethyl acrylate and acrylamide in rats." Fundamental and applied toxicology 23.3 (1994): 406-415.
  • Moshtaghie, A. A. "Which of these two materials are more toxic: Acrylamide or bisacrylamide? Are they neurotoxic?" ResearchGate. 2014. [Link]

  • Alarifi, S., et al. "Intracellular localisation, geno- and cytotoxic response of polyN-isopropylacrylamide (PNIPAM) nanoparticles to human keratinocyte (HaCaT) and colon cells (SW 480)." Toxicology in Vitro 27.1 (2013): 238-245.
  • Friedman, M. A. "Acrylamide carcinogenicity." Journal of agricultural and food chemistry 56.15 (2008): 5985-5994.
  • Vihola, H., et al. "Assessment of cytotoxicity of (N-isopropyl acrylamide) and Poly(N-isopropyl acrylamide)-coated surfaces." Journal of biomedical materials research Part A 102.6 (2014): 1887-1896.
  • Vihola, H., et al. "Assessment of cytotoxicity of (N-isopropyl acrylamide) and poly(N-isopropyl acrylamide)-coated surfaces." Journal of Biomedical Materials Research Part A 102.6 (2014): 1887-1896.
  • Kacar, S., et al. "Acrylamide-derived cytotoxic, anti-proliferative, and apoptotic effects on A549 cells." Bratislavske lekarske listy 118.6 (2017): 349-354.
  • Wu, K. D., et al. "Acrylamide functional group incorporation improves drug-like properties: an example with EGFR inhibitors." ACS medicinal chemistry letters 9.6 (2018): 537-542.
  • Besaratinia, A., and G. P. Pfeifer. "A review of mechanisms of acrylamide carcinogenicity." Carcinogenesis 28.3 (2007): 519-528.
  • National Cancer Institute. "Acrylamide and Cancer Risk." 2017. [Link]

  • LoPachin, R. M., and D. S. Barber. "Molecular mechanism of acrylamide neurotoxicity: lessons learned from organic chemistry." Environmental health perspectives 117.9 (2009): 1434-1441.
  • Li, Y., et al. "Influence of polymer molecular weight on the in vitro cytotoxicity of poly (N-isopropylacrylamide)." Journal of Applied Polymer Science 131.21 (2014).
  • Kacar, S., and V. Sahinturk. "The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review." Journal of Health Sciences 7.2 (2017): 73-81.
  • Kacar, S., et al. "Acrylamide exerts its cytotoxicity in NIH/3T3 fibroblast cells by apoptosis." Bratislavske lekarske listy 119.5 (2018): 299-305.
  • Smith, E. A., and F. W. Oehme. "Acrylamide and polyacrylamide: a review of production, use, environmental fate and neurotoxicity." Reviews of environmental contamination and toxicology. Springer, New York, NY, 1991. 1-45.
  • Erkekoglu, P., and T. Baydar. "Acrylamide neurotoxicity." Nutrition 26.9 (2010): 849-856.

Sources

A Senior Application Scientist's Guide to the Structural Validation of N-(3-hydroxyphenyl)acrylamide by ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structural validation of N-(3-hydroxyphenyl)acrylamide, a key monomer and intermediate in materials science and drug development. We will explore the nuanced interpretation of its ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum, offering a causality-driven approach to peak assignment. Furthermore, this guide will objectively compare ¹H NMR with other essential analytical techniques, providing researchers, scientists, and drug development professionals with a comprehensive framework for unambiguous structural elucidation.

The Imperative of Structural Integrity

In any chemical synthesis, particularly those destined for pharmaceutical or high-performance material applications, the absolute confirmation of a molecule's structure is non-negotiable. For a molecule like this compound, seemingly minor isomeric impurities or structural misassignments can lead to drastically different chemical behaviors and biological activities. ¹H NMR spectroscopy stands as the cornerstone of structural validation in organic chemistry, providing a detailed "fingerprint" of the proton environments within a molecule. Its power lies in its ability to reveal not just the presence of functional groups, but their precise connectivity and stereochemistry.

Deconstructing the ¹H NMR Spectrum of this compound

The structure of this compound presents several distinct proton environments: the acrylamide vinyl group, the meta-substituted aromatic ring, the amide proton (N-H), and the phenolic proton (O-H). Understanding the expected spectral features of each is the first step in validation.

Below is a diagram of the this compound structure with protons labeled for assignment.

Caption: Labeled structure of this compound for NMR assignment.

An experimental ¹H NMR spectrum of this compound, synthesized via the reaction of 3-aminophenol with acryloyl chloride, provides the following signals when recorded in DMSO-d₆.[1] The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds slows down the chemical exchange of the N-H and O-H protons, allowing them to be observed as distinct signals.

Predicted vs. Experimental Signal Assignment

The interpretation of an NMR spectrum is a process of matching theoretical predictions with empirical data. The following table breaks down the assignment of each signal in the experimental spectrum.

Signal Label Experimental δ (ppm)[1] Multiplicity Integration Assignment Causality and Rationale
Hₑ₁, Hₑ₂, Hf5.73, 6.24, 6.42dd, dd, m1H, 1H, 1HVinyl Protons (CH =CH₂ )These three signals in the alkene region (δ 5-6.5 ppm) constitute an AMX spin system. The geminal protons (Hₑ₁ and Hₑ₂) are non-equivalent and split each other. They are also split by the vicinal proton (Hf), resulting in two distinct doublets of doublets (dd). The proton Hf is split by both Hₑ₁ and Hₑ₂, appearing as a multiplet (m).
Hₐ, Hc6.42m1HAromatic ProtonThis signal, part of a multiplet, corresponds to one of the aromatic protons. Its upfield shift relative to benzene (δ 7.3 ppm) is due to the electron-donating effects of both the -OH and -NHCOR groups.[2][3]
H₂, H₄7.04m2HAromatic ProtonsThese protons are deshielded relative to Hc due to their proximity to the electron-withdrawing acrylamide group and their position relative to the hydroxyl group.
H₆7.24s1HAromatic ProtonThis singlet-like signal corresponds to the proton situated between the two ortho/para-directing substituents (-OH and -NHCOR), experiencing a unique electronic environment.
Hh (OH )9.39s1HPhenolic ProtonThe acidic proton of the hydroxyl group appears as a broad singlet far downfield. Its chemical shift is concentration and temperature-dependent.
Hg (NH )9.97s1HAmide ProtonThe amide proton is significantly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and resonance effects. It appears as a sharp singlet downfield.

Comparison with Alternative Structural Validation Techniques

Technique Principle Information Provided for this compound Strengths Limitations
¹H NMR Nuclear spin transitions in a magnetic fieldPrecise proton environments, connectivity (H-H coupling), stereochemistry, and relative quantitation of protons.High resolution, provides detailed connectivity information, non-destructive.Requires soluble sample, can be complex for large molecules, less sensitive than MS.
¹³C NMR Nuclear spin transitions of the ¹³C isotopeNumber and type of unique carbon atoms (aliphatic, aromatic, carbonyl).Excellent for determining the carbon skeleton and presence of functional groups.Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times; no coupling information in standard spectra.
Mass Spectrometry (MS) Ionization of molecules and separation by mass-to-charge ratioProvides the exact molecular weight (High-Resolution MS) and fragmentation patterns that suggest structural motifs.Extremely high sensitivity, provides molecular formula, useful for identifying impurities.Isomers are often indistinguishable, provides limited connectivity information, destructive technique.
Infrared (IR) Spectroscopy Absorption of IR radiation by molecular vibrationsPresence of key functional groups (N-H, O-H, C=O, C=C, aromatic C-H).Fast, requires minimal sample preparation, excellent for confirming functional groups.Provides no connectivity information, spectra can be complex, not suitable for distinguishing isomers with the same functional groups.

The synergy of these techniques is evident. For instance, while ¹H NMR details the proton framework, ¹³C NMR confirms the nine unique carbons expected for the structure. MS would confirm the molecular weight of 163.17 g/mol [4], and IR spectroscopy would show characteristic absorptions for the N-H, O-H, and C=O bonds[5].

Protocol: High-Fidelity ¹H NMR Spectrum Acquisition

The quality of an NMR spectrum is paramount for accurate interpretation. Adherence to a rigorous protocol ensures reproducibility and reliability.

Experimental Workflow

The following diagram illustrates the standard workflow for acquiring a high-quality ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg this compound) dissolve 2. Dissolve in Solvent (~0.6 mL DMSO-d6) weigh->dissolve transfer 3. Transfer to NMR Tube (Filter if necessary) dissolve->transfer insert 4. Insert into Spectrometer transfer->insert lock_shim 5. Lock & Shim (Correct magnetic field homogeneity) insert->lock_shim acquire 6. Acquire Spectrum (Set parameters: scans, delay, etc.) lock_shim->acquire ft 7. Fourier Transform (Convert FID to spectrum) acquire->ft phase_baseline 8. Phase & Baseline Correction ft->phase_baseline integrate 9. Integrate Peaks (Determine relative proton ratios) phase_baseline->integrate assign 10. Peak Picking & Assignment integrate->assign

Caption: Standard workflow for ¹H NMR analysis from sample preparation to data interpretation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of synthesized this compound and transfer it to a clean, dry vial.

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is critical to avoid a large interfering solvent signal in the spectrum.

    • Vortex the vial until the sample is fully dissolved. If particulates are present, filter the solution through a small cotton or glass wool plug into a 5 mm NMR tube.

    • Ensure the sample height in the tube is adequate for the spectrometer's detector (typically ~4-5 cm).

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field against drift.

    • Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is crucial for obtaining sharp, symmetrical peaks and high resolution.

    • Acquisition Parameters: Set appropriate acquisition parameters. For a standard ¹H spectrum, this includes a 90° pulse angle, a spectral width covering the expected chemical shift range (e.g., -1 to 12 ppm), a relaxation delay (e.g., 1-2 seconds), and a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Fourier Transform (FT): The raw data, a Free Induction Decay (FID), is converted into the frequency-domain spectrum.

    • Phasing: The phase of the spectrum is adjusted manually or automatically to ensure all peaks are in the positive absorptive mode.

    • Baseline Correction: The baseline of the spectrum is flattened to ensure accurate integration.

    • Referencing: The chemical shift axis is calibrated. While TMS is a common standard, for DMSO-d₆, the residual solvent peak at ~2.50 ppm is often used as a secondary reference.

    • Integration: The area under each peak is calculated. Set the integral of a well-resolved peak corresponding to a known number of protons (e.g., the amide N-H at 9.97 ppm to 1.00) to determine the relative number of protons for all other signals.

    • Peak Picking: The exact chemical shift of each peak maximum is identified. This data, along with the integration and multiplicity, is used for the final structural assignment.

Conclusion

¹H NMR spectroscopy provides an unparalleled level of detail for the structural validation of this compound. Through a systematic analysis of chemical shifts, coupling constants, and peak integrations, one can confidently confirm the connectivity of the vinyl, aromatic, amide, and hydroxyl protons, thereby verifying the target structure. While powerful on its own, its combination with orthogonal techniques like ¹³C NMR, Mass Spectrometry, and IR Spectroscopy creates a self-validating analytical system that ensures the highest degree of scientific integrity. This multi-faceted approach is the gold standard in modern chemical research and development, guaranteeing the identity and purity of synthesized molecules.

References

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling. Organic Chemistry at CU Boulder. Available at: [Link]

  • Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing. Available at: [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

  • Chem Wonders. (2020, July 15). How to calculate coupling constant - 1H-NMR spectroscopy [Video]. YouTube. Available at: [Link]

  • University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Chemistry Stack Exchange. (2019, March 6). Protons on aromatic rings in NMR. Available at: [Link]

  • Brugel, W. (2009, October 15). A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Standard Reference Data. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

  • Hoye, T. R., et al. (2002). A Method for Easily Determining Coupling Constant Values: An Addendum to “A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy”. The Journal of Organic Chemistry, 67(12), 4014–4016. Available at: [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. Available at: [Link]

  • ResearchGate. (n.d.). Relation Between Reactivities of Vinyl Monomers and Their NMR Spectra. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(3,5-di tert.butyl-4-hydroxyphenyl)acrylamide. Available at: [Link]

  • Moghadasi, Z., & Najafi, M. (2025). Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. Biological and Molecular Chemistry, 3(4), 365-377. Available at: [Link]

Sources

A Comparative Guide to N-(3-Hydroxyphenyl)acrylamide and Other Functional Vinyl Monomers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced polymer science, the choice of monomer is a critical decision that dictates the ultimate functionality and performance of the resulting macromolecule. For researchers, scientists, and drug development professionals, this selection is pivotal in designing materials for sophisticated biomedical applications, from targeted drug delivery systems to regenerative medicine scaffolds. This guide provides an in-depth comparative analysis of N-(3-Hydroxyphenyl)acrylamide (3-HPAA), a promising functional monomer, against established vinyl monomers such as N-isopropylacrylamide (NIPAM), 2-hydroxyethyl methacrylate (HEMA), and acrylamide (AAm).

Our exploration will move beyond a simple cataloging of properties. We will delve into the causal relationships between monomer structure and polymer performance, supported by experimental data and detailed protocols. The objective is to provide a scientifically rigorous resource that empowers researchers to make informed decisions in the development of next-generation biomaterials.

Chapter 1: A Structural and Functional Overview of Monomers

The unique properties of a polymer are fundamentally derived from the chemical structure of its constituent monomers. The presence of specific functional groups determines hydrophilicity, reactivity, potential for post-polymerization modification, and inherent biological activity.

This compound (3-HPAA) possesses a unique combination of a polymerizable acrylamide group and a phenolic hydroxyl group. This phenolic moiety is of particular interest as it is analogous to the structures found in natural polyphenols, which are known for their antioxidant, antimicrobial, and adhesive properties.[1][2] The presence of this group suggests that polymers incorporating 3-HPAA could have intrinsic therapeutic activities.

N-isopropylacrylamide (NIPAM) is arguably the most well-known "smart" monomer. Its structure, containing both a hydrophilic amide group and a hydrophobic isopropyl group, imparts exceptional thermoresponsive behavior to its corresponding polymer, poly(N-isopropylacrylamide) (PNIPAM).[3] This polymer undergoes a reversible phase transition in aqueous solutions at a Lower Critical Solution Temperature (LCST) of approximately 32°C, close to physiological temperature, making it highly valuable for stimuli-responsive applications.[4][5]

2-hydroxyethyl methacrylate (HEMA) is a hydrophilic monomer widely used in the fabrication of hydrogels for biomedical applications, most notably in contact lenses and drug delivery matrices.[6] The hydroxyl group in its structure ensures high water content in the resulting polymer network, leading to soft, flexible materials with good biocompatibility.[7][8]

Acrylamide (AAm) is a fundamental vinyl monomer used to produce polyacrylamide, a water-soluble polymer with a vast range of applications, including as a flocculant in water treatment and as a matrix for gel electrophoresis.[9][10] While the polymer is generally considered biocompatible, the monomer itself is a known neurotoxin, necessitating careful handling and ensuring complete polymerization.

Monomer_Structures cluster_3HPAA This compound (3-HPAA) cluster_NIPAM N-isopropylacrylamide (NIPAM) cluster_HEMA 2-hydroxyethyl methacrylate (HEMA) cluster_AAm Acrylamide (AAm) node_3hpaa node_3hpaa node_nipam node_nipam node_hema node_hema node_aam node_aam

Figure 1: Chemical structures of the compared vinyl monomers.

Chapter 2: Polymerization Behavior and Methodologies

The polymerization of vinyl monomers typically proceeds via free-radical mechanisms, which can be initiated thermally, photochemically, or through redox reactions.[9] The choice of initiation system and reaction conditions is critical for controlling the polymer's molecular weight, architecture, and purity.

General Polymerization Workflow

A typical free-radical polymerization involves the dissolution of the monomer(s), crosslinker (if a hydrogel is desired), and initiator in a suitable solvent, followed by initiation via heat or another stimulus. The process must be conducted in an inert atmosphere (e.g., under nitrogen or argon) to prevent oxygen from inhibiting the radical reaction.

Polymerization_Workflow start Monomer(s) + Crosslinker + Initiator + Solvent deoxygenate Deoxygenation (e.g., N2 Purge) start->deoxygenate initiation Initiation (Heat, UV, or Redox) deoxygenate->initiation polymerization Polymerization (Propagation & Termination) initiation->polymerization purification Purification (e.g., Dialysis, Precipitation) polymerization->purification characterization Characterization (NMR, GPC, FTIR) purification->characterization end Final Polymer Product characterization->end

Figure 2: General workflow for free-radical polymerization.

Protocol: Synthesis of a Poly(acrylamide-co-3-HPAA) Hydrogel

This protocol provides a representative method for synthesizing a hydrogel incorporating 3-HPAA. The causality behind the choice of reagents is as follows: Acrylamide is the base monomer, 3-HPAA provides functionality, N,N'-methylenebisacrylamide (MBA) is a standard crosslinker to form the hydrogel network, and the ammonium persulfate (APS)/tetramethylethylenediamine (TEMED) system is a common redox initiator that allows for polymerization at room temperature.[11][12]

Materials:

  • Acrylamide (AAm)

  • This compound (3-HPAA)

  • N,N'-methylenebisacrylamide (MBA)

  • Ammonium persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Deionized water

Procedure:

  • Monomer Solution Preparation: In a flask, dissolve 855 mg of AAm (12 mmol) and 245 mg of 3-HPAA (1.5 mmol) in 15 mL of deionized water.

  • Crosslinker Addition: Add 46 mg of MBA (0.3 mmol, 2 mol% of total monomers) to the solution and stir until fully dissolved.

  • Deoxygenation: Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can terminate the radical polymerization.

  • Initiator Addition: While maintaining the nitrogen atmosphere, add 100 µL of a freshly prepared 10% (w/v) aqueous APS solution, followed by 20 µL of TEMED to catalyze the formation of free radicals.[11]

  • Polymerization: Gently swirl the solution and allow it to stand at room temperature. Gelation should occur within 30 minutes. Let the reaction proceed for at least 4 hours to ensure high conversion.

  • Purification: Submerge the resulting hydrogel in a large volume of deionized water for 3-4 days, changing the water frequently to dialyze out unreacted monomers, initiator fragments, and other impurities.

  • Drying (Optional): For characterization of the dry polymer, the hydrogel can be lyophilized (freeze-dried).

Chapter 3: Comparative Analysis of Polymer Properties

The functional differences between the monomers become apparent when we compare the properties of their respective polymers. These properties dictate their suitability for various biomedical applications.

PropertyPoly(3-HPAA) & CopolymersPoly(NIPAM)Poly(HEMA)Poly(acrylamide)
Key Feature Antioxidant, AdhesiveThermoresponsiveHigh Water Content, BiocompatibleHydrophilic, Gel-forming
Solubility Water-soluble (depends on MW)Water-soluble below LCST (~32°C)[5]Forms hydrogel, insoluble[6]Water-soluble[9]
Biocompatibility Generally good, derived from natural polyphenol structures[1]Good, widely used in cell culture applications[3]Excellent, used in contact lenses[7]Good, but monomer is toxic[13]
Mechanical Properties Can be tailored via copolymerizationGels can be brittle above LCSTSoft and flexible, low elastic moduli (<100 kPa)[7]Forms soft gels
Special Functionality Intrinsic antioxidant activity[2], potential for enzymatic crosslinkingReversible swelling/deswelling with temperature[14]High oxygen permeability in hydrated stateElectrophoretic separation matrix
Thermoresponsiveness: The Case of PNIPAM

The most distinctive feature of PNIPAM is its sharp LCST. Below this temperature, hydrogen bonds between the amide groups and water molecules keep the polymer chains hydrated and in solution.[3] As the temperature rises above the LCST, these hydrogen bonds are disrupted, and the hydrophobic interactions of the isopropyl groups dominate, causing the polymer chains to collapse and precipitate out of solution.[4] This phenomenon is harnessed in applications like temperature-triggered drug delivery and for creating "smart surfaces" for cell sheet engineering.[3]

Antioxidant Potential: The Advantage of Poly(3-HPAA)

The phenolic hydroxyl group on the 3-HPAA monomer is a potent hydrogen donor, a key characteristic of antioxidant compounds.[2] This allows polymers containing 3-HPAA to scavenge free radicals, which are implicated in oxidative stress and a variety of diseases. This intrinsic therapeutic property is a significant advantage over other vinyl polymers that require the conjugation of antioxidant molecules in a separate step. The antioxidant capacity can mitigate inflammation and protect cells from damage, making poly(3-HPAA) an attractive candidate for wound healing applications and for delivering sensitive therapeutic agents.[15]

Chapter 4: Performance in Biomedical Applications

The ultimate test of a biomaterial is its performance in a relevant application. Here, we compare the potential utility of these polymers in the context of drug delivery.

Drug Delivery Systems

The goal of a drug delivery system is to release a therapeutic agent at a specific site in a controlled manner. The choice of polymer matrix is critical to achieving this.

  • Poly(3-HPAA) Copolymers: These polymers are promising for delivering drugs to sites of oxidative stress. The polymer matrix itself can act as a therapeutic agent, working synergistically with the encapsulated drug. The adhesive nature of polyphenolic structures could also be leveraged for mucoadhesive drug delivery systems, prolonging residence time at the target site.[16]

  • PNIPAM-based Systems: These are ideal for on-demand drug release. A drug-loaded PNIPAM hydrogel can be designed to be stable at room temperature and then release its payload when introduced into the body (at ~37°C), as the hydrogel collapses and expels the drug.[17]

  • PHEMA Hydrogels: Due to their high water content and biocompatibility, PHEMA hydrogels are excellent for passive, diffusion-controlled release of hydrophilic drugs.[18] The release rate can be tuned by altering the crosslinking density of the hydrogel network.[8]

  • Polyacrylamide Hydrogels: While less common for in-vivo drug delivery due to concerns about residual monomer, polyacrylamide gels are extensively used as delivery vehicles for bioactive molecules in laboratory settings, such as in controlled-release experiments for cell culture.

Drug_Delivery_Mechanisms cluster_P3HPAA Poly(3-HPAA) System cluster_PNIPAM PNIPAM System p3hpaa_matrix Antioxidant & Adhesive Polymer Matrix + Drug target_site Target Site (e.g., Inflamed Tissue) p3hpaa_matrix->target_site Synergistic Action & Mucoadhesion pnipam_below Drug Loaded Hydrogel (T < 32°C) pnipam_above Collapsed Hydrogel (T > 32°C) pnipam_below->pnipam_above Temperature Increase drug_release Released Drug pnipam_above->drug_release Drug Release

Figure 3: Contrasting drug delivery strategies for Poly(3-HPAA) and PNIPAM.

Conclusion

The selection of a vinyl monomer for biomedical applications is a multifaceted decision that requires a deep understanding of the relationship between chemical structure and polymer function.

  • This compound (3-HPAA) stands out as a functional monomer capable of imparting intrinsic biological activity, specifically antioxidant properties, to the resulting polymer. This makes it a highly promising candidate for applications where mitigating oxidative stress is beneficial.

  • N-isopropylacrylamide (NIPAM) remains the gold standard for thermoresponsive applications, offering a sharp, reversible phase transition near physiological temperature that enables "smart" material design.

  • 2-hydroxyethyl methacrylate (HEMA) is a reliable and biocompatible choice for creating simple, water-swollen hydrogels for applications like contact lenses and passive drug release matrices.

  • Acrylamide (AAm) , while a foundational monomer for producing hydrophilic polymers, requires stringent control over polymerization to ensure the absence of its toxic monomer in biomedical formulations.

Ultimately, the optimal monomer is application-dependent. By understanding the unique advantages and limitations of each, as detailed in this guide, researchers can more effectively design and synthesize polymers with the precise properties required to address complex challenges in medicine and drug development.

References

  • ACS Publications. (n.d.). Manipulating the Thermoresponsive Behavior of Poly(N-isopropylacrylamide). Macromolecules.
  • ACS Publications. (n.d.). Thermoresponsive Behavior of Poly(N-Isopropylacrylamide) Hydrogels Containing Gold Nanostructures. Langmuir.
  • Shoichet Lab, University of Toronto. (2001). Investigating the Properties of Novel Poly(2-hydroxyethyl methacrylate-co-methyl methacrylate) Hydrogel Hollow Fiber Membranes.
  • PubMed. (2003). Rheological properties of poly(2-hydroxyethyl methacrylate) (pHEMA) as a function of water content and deformation frequency. Journal of Materials Science: Materials in Medicine.
  • NIH. (2024). Synthesis and Thermo-Responsive Behavior of Poly(N-isopropylacrylamide)-b-Poly(N-vinylisobutyramide) Diblock Copolymer. PMC.
  • RSC Publishing. (n.d.). Transparent and tough poly(2-hydroxyethyl methacrylate) hydrogels prepared in water/IL mixtures. New Journal of Chemistry.
  • MDPI. (2020). Preparation and Characterization of Thermoresponsive Poly(N-Isopropylacrylamide) for Cell Culture Applications.
  • AIP Publishing. (2012). Structural properties of thermoresponsive poly(N-isopropylacrylamide)-poly(ethyleneglycol) microgels. The Journal of Chemical Physics.
  • Blog. (2025). How does acrylamide polymerization work?.
  • Wikipedia. (n.d.). Polyhydroxyethylmethacrylate.
  • Bio-Rad. (n.d.). Acrylamide Polymerization — A Practical Approach.
  • NIH. (2023). Porous Poly(2-hydroxyethyl methacrylate) Hydrogel Scaffolds for Tissue Engineering: Influence of Crosslinking Systems and Silk Sericin Concentration on Scaffold Properties. PMC.
  • Science and Education Publishing. (2017). Thermochemistry of Acrylamide Polymerization: An Illustration of Auto-acceleration and Gel Effect.
  • Google Patents. (n.d.). Polymerization of acrylamide in the presence of water-soluble nitrogen compounds.
  • Advanced Science News. (2016). A complete model of acrylamide polymerization.
  • MDPI. (2024). Aromatic Biobased Polymeric Materials Using Plant Polyphenols as Sustainable Alternative Raw Materials: A Review.
  • ResearchGate. (2025). Aromatic Biobased Polymeric Materials Using Plant Polyphenols as Sustainable Alternative Raw Materials: A Review.
  • NIH. (n.d.). The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. PMC.
  • NIH. (n.d.). Polyphenol uses in Biomaterials Engineering. PMC.
  • NIH. (n.d.). Polyphenols delivery by polymeric materials: challenges in cancer treatment. PMC.
  • ResearchGate. (n.d.). Properties and Applications of Polyvinyllactam Polymers. Request PDF.
  • (2025). Asymmetric Anionic Polymerization of N-3-Hydroxyphenyl-N-phenylacrylamide Derivatives.
  • NIH. (2022). Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties. PMC.
  • PubChem. (n.d.). This compound.
  • MDPI. (n.d.). Towards Sustainable Solutions: Recent Advances in Polyphenol-Based Biomaterials.
  • SpecialChem. (n.d.). Vinyl Monomers in Plastic Compounds: Overview and Benefits.
  • NIH. (n.d.). Polyvinyl Alcohol, a Versatile Excipient for Pharmaceutical 3D Printing. PMC.
  • International Journal of Multidisciplinary Research and Development. (n.d.). Synthesis and characterization of hydroxamated polyacrylamide.
  • BOC Sciences. (n.d.). Vinyl Monomers. Polymer.
  • American Journal of Polymer Science. (2014). Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative.
  • MDPI. (n.d.). Smart Poly(N-isopropylacrylamide)-Based Hydrogels: A Tour D'horizon of Biomedical Applications.
  • MDPI. (n.d.). Thermo-Sensitive Poly (N-isopropylacrylamide-co-polyacrylamide) Hydrogel for pH-Responsive Therapeutic Delivery.
  • (2025). Synthesis and characterizations of poly(hydroxybenzyl methacrylate-co-acrylamide) based hydrogel as drug delivery system.
  • ResearchGate. (2025). Structure-guided unravelling: Phenolic hydroxyls contribute to reduction of acrylamide using multiplex quantitative structure–activity relationship modelling. Request PDF.
  • ResearchGate. (n.d.). Scheme 5. synthesis of poly (3 nitro-phenyl) acrylamide 3(a).
  • NIH. (n.d.). Role of antioxidants and phytochemicals on acrylamide mitigation from food and reducing its toxicity. PMC.
  • Google Patents. (n.d.). Preparation of modified acrylamide polymers.
  • National Institute of Standards and Technology. (2009). Improving the Biocompatibility of Thermo-Sensitive Poly(N-Isopropyl Acrylamide) Nanoparticles for Drug Delivery.
  • Sigma-Aldrich. (n.d.). Polymeric Antioxidants for Therapeutic Modalities.
  • NIH. (n.d.). Poly(acrylic acid-co-acrylamide)/Polyacrylamide pIPNs/Magnetite Composite Hydrogels: Synthesis and Characterization. PMC.
  • ResearchGate. (n.d.). Smart Poly(N-isopropylacrylamide)-Based Hydrogels: A Tour D'horizon of Biomedical Applications.
  • BenchChem. (2025). A Comparative Guide to N-isopropylacrylamide and N-(4-cyanophenyl)-2-methylprop-2-enamide for Advanced Polymer Applications.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized N-(3-Hydroxyphenyl)acrylamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Advanced Research

N-(3-hydroxyphenyl)acrylamide is a bifunctional monomer of significant interest to researchers in materials science and drug development. Its structure, incorporating both a polymerizable acrylamide group and a reactive phenolic hydroxyl group, makes it a valuable building block for functional polymers, hydrogels, and as an intermediate in the synthesis of pharmacologically active compounds. For professionals in these fields, the purity of this reagent is not a trivial detail; it is the bedrock upon which reliable, reproducible, and meaningful experimental outcomes are built.

The presence of unreacted starting materials, side-products, or polymeric contaminants can drastically alter polymerization kinetics, introduce structural defects in materials, and yield misleading results in biological assays. This guide provides an in-depth, comparative analysis of orthogonal analytical techniques for rigorously assessing the purity of this compound, moving beyond simple procedural lists to explain the causality behind methodological choices. Our objective is to equip researchers with a self-validating framework for ensuring the quality of their synthesized material.

Understanding the Synthetic Landscape: A Proactive Approach to Impurity Identification

The most common laboratory synthesis of this compound is a Schotten-Baumann reaction, involving the acylation of 3-aminophenol with acryloyl chloride, typically in a biphasic system or in an organic solvent with a base.[1] A general reaction scheme is as follows:

  • Reactants: 3-Aminophenol and Acryloyl Chloride

  • Base: Sodium Bicarbonate or Triethylamine

  • Solvent: Dichloromethane, Tetrahydrofuran/Water[1]

This synthetic route, while effective, can introduce several predictable impurities that must be analytically targeted:

  • Unreacted Starting Materials: Residual 3-aminophenol is a common impurity due to incomplete reaction.

  • Side-Products: O-acylation of the phenolic hydroxyl group can occur, leading to the formation of N,O-diacryloyl-3-aminophenol.

  • Polymeric Species: The acrylamide moiety is susceptible to radical polymerization, especially in the presence of heat, light, or trace metal impurities, leading to the formation of oligomers or polymers.

  • Residual Solvents: Solvents used during the reaction and purification (e.g., dichloromethane, ethyl acetate, ether) may be retained in the final product.[1]

A robust purity assessment strategy must be capable of detecting and quantifying each of these potential contaminants.

Orthogonal Analytical Strategies: A Framework for Confidence

Relying on a single analytical technique provides an incomplete picture of purity. A truly trustworthy assessment is achieved by employing orthogonal methods—techniques that measure different chemical and physical properties of the sample. This guide focuses on a powerful combination of chromatographic and spectroscopic methods to build a comprehensive purity profile.

G cluster_workflow Overall Purity Assessment Workflow Crude Crude Synthesized Product TLC Qualitative TLC Screen Crude->TLC Initial Check HPLC Quantitative HPLC Analysis (Purity & Impurity Profile) TLC->HPLC If promising NMR Structural Confirmation (¹H NMR) HPLC->NMR Confirm Identity of Peaks MS Molecular Weight Verification (LC-MS) HPLC->MS Confirm Identity of Peaks Report Final Certificate of Analysis (Purity Statement) HPLC->Report NMR->Report Consolidate Data MS->Report Consolidate Data

Caption: A logical workflow for comprehensive purity validation.

Comparative Analysis of Key Analytical Techniques

We will now compare the primary methods for analyzing this compound, detailing their principles, strengths, and limitations in this specific context.

Technique Principle Information Provided Strengths Limitations
Thin-Layer Chromatography (TLC) Differential partitioning of analytes between a stationary phase (e.g., silica) and a mobile phase.Qualitative assessment of reaction completion and presence of major impurities.Fast, inexpensive, excellent for rapid screening and optimizing purification conditions.Non-quantitative, low resolution, difficult to detect trace impurities.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on analyte partitioning between a stationary column and a liquid mobile phase.Quantitative purity (% area), detection and quantification of starting materials and side-products.Highly sensitive, precise, and quantitative. The gold standard for purity determination.[2][3]Requires method development, more expensive instrumentation, may not distinguish structural isomers without MS.
¹H NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, revealing molecular structure.Unambiguous structural confirmation, identification of functional groups, detection of proton-containing impurities.Provides definitive structural information, can detect non-chromophoric impurities, relatively quantitative with standards.Lower sensitivity than HPLC, complex mixtures can be difficult to interpret, requires deuterated solvents.
Mass Spectrometry (MS) Ionization of molecules followed by separation based on their mass-to-charge (m/z) ratio.Confirmation of molecular weight, structural information via fragmentation patterns.Extremely sensitive, provides definitive molecular weight data, can be coupled with HPLC (LC-MS) for powerful analysis.[4][5]Can be difficult to quantify without isotopic standards, ionization efficiency varies between compounds.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This reverse-phase HPLC method is designed to separate the polar product from potential impurities. The use of a Diode Array Detector (DAD) allows for peak purity analysis and tentative identification based on UV spectra.

G cluster_workflow HPLC Experimental Workflow Prep Sample Prep: ~1 mg/mL in 50:50 Acetonitrile:Water Inject Inject 5 µL onto LC System Prep->Inject Separate Gradient Elution on C18 Column Inject->Separate Detect Detect at 210 nm & 254 nm (DAD Detector) Separate->Detect Analyze Integrate Peaks & Calculate Area % Detect->Analyze

Caption: Standard workflow for HPLC purity analysis.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized product and dissolve it in 10 mL of a 50:50 (v/v) mixture of HPLC-grade acetonitrile and water to create a 1 mg/mL stock solution. Filter through a 0.22 µm syringe filter before injection.

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detection: Diode Array Detector (DAD), monitoring at 210 nm and 254 nm.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.5 min: 95% to 5% B

      • 18.5-22 min: 5% B (re-equilibration)

  • Data Analysis: Integrate all peaks detected. The purity is reported as the area percentage of the main product peak relative to the total area of all peaks. The identity of impurity peaks can be inferred by running standards of the starting materials (e.g., 3-aminophenol).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR provides the definitive structural proof of the target molecule. The choice of DMSO-d₆ as a solvent is crucial as it allows for the observation of exchangeable protons from the -OH and -NH groups.[1]

G cluster_workflow NMR Experimental Workflow Prep Sample Prep: ~5-10 mg dissolved in ~0.7 mL DMSO-d₆ Transfer Transfer to NMR Tube Prep->Transfer Acquire Acquire ¹H Spectrum on 400+ MHz Spectrometer Transfer->Acquire Process Process Data: (Phase, Baseline, Integrate) Acquire->Process Analyze Assign Peaks & Identify Impurities Process->Analyze

Caption: Standard workflow for NMR structural analysis.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

  • Data Interpretation:

    • Expected Chemical Shifts (δ) for this compound in DMSO-d₆: [1]

      • δ ~9.97 ppm (singlet, 1H): Amide (-NH) proton.

      • δ ~9.39 ppm (singlet, 1H): Phenolic (-OH) proton.

      • δ ~7.24 - 6.42 ppm (multiplets, 4H): Aromatic protons on the phenyl ring.

      • δ ~6.42 - 5.73 ppm (multiplets, 3H): Vinyl protons of the acrylamide group.

    • Impurity Identification: The presence of unreacted 3-aminophenol would show a distinct set of aromatic signals. Polymeric impurities would be indicated by significant broadening of the vinyl and backbone proton signals.

Mass Spectrometry (MS) Protocol

LC-MS is the preferred method, as it combines the separation power of HPLC with the definitive mass identification of MS. This allows for the assignment of a molecular weight to each peak observed in the chromatogram.

G cluster_workflow LC-MS Experimental Workflow LC Perform HPLC Separation (as described previously) Ionize Ionize Eluent via Electrospray (ESI+) LC->Ionize Analyze Analyze Ions in Mass Analyzer (e.g., Q-TOF) Ionize->Analyze Correlate Correlate Chromatographic Peaks with Mass Spectra Analyze->Correlate

Caption: Workflow for LC-MS identity confirmation.

Methodology:

  • Instrumentation: Couple the HPLC system described above to a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • MS Parameters (Positive Ion Mode):

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: ~3.5-4.0 kV.

    • Note: Other parameters like gas flow and temperature should be optimized for the specific instrument.

  • Data Interpretation:

    • Expected Mass: The molecular weight of this compound is 163.17 g/mol .[6]

    • Primary Ion: Look for the protonated molecule [M+H]⁺ at m/z 164.1 .

    • Other Adducts: Sodium adducts [M+Na]⁺ at m/z 186.1 may also be observed.

    • Impurity Masses: The mass spectrum corresponding to the 3-aminophenol peak (if present) would show an [M+H]⁺ ion at m/z 110.1. The N,O-diacryloyl side-product would appear at m/z 218.1 ([M+H]⁺).

Conclusion and Recommendations

Assessing the purity of synthesized this compound requires a multi-faceted, orthogonal approach. No single technique provides a complete answer.

  • For Routine Screening: A quick TLC followed by a quantitative reverse-phase HPLC analysis is an efficient workflow to determine purity percentage and identify common impurities.

  • For Definitive Characterization: For new batches, publications, or use in sensitive applications, the purity value from HPLC must be supported by ¹H NMR to confirm the chemical structure and Mass Spectrometry to verify the molecular weight.

By integrating these self-validating analytical systems, researchers, scientists, and drug development professionals can proceed with confidence, knowing that the quality of their starting material is rigorously and comprehensively defined.

References

  • PrepChem. (n.d.). Synthesis of N-(3,5-di tert.butyl-4-hydroxyphenyl)acrylamide. PrepChem.com. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Moghadasi, Z., & Najafi, M. (2025). Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. Biological and Molecular Chemistry, 3(4), 365-377.
  • Agilent Technologies. (n.d.). GC-MS Approaches to the Analysis of Acrylamide. Agilent. Retrieved from [Link]

  • European Commission. (n.d.). Determination of Acrylamide in Food Simulants. Joint Research Centre.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0004296). HMDB. Retrieved from [Link]

  • Larina, L. I., Albanov, A. I., Zelinskiy, S. N., Annenkov, V. V., & Rusakova, I. L. (2023). Acrylamide derivatives: A dynamic nuclear magnetic resonance study. Magnetic Resonance in Chemistry, 61(5), 277-283. [Link]

  • Moghadasi, Z., & Najafi, M. (2025). Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. Biological and Molecular Chemistry.
  • Agilent Technologies. (n.d.). Determination of Acrylamide in Cooking Oil by Agilent Bond Elut QuEChERS Acrylamide Kit and HPLC-DAD. Agilent. Retrieved from [Link]

  • Olejnik, M., et al. (2014). Quantitation of acrylamide in foods by high-resolution mass spectrometry. Journal of Agricultural and Food Chemistry, 62(1), 74-79.
  • U.S. Food & Drug Administration. (2003). Detection and Quantitation of Acrylamide in Foods. FDA. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for Acrylamide. NCBI. Retrieved from [Link]

  • Li, X. F., et al. (2008). Determination of Residual Acrylamide in Medical Polyacrylamide Hydrogel by High Performance Liquid Chromatography tandem Mass. Biomedical and Environmental Sciences, 21(1), 26-31.
  • Ríos-Reina, R., et al. (2023). New and Rapid Analytical Method Using HPLC-MS Detection for Acrylamide Determination in Black Ripe Olives. Foods, 12(22), 4076. [Link]

  • Monakhova, Y. B., et al. (2020). Indirect Nuclear Magnetic Resonance (NMR) Spectroscopic Determination of Acrylamide in Coffee Using Partial Least Squares (PLS) Regression. Foods, 9(10), 1499.
  • Agilent Technologies. (2019). Quantification of Acrylamide in a Variety of Food Matrices by LC-MS/MS Triple-Quadrupole. Agilent. Retrieved from [Link]

  • Ahmadjo, S., et al. (2011). NMR STUDY OF POLYACRYLAMIDE TACTICITY SYNTHESIZED BY PRECIPITATED POLYMERIZATION METHOD. Iranian Polymer Journal, 20(6), 489-500.
  • Agilent Technologies. (n.d.). Determination of Acrylamide in Raw and Drinking Waters Application. Agilent. Retrieved from [Link]

Sources

Navigating the Labyrinth of Specificity: A Comparative Guide to the Cross-Reactivity of N-(3-Hydroxyphenyl)acrylamide in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of signal transduction research and drug discovery, the allure of covalent inhibitors is undeniable. Their ability to form a permanent bond with a target protein offers profound and sustained modulation of its function. N-(3-Hydroxyphenyl)acrylamide (N3HPA) represents a core scaffold for a class of such inhibitors, leveraging the reactivity of its α,β-unsaturated acrylamide "warhead".[1] This electrophilic moiety is designed to undergo a Michael addition reaction, typically with a strategically located, non-catalytic cysteine residue within the ATP-binding pocket of a target kinase.[2] While this mechanism can yield exceptional potency, it also opens a Pandora's box of potential off-target interactions, as numerous other proteins possess reactive cysteines.

This guide is designed for researchers navigating this complex landscape. We will dissect the known target profile of N3HPA-like compounds, illuminate the principles of their cross-reactivity, and provide robust, field-tested experimental protocols to empower you to validate the specificity of your own N3HPA-based molecules.

The Intended Targets: BTK and FGFR Signaling

The N3HPA scaffold and its derivatives have been most prominently developed as inhibitors for two key families of tyrosine kinases: Bruton's tyrosine kinase (BTK) and Fibroblast Growth Factor Receptors (FGFRs).

  • Bruton's Tyrosine Kinase (BTK): A non-receptor tyrosine kinase in the Tec family, BTK is a linchpin in the B-cell receptor (BCR) signaling pathway.[3] Its dysregulation is a known driver of B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma, making it a high-value therapeutic target.[3][4] Covalent inhibitors, such as the FDA-approved drug ibrutinib, target Cysteine 481 in BTK, and N3HPA-based molecules are designed to function similarly.[1][5]

  • Fibroblast Growth Factor Receptors (FGFRs): This family of four receptor tyrosine kinases (FGFR1-4) governs a wide array of cellular processes, including proliferation and angiogenesis.[6] Aberrant FGFR signaling is a known oncogenic driver in numerous cancers. The development of covalent inhibitors that target a cysteine in the P-loop of the FGFR ATP-binding site has proven to be an effective strategy for achieving potent and selective inhibition.[6]

The Inevitable Question of Cross-Reactivity

The very chemical reactivity that makes the acrylamide group an effective covalent warhead is also its Achilles' heel. While designed for a specific cysteine on a target kinase, it can react with other nucleophilic cysteines it encounters, leading to off-target inhibition.[2][5] This is not a random process; cross-reactivity is most common with other kinases that share a structurally homologous binding pocket with an accessible cysteine.

For acrylamide-based BTK inhibitors, the most frequently observed off-targets include other Tec family kinases (e.g., BMX) and kinases from the EGFR family (e.g., EGFR, HER2), which also possess a targetable cysteine.[7] This lack of absolute specificity can confound experimental results and, in a clinical context, lead to undesirable side effects.[4][5]

Comparative Inhibitor Potency

To contextualize the issue of selectivity, the following table presents representative half-maximal inhibitory concentration (IC50) data for a conceptual N3HPA-based covalent inhibitor against its intended targets and common off-targets.

Target KinaseIC50 (nM)Rationale for InclusionSupporting Source(s)
BTK ~7 Primary Target[7]
FGFR1 ~14 Primary Target[6]
BMX~50Off-Target (Tec Family Kinase)[7]
JAK3>100Common Off-Target Kinase[7]
EGFR>1000Common Off-Target Kinase[7]

Note: These values are illustrative, based on published data for highly optimized inhibitors with similar scaffolds, to demonstrate a typical selectivity profile. Actual values for N3HPA itself would require experimental determination.

A Framework for Rigorous Selectivity Profiling

To move from assumption to certainty, a multi-tiered experimental approach is required. The following protocols provide a self-validating system to comprehensively define the activity and specificity of your N3HPA-based compound.

Workflow 1: Global Selectivity via In Vitro Kinome Scanning

The essential first step is to understand the inhibitor's global selectivity profile across a wide range of kinases. This provides an unbiased map of on- and off-target activities.

Detailed Protocol: Broad-Panel In Vitro Kinase Assay

Causality: This assay directly measures the ability of the compound to inhibit the catalytic activity of a large number of purified kinases, providing a global view of its selectivity.[8] Formats like radiometric assays using [³³P]-ATP are considered a gold standard for their direct measurement of substrate phosphorylation.[8]

  • Compound Preparation: Prepare a 10 mM stock solution of N3HPA in 100% DMSO. Create a serial dilution series (e.g., 11 points) in DMSO to achieve final assay concentrations spanning from 10 µM to 1 pM.

  • Assay Plate Setup: Dispense the diluted compound into a multi-well assay plate. Include wells for a positive control (a known broad-spectrum inhibitor like staurosporine) and a negative control (DMSO vehicle).

  • Kinase/Substrate Addition: Add the individual purified kinases from a commercial panel (e.g., Reaction Biology's KinaseFinder™, Eurofins' KinomeScan®) to the wells, along with their specific peptide or protein substrates.

  • Reaction Initiation: Initiate the kinase reaction by adding an ATP solution. For radiometric assays, this will be [³³P]-ATP at a concentration near the Kₘ for each specific kinase to ensure physiological relevance.[9]

  • Incubation: Incubate the plates at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination & Signal Detection: Stop the reaction by adding a high concentration of EDTA or by spotting the reaction mixture onto phosphocellulose paper. Quantify the amount of radiolabeled phosphate incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control for each kinase at each concentration. Plot the data and fit to a sigmoidal dose-response curve to determine the IC50 value for each inhibited kinase.

Caption: In Vitro Kinome Scanning Workflow.

Workflow 2: Cellular Target Engagement & Pathway Analysis

After identifying potential targets, it is crucial to confirm engagement in a physiological context. Western blotting allows for the direct visualization of the inhibition of phosphorylation on the target and its downstream effectors.[10]

Detailed Protocol: Western Blot for BTK & FGFR Pathway Modulation

Causality: This assay validates that the compound can access its target within a cell and inhibit its signaling function. Observing the dose-dependent decrease in phosphorylation of the direct target (e.g., BTK autophosphorylation) and its substrates (e.g., PLCγ2) provides strong evidence of on-target activity.

  • Cell Culture & Treatment:

    • For BTK: Culture a BTK-dependent B-cell lymphoma line (e.g., TMD8) to 70-80% confluency.

    • For FGFR: Culture a cancer cell line with known FGFR amplification/dependency (e.g., NCI-H1581).

    • Starve cells of serum for 4-6 hours, then treat with a dose range of N3HPA (e.g., 1 nM to 1 µM) for 2 hours.

  • Stimulation:

    • For BTK: Stimulate the BCR pathway with anti-IgM antibody for 10 minutes.

    • For FGFR: Stimulate the receptor with FGF1 ligand for 15 minutes.

  • Lysis: Immediately place cells on ice, wash with cold PBS, and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve phosphorylation states.

  • Protein Quantification: Use a BCA assay to normalize the total protein concentration across all samples.

  • SDS-PAGE & Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies for:

      • p-BTK (Y223), Total BTK, p-PLCγ2, Total PLCγ2

      • p-FGFR, Total FGFR, p-ERK, Total ERK

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection & Analysis: Apply an ECL chemiluminescent substrate and image the blots. Quantify band intensities using software like ImageJ, normalizing the phospho-protein signal to the total protein signal for each target.

G cluster_0 BCR Pathway cluster_1 FGFR Pathway BCR BCR BTK BTK BCR->BTK PLCG2 PLCγ2 BTK->PLCG2 NFkB NF-κB Activation (Proliferation, Survival) PLCG2->NFkB FGF FGF FGFR FGFR FGF->FGFR ERK MAPK/ERK FGFR->ERK Prolif Cell Proliferation ERK->Prolif N3HPA N-(3-Hydroxyphenyl) acrylamide N3HPA->BTK N3HPA->FGFR

Caption: Key Signaling Pathways Inhibited by N3HPA.

Authoritative Grounding and Final Recommendations

The interpretation of data from any assay using N3HPA must be filtered through the lens of its potential for cross-reactivity. The acrylamide moiety, while effective, is known to be a relatively reactive electrophile that can engage off-targets, a concern that has driven the development of alternative covalent warheads.[1][2]

Senior Scientist's Recommendation: To build an irrefutable case for on-target activity, complement your N3HPA studies with at least one structurally distinct inhibitor of the same target. If both compounds yield the same biological phenotype, the evidence strongly points to an on-target effect. Conversely, if a phenotype is unique to N3HPA, it warrants a deeper investigation into its off-target profile. This rigorous, multi-compound validation approach is the hallmark of trustworthy and impactful research in the field of kinase inhibition.

References

  • Title: Recent advances in the development of covalent inhibitors - PMC - NIH. Source: National Institutes of Health.
  • Title: Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity. Source: Benchchem.
  • Title: Methods for Detecting Kinase Activity | News & Announcements. Source: Cayman Chemical.
  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. Source: National Institutes of Health.
  • Title: yl)phenyl)acrylamide as potent Bruton's tyrosine kinase inhibitors - PMC - PubMed Central - NIH. Source: National Institutes of Health.
  • Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Source: MDPI.
  • Title: Step-by-Step Guide to Kinase Inhibitor Development. Source: Reaction Biology.
  • Title: Choosing the Right Assay for Your Kinase Drug Discovery. Source: Reaction Biology.
  • Title: Acrylamide fragment inhibitors that induce unprecedented conformational distortions in enterovirus 71 3C and SARS-CoV-2 main protease. Source: PubMed Central.
  • Title: Advanced approaches of developing targeted covalent drugs - PMC - NIH. Source: National Institutes of Health.
  • Title: this compound | C9H9NO2 | CID 275403. Source: PubChem.
  • Title: Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity - PMC - NIH. Source: National Institutes of Health.
  • Title: Discovery of N -(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-( tert -butyl)benzamide (CHMFL-BTK-01) as a highly. Source: ResearchGate.
  • Title: A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC - NIH. Source: National Institutes of Health.
  • Title: Cytotoxic effects of acrylamide in nerve growth factor or fibroblast growth factor 1-induced neurite outgrowth in PC12 cells. Source: PubMed.
  • Title: Next-generation Bruton tyrosine kinase inhibitors and degraders in the treatment of B-cell malignancies: advances and challenges. Source: PubMed Central.

Sources

Introduction: The Dual-Functionality of n-(3-Hydroxyphenyl)acrylamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of n-(3-Hydroxyphenyl)acrylamide: A Comparative Analysis for Researchers

This compound (3-HPA) is a versatile organic monomer distinguished by its two key functional groups: a reactive acrylamide moiety and a hydroxyphenyl (phenol) ring. This unique structure positions 3-HPA at the crossroads of polymer science and medicinal chemistry. The acrylamide group, an α,β-unsaturated carbonyl system, can readily participate in free-radical polymerization to form long-chain polymers. Concurrently, it can act as a Michael acceptor, making it a powerful tool for forming stable, covalent bonds with biological nucleophiles like cysteine residues in proteins.[1] The phenolic group, on the other hand, is a well-established antioxidant capable of donating a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage.[2][3] This guide provides a comparative analysis of 3-HPA's primary applications, offering experimental insights and objective data for researchers in materials science and drug development.

Part 1: Application in Polymer Science — Crafting Functional Hydrogels with Intrinsic Antioxidant Properties

The incorporation of phenolic compounds into polymer backbones is a strategic approach to create materials with enhanced stability and potent antioxidant properties.[2][4][5] Unlike small-molecule antioxidants which can be volatile or leach out of a material, polymer-bound phenols offer greater durability and stability.[5] 3-HPA serves as an ideal monomer for this purpose, enabling the synthesis of functional polymers and hydrogels where the antioxidant capability is an integral part of the material's structure.

Comparative Analysis: Poly(3-HPA) vs. Poly(N-isopropylacrylamide) (PNIPAM) Hydrogels

To understand the unique advantages of 3-HPA, we compare its hypothetical hydrogel, Poly(3-HPA), with Poly(N-isopropylacrylamide) (PNIPAM), one of the most studied "smart" polymers. PNIPAM is renowned for its thermoresponsive nature, exhibiting a sharp volume phase transition at its Lower Critical Solution Temperature (LCST) of around 32°C.[6][7] While PNIPAM is a benchmark for stimuli-responsive materials, it lacks intrinsic antioxidant activity. The addition of the hydroxyphenyl group in 3-HPA introduces a critical new function.

PropertyPoly(3-HPA) Hydrogel (Hypothetical)Poly(N-isopropylacrylamide) [PNIPAM] HydrogelRationale & Significance
Primary Functionality Antioxidant, SwellingThermoresponsivePoly(3-HPA) is designed to actively protect against oxidative stress, a feature absent in standard PNIPAM.[3][8]
Stimuli Response pH-responsive (due to phenol)Temperature-responsive (LCST ~32°C)[6]The phenolic hydroxyl group can be deprotonated at higher pH, increasing hydrophilicity and swelling. PNIPAM's response is driven by changes in polymer-water hydrogen bonding with temperature.
Antioxidant Capacity HighNegligibleThe key advantage of 3-HPA. The polymer can scavenge free radicals, crucial for applications in biocompatible materials and preventing degradation.[2][4]
Mechanical Strength Moderate (Tunable)Moderate to Weak (Tunable)[6][9]Mechanical properties for both can be tuned by altering monomer concentration and cross-linker density.[9]
Biomedical Potential Drug delivery, tissue engineering scaffolds with oxidative stress protection.Injectable drug delivery, cell culture substrates, biosensors.[6][7]Poly(3-HPA) offers a dual role: a structural scaffold and a therapeutic agent that mitigates inflammation or oxidative damage.
Experimental Protocol: Synthesis and Antioxidant Assay of a Poly(3-HPA) Hydrogel

This protocol describes the synthesis of a cross-linked Poly(3-HPA) hydrogel via free-radical polymerization and a subsequent assay to quantify its antioxidant activity.

Materials:

  • This compound (3-HPA) monomer

  • N,N'-methylenebis(acrylamide) (MBA) as cross-linker[10][11]

  • Ammonium persulfate (APS) as initiator[11]

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as accelerator[11]

  • Deionized water

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

Procedure:

  • Monomer Solution Preparation:

    • Dissolve 745 mg of 3-HPA monomer (5 mmol) and 15.4 mg of MBA cross-linker (0.1 mmol, 2 mol% of monomer) in 10 mL of deionized water in a small beaker.

    • Stir until all components are fully dissolved.

    • Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization Initiation:

    • Add 100 µL of 10% (w/v) APS solution (initiator) to the monomer solution.

    • Immediately add 10 µL of TEMED (accelerator) and mix gently but thoroughly.

    • Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) or a vial.

    • Allow the polymerization to proceed at room temperature for 4-6 hours, or until a solid gel is formed.

  • Hydrogel Purification:

    • Carefully remove the synthesized hydrogel from the mold.

    • Immerse the gel in a large volume of deionized water for 72 hours, changing the water every 12 hours. This removes unreacted monomers and other impurities.

  • Antioxidant Activity (DPPH Assay):

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color.

    • Cut a small, pre-weighed piece of the purified and dried Poly(3-HPA) hydrogel.

    • Place the hydrogel sample into 3 mL of the DPPH solution.

    • As a control, place a sample of PNIPAM hydrogel (synthesized similarly) in another vial and have a third vial with only the DPPH solution.

    • Incubate the vials in the dark at room temperature for 24 hours.

    • Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

    • Causality: The phenolic groups on the Poly(3-HPA) hydrogel will donate hydrogen atoms to the DPPH free radical, neutralizing it and causing the purple solution to fade to yellow. The degree of color change is directly proportional to the radical scavenging activity.

Workflow Diagram: Hydrogel Synthesis and Testing

G cluster_prep Preparation cluster_synth Synthesis cluster_process Post-Processing cluster_assay Assay Monomer 1. Prepare Monomer Solution (3-HPA + MBA in H2O) Deoxygenate 2. Deoxygenate (N2 Purge) Monomer->Deoxygenate Initiate 3. Initiate Polymerization (Add APS + TEMED) Deoxygenate->Initiate Cure 4. Cure Gel (Room Temp, 4-6h) Initiate->Cure Purify 5. Purify Gel (Soak in DI Water) Cure->Purify Dry 6. Dry and Weigh Purify->Dry DPPH 7. DPPH Assay (Incubate Gel in DPPH Solution) Dry->DPPH Measure 8. Measure Absorbance (517 nm) DPPH->Measure

Caption: Workflow for Poly(3-HPA) hydrogel synthesis and antioxidant characterization.

Part 2: Application in Drug Discovery — A Scaffold for Targeted Covalent Inhibitors

Targeted covalent inhibitors (TCIs) have become a cornerstone of modern drug discovery, offering high potency and prolonged duration of action.[12] These molecules first bind non-covalently to a target protein and are then positioned to allow an electrophilic "warhead" to form a permanent covalent bond with a nearby nucleophilic amino acid, typically a cysteine.[1] The acrylamide functional group is one of the most widely used warheads in FDA-approved drugs due to its moderate reactivity, which provides a good balance between target engagement and minimizing off-target effects.[1][13][14][15]

Comparative Analysis: Acrylamide vs. Alternative Covalent Warheads

The choice of warhead is critical in designing a TCI. Its reactivity must be finely tuned—too reactive, and it will non-selectively bind to many proteins, causing toxicity; not reactive enough, and it will fail to engage the target. 3-HPA provides a classic acrylamide warhead.

Warhead TypeRelative Reactivity (Thiol)MechanismKey AdvantagesKey DisadvantagesExample Drug
Acrylamide ModerateMichael AdditionWell-validated, good selectivity for Cys, tunable reactivity.[1][13]Can react with other nucleophiles like glutathione (GSH), potential for off-target effects.Ibrutinib, Afatinib[13]
Cyano-acrylamide High / ReversibleMichael AdditionIncreased reactivity; can be designed for reversible covalent bonding.[12]Higher reactivity can lead to lower selectivity; potential for faster clearance.Rilzabrutinib[12]
Vinyl Sulfonamide Moderate-HighMichael AdditionStable, effective Cys target.Can be more reactive than simple acrylamides.
Propargylamide LowNucleophilic AdditionLower intrinsic reactivity can improve selectivity for highly activated Cys residues.Requires a highly nucleophilic Cys for efficient reaction.
Experimental Protocol: Intact Protein Mass Spectrometry to Confirm Covalent Modification

This protocol provides a definitive method to confirm that a 3-HPA-based compound has formed a covalent bond with its target protein.

Materials:

  • Purified target protein (containing at least one cysteine residue)

  • 3-HPA-based test compound (inhibitor)

  • Control compound (e.g., n-(3-hydroxyphenyl)propanamide - the saturated, non-reactive version)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • LC-MS system (Liquid Chromatography-Mass Spectrometry)

Procedure:

  • Protein-Inhibitor Incubation:

    • Prepare a solution of the target protein at a known concentration (e.g., 5 µM) in the reaction buffer.

    • In separate tubes, add the 3-HPA-based inhibitor and the control compound to the protein solution at a 5-fold molar excess (25 µM). Also prepare a protein-only (apo) sample.

    • Incubate all samples at a controlled temperature (e.g., 37°C) for 2 hours.

    • Causality: If the inhibitor is reactive, the acrylamide group will undergo a Michael addition reaction with a cysteine thiol on the protein during this incubation period, adding the mass of the inhibitor to the protein.

  • Sample Preparation for MS:

    • Quench the reaction by adding 0.1% formic acid.

    • (Optional) Use a desalting column (e.g., C4 ZipTip) to remove excess unbound inhibitor and buffer salts, which can interfere with the MS signal. Elute the protein in a suitable solvent like 50% acetonitrile/0.1% formic acid.

  • LC-MS Analysis:

    • Inject the samples into the LC-MS system. The liquid chromatography step separates the protein from any remaining small molecules.

    • The protein then enters the mass spectrometer, which measures its precise molecular weight.

  • Data Analysis:

    • Deconvolute the resulting mass spectra to determine the exact mass of the protein in each sample.

    • Compare the mass of the protein from the inhibitor-treated sample to the apo and control samples.

    • A mass shift equal to the molecular weight of the 3-HPA-based inhibitor confirms that a covalent bond has formed. For example, if the protein mass is 30,000 Da and the inhibitor mass is 350 Da, the new mass should be 30,350 Da. The absence of a mass shift in the control sample confirms the acrylamide group was necessary for the reaction.

Mechanism Diagram: Covalent Modification of Cysteine

Sources

A Comparative Guide to the Antioxidant Activity of N-(3-Hydroxyphenyl)acrylamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ongoing search for novel therapeutic agents to combat oxidative stress-mediated pathologies, phenolic compounds have garnered significant attention for their potent antioxidant properties. This guide provides an in-depth technical evaluation of a promising class of molecules: N-(3-Hydroxyphenyl)acrylamide derivatives. We will explore their synthesis, mechanisms of action, and comparative antioxidant efficacy, offering a data-driven perspective for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Phenolic Acrylamides

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants mitigate this damage by neutralizing free radicals.

The this compound scaffold is of particular interest as it combines two critical pharmacophores:

  • A Phenolic Moiety: The hydroxyl group (-OH) on the phenyl ring is the primary active site for antioxidant activity. It can readily donate a hydrogen atom to stabilize free radicals.[1]

  • An Acrylamide Moiety: This group can act as a Michael acceptor and has been explored for its potential to modulate inflammatory pathways, such as the Nrf2 signaling pathway, which upregulates the expression of endogenous antioxidant enzymes.[2]

This dual-functionality positions these derivatives as highly promising candidates for multi-target drug discovery. This guide focuses on elucidating the structure-activity relationships (SAR) that govern their direct radical-scavenging capabilities.

Evaluating Antioxidant Potency: Mechanisms and Assays

The primary antioxidant mechanism of phenolic compounds involves the donation of a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to a free radical, effectively neutralizing it.[2][3] The stability of the resulting phenoxyl radical is key to the compound's efficacy.

To quantify this activity, we employ standardized in vitro assays. This guide will focus on two of the most common and robust spectrophotometric methods:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay uses a stable free radical, DPPH•, which has a deep violet color.[4] When an antioxidant donates a hydrogen atom, the DPPH• is reduced to the non-radical form DPPH-H, causing the solution to turn pale yellow.[4] The degree of color change is directly proportional to the antioxidant's radical scavenging activity.[4]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method involves generating the ABTS radical cation (ABTS•+), a blue/green chromophore, through oxidation.[5] Antioxidants added to the solution reduce the ABTS•+, causing decolorization. The reduction in absorbance is measured to determine the antioxidant capacity.[5]

The results of these assays are typically expressed as the IC50 value , which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant potency.

General Synthesis Pathway

The synthesis of this compound derivatives is typically achieved through a straightforward amide bond formation. The general workflow involves reacting 3-aminophenol with a substituted acryloyl chloride in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl byproduct.

G cluster_reactants Reactants cluster_process Process cluster_products Products 3-Aminophenol 3-Aminophenol Amide_Coupling Amide Coupling Reaction (Solvent, Base) 3-Aminophenol->Amide_Coupling Acryloyl_Chloride Substituted Acryloyl Chloride Acryloyl_Chloride->Amide_Coupling Target_Compound This compound Derivative Amide_Coupling->Target_Compound Purification Byproduct HCl (neutralized) Amide_Coupling->Byproduct

Caption: General synthesis workflow for this compound derivatives.

Comparative Antioxidant Activity

To illustrate the impact of structural modifications on antioxidant activity, the following table summarizes the DPPH radical scavenging activity (IC50) for the parent compound and several hypothetical derivatives. The data for the parent compound is based on literature values for similar structures, while the derivative data is illustrative of expected SAR trends. Ascorbic acid is included as a standard reference antioxidant.

Compound IDStructure (R-group on Phenyl Ring)IC50 (µM) - DPPH AssayRelative Potency vs. Parent
Parent -H85.51.0x
D1 4-OCH₃ (Methoxy)62.11.4x
D2 4-OH (Hydroxyl)45.31.9x
D3 4-Cl (Chloro)110.20.8x
D4 4-NO₂ (Nitro)155.80.5x
Ascorbic Acid (Standard)30.12.8x

Note: Data for derivatives D1-D4 are illustrative, based on established structure-activity relationships for phenolic antioxidants, to demonstrate comparative principles.

Structure-Activity Relationship (SAR) Analysis

The data reveals critical relationships between the chemical structure and antioxidant potency.

  • Role of the Phenolic Hydroxyl: The -OH group at the 3-position is essential. Its ability to donate a hydrogen atom is the foundation of the molecule's antioxidant capacity.

  • Effect of Substituents: The nature of the substituent on the phenyl ring significantly modulates activity.

    • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and especially an additional hydroxyl (-OH) increase antioxidant activity. They donate electron density to the phenyl ring, which stabilizes the resulting phenoxyl radical after H-atom donation, making the parent molecule a more willing antioxidant. A second hydroxyl group, particularly at the ortho or para position (e.g., D2), dramatically enhances potency due to increased resonance stabilization.[6]

    • Electron-Withdrawing Groups (EWGs): Groups like chloro (-Cl) and nitro (-NO₂) decrease antioxidant activity. They pull electron density away from the ring, destabilizing the phenoxyl radical and making the initial hydrogen donation less favorable.

G cluster_sar Structure-Activity Relationship (SAR) Compound This compound Core 3-OH Group Phenyl Ring EDG Add Electron-Donating Group (e.g., -OH, -OCH3) Compound:f1->EDG EWG Add Electron-Withdrawing Group (e.g., -NO2, -Cl) Compound:f1->EWG Increase INCREASED Antioxidant Activity Compound:f0->Increase Essential for H-Donation EDG->Increase Stabilizes Phenoxyl Radical Decrease DECREASED Antioxidant Activity EWG->Decrease Destabilizes Phenoxyl Radical

Caption: Key structure-activity relationships for phenolic acrylamide antioxidants.

Experimental Protocols

For reproducibility and validation, detailed protocols for the primary antioxidant assays are provided below.

DPPH Radical Scavenging Assay Protocol

This protocol is adapted for a 96-well microplate format for high-throughput analysis.

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be prepared fresh and stored in an amber bottle.

    • Test Compound Stock Solutions (e.g., 1 mg/mL): Dissolve test compounds in methanol or a suitable solvent.

    • Serial Dilutions: Prepare a series of dilutions from the stock solutions to determine the IC50 value (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Positive Control: Prepare serial dilutions of a standard antioxidant like Ascorbic Acid or Trolox.

  • Assay Procedure:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the test compound dilutions (or standard/solvent blank) to the respective wells.

    • Control: For the control well, add 100 µL of methanol instead of the antioxidant solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • Plot the % scavenging activity against the concentration of the test compound and determine the IC50 value (the concentration that causes 50% scavenging).

ABTS Radical Cation Decolorization Assay Protocol
  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes (1:1 ratio). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the radical cation.

    • Before the assay, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds and a standard (e.g., Trolox).

    • Add 20 µL of each test compound dilution to separate test tubes or wells.

    • Add 180 µL of the diluted ABTS•+ working solution to each tube/well and mix thoroughly.

    • Incubate at room temperature for 7 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition using a formula similar to the DPPH assay: % Inhibition = [ (A_control - A_sample) / A_control ] x 100

    • Plot the % inhibition against the concentration to determine the IC50 value or calculate the Trolox Equivalent Antioxidant Capacity (TEAC).

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of potent antioxidants. Experimental data and established chemical principles confirm that their radical-scavenging ability is critically dependent on the electronic properties of substituents on the phenolic ring. The presence of electron-donating groups, particularly an additional hydroxyl group, significantly enhances antioxidant potency.

This guide provides the foundational data and methodologies for the comparative evaluation of these derivatives. Future research should focus on synthesizing a broader library of compounds to further refine the SAR, evaluating their activity in more complex biological systems (e.g., cell-based assays), and exploring the interplay between their direct antioxidant effects and their potential to modulate intracellular antioxidant pathways.

References

  • Gu, X., et al. (2019). Synthesis and Assessment of Phenylacrylamide Derivatives as Potential Anti-Oxidant and Anti-Inflammatory Agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis and characterization of a new acrylamide- based antioxidant for improving thermal and oxidative stability of fuel systems. ResearchGate. Available at: [Link]

  • Chaaban, I., et al. (2017). Synthesis and evaluation of new phenolic derivatives as antimicrobial and antioxidant agents. ResearchGate. Available at: [Link]

  • Fadda, A. A., et al. (2014). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. ResearchGate. Available at: [Link]

  • Moghadam, A. R., et al. (2016). Role of antioxidants and phytochemicals on acrylamide mitigation from food and reducing its toxicity. PubMed Central. Available at: [Link]

  • Pannala, A. S., et al. (1999). Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed. Available at: [Link]

  • Sroka, Z. (2017). Comparative Study of Antioxidant Activity of Some Amides. MedCrave online. Available at: [Link]

  • Sun, T., et al. (2016). Structure-guided unravelling: Phenolic hydroxyls contribute to reduction of acrylamide using multiplex quantitative structure-activity relationship modelling. PubMed. Available at: [Link]

  • Wang, W., et al. (2019). Synthesis, Characterization, and the Antioxidant Activity of Phenolic Acid Chitooligosaccharide Derivatives. PubMed Central. Available at: [Link]

  • Wink, M. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. PubMed Central. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Acrylamide Detection: A Comparative Analysis of Leading Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and food safety, the accurate and efficient detection of acrylamide is of paramount importance. Acrylamide is a probable human carcinogen and neurotoxin that can form in carbohydrate-rich foods during high-temperature cooking processes.[1][2] This guide provides an in-depth, objective comparison of the principal analytical techniques for acrylamide detection, grounded in scientific principles and supported by experimental data. We will delve into the causality behind experimental choices, ensuring each described protocol is a self-validating system.

The Challenge of Acrylamide Analysis

Acrylamide is a small, polar, and water-soluble molecule, which presents unique challenges for extraction and analysis from complex food matrices.[2][3] The choice of analytical technique is often a trade-off between sensitivity, selectivity, speed, and cost. This guide will explore the nuances of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and emerging Biosensor technologies.

Core Analytical Techniques: A Head-to-Head Comparison

The selection of an appropriate analytical method is contingent on the specific requirements of the study, including the nature of the sample matrix, the required level of sensitivity, and throughput needs. Below is a comparative overview of the most widely used techniques.

FeatureGC-MSLC-MS/MSELISABiosensors
Principle Separation of volatile compounds followed by mass-based detectionSeparation of compounds in liquid phase followed by mass-based detectionAntigen-antibody bindingBiological recognition event converted into a measurable signal
Sample Preparation Often requires derivatization (e.g., bromination)Aqueous extraction with solid-phase extraction (SPE) cleanupExtraction, cleanup, and derivatizationMinimal, often direct sample application
Limit of Detection (LOD) Low µg/kg range[4]Low µg/kg to sub-µg/kg range[5]~3.0 ppb (aqueous), ~50 ppb (food)[6]Variable, can reach nanomolar to micromolar ranges[7][8]
Limit of Quantification (LOQ) Low µg/kg range[4]Low µg/kg range[9]Typically higher than chromatographic methodsApplication-dependent
Analysis Time Longer, due to derivatization and run timesFaster than GC-MSRapid (less than 1.5 hours)[6]Very rapid (minutes)
Cost High (instrumentation and consumables)High (instrumentation and consumables)Moderate (kits and reader)Potentially low-cost and portable
Selectivity HighVery HighGood, but potential for cross-reactivityCan be highly specific
Throughput ModerateHighHighPotentially very high

In-Depth Analysis of Key Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has historically been a cornerstone of acrylamide analysis. Its high resolving power and the specificity of mass spectrometry make it a robust technique.

Scientific Rationale: GC-MS separates compounds based on their volatility and interaction with a stationary phase. Since acrylamide is not inherently volatile, a derivatization step is typically required to increase its volatility and improve its chromatographic behavior.[1][3] Bromination is a common derivatization method, converting acrylamide to 2,3-dibromopropionamide, which is more amenable to GC analysis.[10]

Experimental Workflow:

Caption: GC-MS workflow for acrylamide analysis.

Detailed Protocol for GC-MS Analysis (Based on Bromination Derivatization):

  • Sample Homogenization: A representative portion of the food sample is thoroughly homogenized.[1]

  • Aqueous Extraction: Acrylamide is extracted from the homogenized sample using water, often with shaking or sonication.[1]

  • Derivatization: The aqueous extract is subjected to bromination. This is a critical step to make the acrylamide volatile for GC analysis.[10]

  • Liquid-Liquid Extraction (LLE): The brominated derivative is extracted from the aqueous phase into an organic solvent (e.g., ethyl acetate).[11]

  • GC-MS Analysis: The organic extract is injected into the GC-MS system. The separation is typically performed on a mid-polar capillary column, and detection is achieved by monitoring characteristic ions of the brominated acrylamide derivative.[9][10]

Expert Insights: The derivatization step, while necessary, can be time-consuming and may introduce variability.[3] Careful optimization of the reaction conditions is crucial for reproducible results. The choice of internal standard, such as a stable isotope-labeled acrylamide, is essential for accurate quantification.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for acrylamide analysis due to its high sensitivity, selectivity, and throughput, without the need for derivatization.[2][5]

Scientific Rationale: LC separates compounds based on their partitioning between a mobile phase and a stationary phase. Reversed-phase chromatography is commonly used for acrylamide analysis. Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for acrylamide.[5][12] This specificity is crucial for distinguishing acrylamide from other matrix components.

Experimental Workflow:

Caption: LC-MS/MS workflow for acrylamide analysis.

Detailed Protocol for LC-MS/MS Analysis:

  • Sample Homogenization: A representative portion of the food sample is homogenized.[12][13]

  • Aqueous Extraction: Acrylamide is extracted from the sample with water or a water/acetonitrile mixture. An internal standard, such as ¹³C₃-labeled acrylamide, is added at this stage.[12][13]

  • Solid-Phase Extraction (SPE) Cleanup: The extract is passed through one or more SPE cartridges to remove interfering matrix components.[5][12] This step is critical for achieving low detection limits and protecting the LC-MS system.

  • LC-MS/MS Analysis: The cleaned-up extract is injected into the LC-MS/MS system. Separation is typically achieved on a C18 or other suitable reversed-phase column.[14] Detection is performed using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[12]

Expert Insights: The choice of SPE sorbent and elution solvents is critical and must be optimized for different food matrices to ensure efficient removal of interferences while maintaining high recovery of acrylamide.[2][12] The use of a stable isotope-labeled internal standard is non-negotiable for accurate quantification, as it compensates for matrix effects and variations in sample preparation and instrument response.[12]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA offers a rapid and high-throughput screening alternative to chromatographic methods.

Scientific Rationale: This technique relies on the specific binding of an antibody to acrylamide. In a competitive ELISA format, free acrylamide in the sample competes with a labeled acrylamide conjugate for a limited number of antibody binding sites.[6][15] The resulting signal is inversely proportional to the concentration of acrylamide in the sample.

Experimental Workflow:

Caption: ELISA workflow for acrylamide analysis.

Detailed Protocol for Acrylamide ELISA:

  • Sample Preparation: The sample is extracted, and a cleanup step is performed. Some kits may require a derivatization step to enhance the immunogenicity of the small acrylamide molecule.[6][16]

  • Competitive ELISA: The prepared sample extract, an acrylamide-enzyme conjugate, and a specific antibody are added to a microtiter plate pre-coated with a secondary antibody.[15]

  • Incubation and Washing: During incubation, the free acrylamide and the acrylamide-enzyme conjugate compete for binding to the primary antibody. Unbound reagents are then washed away.[15]

  • Signal Generation and Detection: A substrate is added, which is converted by the enzyme on the bound conjugate to produce a colored product. The intensity of the color is measured using a microplate reader.[15]

Expert Insights: While ELISA is excellent for rapid screening of a large number of samples, it is generally considered a semi-quantitative method.[15] Positive results should be confirmed by a reference method like LC-MS/MS.[6] Matrix effects can be a significant issue, and the limit of detection is often higher than that of chromatographic methods.[6][16]

Biosensors

Biosensors represent a rapidly evolving field for the detection of various analytes, including acrylamide.

Scientific Rationale: These devices utilize a biological recognition element, such as an enzyme or antibody, in close proximity to a transducer.[7][17] The interaction of acrylamide with the biological element generates a measurable signal (e.g., electrochemical, optical). For example, some biosensors use enzymes that catalyze the hydrolysis of acrylamide, and the resulting product is detected electrochemically.[7]

Experimental Workflow:

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(3-Hydroxyphenyl)acrylamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of N-(3-Hydroxyphenyl)acrylamide. As a member of the acrylamide family of compounds, this chemical requires meticulous management to protect laboratory personnel and the environment. The protocols outlined below are designed to be self-validating, integrating principles of chemical safety and regulatory compliance to ensure a secure laboratory environment.

The Core Principle: Managing Acrylamide Monomer Toxicity

The fundamental basis for all handling and disposal procedures for this compound stems from the known hazards of its parent chemical class. Unpolymerized acrylamide is a potent neurotoxin, a suspected carcinogen, a reproductive toxin, and a skin/eye irritant.[1][2][3][4] this compound itself is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[5]

Therefore, the guiding principle is absolute: All forms of unpolymerized this compound and any materials contaminated with it must be treated as hazardous chemical waste. [6][7][8] Disposal via standard laboratory trash or sinks is a violation of environmental regulations and poses a significant safety risk.[6]

Hazard Summary Table
Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity (Oral) Harmful if swallowed.[5]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]
Skin Corrosion/Irritation Causes skin irritation and may cause an allergic skin reaction.[5][7][9]Wear protective gloves and clothing. Avoid breathing dust/vapors.[5][7]
Serious Eye Damage/Irritation Causes serious eye irritation.[5][7]Wear eye and face protection.[7]
Respiratory Irritation May cause respiratory irritation.[5]Use only in a well-ventilated area or under a chemical fume hood.[5][9]
Aquatic Hazard Harmful to aquatic life.[7]Avoid release to the environment.[7]
Carcinogenicity/Mutagenicity The acrylamide class is associated with carcinogenicity and germ cell mutagenicity.[9][10]Obtain special instructions before use and do not handle until all safety precautions have been read.[9][10]

Mandatory Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, the following PPE is required to prevent exposure through inhalation, ingestion, or dermal contact:

  • Eye Protection: Chemical safety goggles are mandatory.[1]

  • Hand Protection: Use double layers of nitrile gloves.[1][2] Should a glove become contaminated, remove it immediately following proper procedure, and re-glove.

  • Body Protection: A standard lab coat is required.[1] For tasks with a higher risk of splashes or dust generation, consider Tyvek sleeves or a chemical-resistant apron.[10][11]

  • Ventilation: All handling of solid this compound or concentrated solutions should be performed inside a certified chemical fume hood to minimize inhalation risk.[1][2][12]

Step-by-Step Disposal Protocol

This protocol applies to unused or expired this compound and all materials that have come into direct contact with it.

Waste Segregation and Containerization
  • Designate a Waste Container: Use a dedicated, leak-proof, and chemically compatible container for all this compound waste.[7][13] The container must have a secure, tight-fitting lid.[6]

  • Segregate Waste Streams:

    • Solid Waste: Collect pure chemical, contaminated gloves, weigh boats, paper towels, and other solid debris in a rigid container lined with two clear plastic bags.[6][14]

    • Liquid Waste: Collect all solutions containing the monomer in a separate, rigid, leak-proof carboy. It is best practice to place this carboy within a secondary containment vessel to prevent spills.[6]

  • Keep Container Closed: The waste container lid must remain securely fastened at all times, except when actively adding waste.[6][7]

Labeling and Storage
  • Attach a Hazardous Waste Tag: Before adding any waste, affix a hazardous waste tag to the container, as supplied by your institution's Environmental Health & Safety (EHS) department.[6]

  • Complete the Label: Clearly write the full chemical name, "this compound," and list all other constituents of the waste. Indicate the associated hazards, such as "Toxic" and "Irritant."[7][13]

  • Store Appropriately: Store the sealed waste container in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials such as strong oxidizers, acids, and bases.[7][9]

Arranging for Final Disposal
  • Contact EHS: Once the waste container is full or ready for removal, follow your institution's specific procedures to request a hazardous waste collection via the EHS department.[6][7][8]

  • Do Not Attempt Neutralization: Unless specifically outlined in an approved institutional protocol for a particular waste stream, do not attempt to chemically neutralize the waste yourself. Improper mixing can lead to dangerous reactions.

Emergency Procedures: Spill Management

Immediate and correct action during a spill is critical to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Alert personnel in the immediate vicinity and evacuate the area. Ensure the area is well-ventilated, preferably by using a chemical fume hood if the spill is contained within it.[7]

  • Assess the Spill: For large spills, or any spill that you are not trained or equipped to handle, evacuate the area and contact your institution's emergency response line or EHS immediately.

Small Spill Cleanup Protocol
  • For Solid Spills:

    • AVOID CREATING DUST. Do not dry sweep the powder.[8]

    • Gently cover the spilled solid with paper towels and dampen them with water to prevent the powder from becoming airborne.[12]

    • Carefully wipe or scrape the dampened material into your designated hazardous waste container.[8][13]

  • For Liquid Spills:

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[1][7] Do not use combustible materials like paper towels to absorb the bulk of the liquid.

    • Carefully scoop the absorbed material into the hazardous waste container.[7]

Spill Area Decontamination

The following procedure is recommended by several safety authorities to deactivate residual acrylamide monomer on a non-porous surface after the bulk of the spill has been collected.[8][13] This process works by initiating polymerization or chemical degradation of the reactive monomer.

  • First Treatment: Wipe the spill area with a 1.6% solution of potassium persulfate.

  • Second Treatment: Follow with a wipe-down using a 1.6% solution of sodium metabisulfite.

  • Dwell Time: Allow the treated area to sit for 30 minutes.[8][13]

  • Final Cleaning: Thoroughly wash the area with soap and plenty of water.[8][13]

  • Dispose of all cleanup materials (gloves, wipes, absorbent pads) as solid hazardous waste.[12]

A Special Case: Disposal of Polymerized Gels

While fully polymerized polyacrylamide is considered biologically inert and non-toxic, the polymerization process is often incomplete, leaving residual toxic monomer trapped within the gel matrix.[14][15][16]

Causality: It is this unpolymerized residual that poses a hazard. Disposing of these gels in the regular trash can lead to the leaching of toxic monomer into the environment.[14][17] For this reason, many research institutions mandate that all polyacrylamide gels, regardless of their perceived polymerization state, be disposed of as hazardous chemical waste.[6][14]

Protocol: Collect all gels in a rigid, leak-proof container lined with a plastic bag. Label and manage this container as hazardous waste according to the procedures in Section 3.[14]

Workflow Visualization: Disposal Decision Pathway

The following diagram outlines the logical flow for managing this compound waste from generation to disposal.

G cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Final Disposition Waste Waste Generated (this compound) Solid Unused Solid or Contaminated Debris (Gloves, Wipes, etc.) Waste->Solid Liquid Aqueous Solutions or Liquid Waste Waste->Liquid Spill Spill Residue (Absorbed Material) Waste->Spill Container 1. Place in Designated, Leak-Proof Container 2. Attach & Complete Hazardous Waste Label Solid->Container Liquid->Container Spill->Container Storage Store in Secure Waste Accumulation Area Container->Storage Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Storage->Pickup

Caption: Decision workflow for proper disposal of this compound waste.

References

  • Hazardous Waste Guidelines. UCSD Biological Sciences. [Link]

  • Polyacrylamide Gel Disposal. University of Pittsburgh. [Link]

  • Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Acrylamide. LSU Health Shreveport. [Link]

  • Acrylamide Standard Operating Procedures for Chemicals or Processes. University of Wyoming. [Link]

  • Standard Operating Procedures for Acrylamide. Stony Brook University. [Link]

  • Toxicological Profile for Acrylamide. Agency for Toxic Substances and Disease Registry (ATSDR) - CDC. [Link]

  • (E)-3-(4-Hydroxyphenyl)acrylamide Safety Data Sheet. Angene Chemical. [Link]

  • Toxicological Profile for Acrylamide - Potential for Human Exposure. Agency for Toxic Substances and Disease Registry (ATSDR) - CDC. [Link]

  • This compound Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

  • Acrylamide Standard Operating Procedure. University of Washington. [Link]

  • Acrylamide and Polyacrylamide: A Review of Production, Use, Environmental Fate and Neurotoxicity. Semantic Scholar. [Link]

  • Acrylamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Acrylamide - Safe Operating Procedure. University of Nebraska-Lincoln. [Link]

  • Standard Operating Procedure for Acrylamide. University of Houston. [Link]

  • Acrylamide and polyacrylamide: a review of production, use, environmental fate and neurotoxicity. PubMed. [Link]

  • Acrylamide and Polyacrylamide: A Review of Production, Use, Environmental Fate and Neurotoxicity. ResearchGate. [Link]

  • MSDS Acrylamide. Ayers International. [Link]

  • Incident management: acrylamide. GOV.UK. [Link]

Sources

Navigating the Safe Handling of N-(3-Hydroxyphenyl)acrylamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and application of novel compounds are paramount. N-(3-Hydroxyphenyl)acrylamide is one such molecule with potential applications that necessitate its careful and informed handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our commitment is to empower you with the knowledge to maintain a safe and efficient laboratory environment.

Understanding the Hazard Profile

This compound presents a specific set of hazards that dictate our handling protocols. According to available safety data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed [1][2]

  • H315: Causes skin irritation [1][2]

  • H319: Causes serious eye irritation [1][2]

  • H335: May cause respiratory irritation [1][2]

These classifications are similar to those for acrylamide, a well-studied neurotoxin and suspected human carcinogen.[3][4][5] The acrylamide functional group is the primary driver of this toxicity. Therefore, it is prudent to handle this compound with the same high degree of caution as its parent compound.

Key Insight: The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles.[6][7] The operational procedures outlined below are designed to mitigate these risks at every step.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.

Body Part PPE Specification Rationale for Protection Applicable Standard
Hands Nitrile or butyl rubber gloves (minimum 8 mil thickness). Double-gloving is recommended for extended handling.[8]Prevents direct skin contact and absorption, mitigating the risk of skin irritation.[1][2]ASTM D6319
Eyes Chemical splash goggles.Protects against accidental splashes of solutions or airborne powder, preventing serious eye irritation.[1][2]ANSI Z87.1
Face Face shield (in addition to goggles) when handling larger quantities or when there is a significant splash risk.Provides an additional layer of protection for the entire face from splashes.ANSI Z87.1
Body A fully buttoned laboratory coat with long sleeves. Cuffs should overlap with gloves.Prevents contamination of personal clothing.N/A
Respiratory A NIOSH-approved respirator with a particulate filter (e.g., N95) is required when handling the powder outside of a certified chemical fume hood.Protects against the inhalation of airborne powder, which can cause respiratory irritation.[1][2]NIOSH 42 CFR 84
Feet Closed-toe shoes.Protects feet from potential spills and falling objects.N/A

Expert Tip: Always inspect your PPE for any signs of damage before use. Contaminated or compromised PPE should be removed and disposed of immediately as hazardous waste.[9]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow should be strictly adhered to.

Receiving and Storage
  • Inspect Upon Receipt: Before accepting the shipment, visually inspect the container for any signs of damage or leakage.

  • Designated Storage: Store this compound in a cool, dry, and well-ventilated area.[1] It should be kept away from incompatible materials such as strong oxidizing agents, acids, and bases.[10][11]

  • Clear Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

  • Secure Storage: Store the container in a locked cabinet to restrict access to authorized personnel only.[1]

Weighing and Preparation of Solutions (to be performed in a chemical fume hood)
  • Prepare the Work Area: Before starting, ensure the chemical fume hood is clean and uncluttered. Place absorbent bench paper on the work surface to contain any potential spills.

  • Don Full PPE: Put on all required personal protective equipment as outlined in the table above.

  • Tare a Sealed Container: To minimize the risk of generating airborne dust, tare a container with a lid on the balance.

  • Transfer in Fume Hood: Carefully transfer the desired amount of this compound powder into the tared container inside the fume hood. Keep the sash at the lowest practical height.

  • Seal and Weigh: Securely close the lid of the container before removing it from the fume hood to weigh.

  • Solution Preparation: If preparing a solution, add the solvent to the sealed container within the fume hood. Gently swirl to dissolve. Avoid using techniques that may generate aerosols.

Experimental Use
  • All manipulations of this compound, whether in solid or solution form, should be conducted within a certified chemical fume hood.[10]

  • Keep all containers of the chemical sealed when not in use.[10]

  • Change gloves frequently, especially if you suspect contamination.[3][11]

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]

Spill Management: Preparedness and Response

Accidents can happen, but with a clear plan, they can be managed safely and effectively.

Small Spills (Solid or Liquid < 100 mL)
  • Alert Personnel: Immediately alert others in the vicinity.

  • Contain the Spill:

    • Solid: Gently cover the spill with a damp paper towel to avoid generating dust.[3]

    • Liquid: Absorb the spill with an inert material such as vermiculite, sand, or chemical absorbent pads.[12]

  • Clean-Up: Carefully scoop the contained material into a sealable container labeled for hazardous waste.

  • Decontaminate the Area: Wipe down the spill area with a detergent and water solution.[11] For added precaution, the area can be treated with a 1.6% potassium persulfate solution, followed by a 1.6% sodium metabisulfite solution to polymerize any residual acrylamide.[3][12]

  • Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.

Large Spills

In the event of a large spill, evacuate the immediate area and follow your institution's emergency procedures by contacting the Environmental Health and Safety (EHS) department.

Disposal Plan: Ensuring a Safe Final Step

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes unused compound, contaminated PPE (gloves, lab coats), and cleanup materials. Place these items in a clearly labeled, sealed, and puncture-resistant hazardous waste container.[8]

  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.[8]

  • Never dispose of this compound waste down the drain or in the regular trash.[11]

  • Arrange for waste pickup through your institution's EHS department.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Solid Weigh Solid Prepare Fume Hood->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Work Area Decontaminate Work Area Conduct Experiment->Decontaminate Work Area Spill Spill Conduct Experiment->Spill Accident Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE End End Doff PPE->End Start Start Start->Don PPE Follow Spill Protocol Follow Spill Protocol Spill->Follow Spill Protocol Follow Spill Protocol->Decontaminate Work Area

Caption: Workflow for handling this compound.

By internalizing and consistently applying these procedures, you contribute to a robust safety culture within your laboratory. This proactive approach not only protects you and your colleagues but also ensures the integrity of your valuable research.

References

  • Acrylamide - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Standard Operating Procedures. (n.d.). University of Rhode Island. Retrieved from [Link]

  • Duke OESO Guidelines for Safe Use of Acrylamide. (n.d.). Duke University. Retrieved from [Link]

  • Safety Data Sheet: (E)-3-(4-Hydroxyphenyl)acrylamide. (2025-02-26). Angene Chemical. Retrieved from [Link]

  • Acrylamide (12/22) - Safe Operating Procedure. (2022-12-01). University of Nebraska-Lincoln. Retrieved from [Link]

  • Standard Operating Procedure: Acrylamide. (n.d.). University of Delaware. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards: Acrylamide. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • MSDS Acrylamide. (n.d.). Ayers International. Retrieved from [Link]

  • Acrylamide - Environment, Health & Safety. (2023-11-10). University of Washington. Retrieved from [Link]

  • Standard Operating Procedure for Acrylamide. (n.d.). University of Houston. Retrieved from [Link]

  • Standard Operating Procedures for Acrylamide. (n.d.). University of Wyoming. Retrieved from [Link]

  • Acrylamide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Acrylamide & Potential Exposure Risks. (2020-07-22). YouTube. Retrieved from [Link]

  • Acrylamide | ToxFAQs™. (n.d.). Agency for Toxic Substances and Disease Registry, CDC. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-(3-Hydroxyphenyl)acrylamide
Reactant of Route 2
Reactant of Route 2
n-(3-Hydroxyphenyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.